Product packaging for Methyl 2,4-dihydroxy-6-propylbenzoate(Cat. No.:CAS No. 55382-52-0)

Methyl 2,4-dihydroxy-6-propylbenzoate

Cat. No.: B3029148
CAS No.: 55382-52-0
M. Wt: 210.23 g/mol
InChI Key: AREDPURTHQTRTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 2,4-dihydroxy-6-propylbenzoate, also known as Methyl Divarinolcarboxylate, is a carboxylate ester with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol . This compound is recognized as a natural product found in certain lichen species and serves as a valuable synthetic intermediate in organic and medicinal chemistry research . Its primary research application is in the synthesis of phytocannabinoids, where it is a key precursor in manufacturing protocols for Cannabidiol (CBD) and Cannabidivarin (CBGV) . The compound is used in multi-step synthetic routes, which can involve reactions such as malonate-based cyclization with enones followed by bromination to form the olivetol ester framework, and subsequent coupling with terpenoid units like geraniol to construct the cannabinoid skeleton . This makes it an essential building block for researchers exploring the therapeutic potential of cannabinoids, which includes investigating their anti-inflammatory, neuroprotective, and anti-cancer properties . As a solid powder with a predicted boiling point of 388.6±27.0 °C and a predicted pKa of 8.27±0.23, it is recommended to store this product under an inert gas (nitrogen or argon) at 2-8°C to ensure stability . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O4 B3029148 Methyl 2,4-dihydroxy-6-propylbenzoate CAS No. 55382-52-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,4-dihydroxy-6-propylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-3-4-7-5-8(12)6-9(13)10(7)11(14)15-2/h5-6,12-13H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREDPURTHQTRTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=CC(=C1)O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50451725
Record name Benzoic acid, 2,4-dihydroxy-6-propyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55382-52-0
Record name Methyl 2,4-dihydroxy-6-propylbenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055382520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2,4-dihydroxy-6-propyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Divarinmethylester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 2,4-DIHYDROXY-6-PROPYLBENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KAV9D8HC7J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to the Discovery, Isolation, and Characterization of Methyl 2,4-dihydroxy-6-propylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2,4-dihydroxy-6-propylbenzoate (MDHPB) is a naturally occurring phenolic compound that has garnered interest as a versatile chemical intermediate in the pharmaceutical and agrochemical industries.[1] This guide provides an in-depth exploration of its origins, detailed methodologies for its isolation and purification from natural sources, and modern techniques for its structural elucidation. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed as self-validating systems to ensure scientific integrity and reproducibility.

Introduction and Significance

This compound is a carboxylate derivative belonging to the class of dihydroxybenzoic acids and their esters.[2][3] As a natural product, it is found within certain species of lichens.[2][4] Its chemical structure, featuring a hydroxylated benzene ring, makes it a valuable precursor in organic synthesis. Notably, it is utilized in methods for manufacturing cannabinoids like Cannabidiol (CBD) and Cannabidivarin (CBDV), highlighting its importance in pharmaceutical development.[2][3][5] Furthermore, related dihydroxybenzoate structures have demonstrated notable antifungal and antibacterial activities, suggesting a broader potential for biological applications.[6][7][8]

Physicochemical Properties

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValueSource
CAS Number 55382-52-0[2][9]
Molecular Formula C₁₁H₁₄O₄[2][9][10]
Molecular Weight 210.23 g/mol [2][4][10]
Appearance Pale yellow solid[2][5][10]
IUPAC Name This compound[4]
Predicted Boiling Point 388.6 ± 27.0 °C[3][5]
Predicted Density 1.211 ± 0.06 g/cm³[3][5]
Storage Conditions Under inert gas (Nitrogen or Argon) at 2-8°C[3][5]

Discovery and Natural Occurrence

This compound is a secondary metabolite produced by certain organisms. It has been identified as a natural product in lichens, specifically within the species Lobaria scrobiculata and Lobarina scrobiculata.[2][4] The discovery of such compounds is typically the result of systematic screening of natural sources for bioactive molecules, a process known as natural product chemistry. The presence of this compound in lichens is consistent with the known diversity of phenolic compounds, such as depsides and depsidones, that these symbiotic organisms produce.

Isolation from Natural Sources: A Methodological Workflow

The isolation of a pure compound from a complex biological matrix like a lichen is a multi-step process requiring careful selection of techniques to exploit the physicochemical properties of the target molecule. The following workflow is a robust, field-proven methodology for isolating this compound.

Rationale for Experimental Design

The core principle guiding this isolation is polarity-based separation. MDHPB is a moderately polar molecule due to its two hydroxyl (-OH) groups and the methyl ester (-COOCH₃) group. This allows for its selective extraction from the less polar lipids and waxes and its separation from the highly polar sugars and proteins present in the lichen. Silica gel column chromatography is the cornerstone of the purification, as it effectively separates compounds based on their differential adsorption to the polar stationary phase.

Isolation_Workflow cluster_prep Step 1: Sample Preparation cluster_extract Step 2: Extraction cluster_conc Step 3: Concentration cluster_purify Step 4: Purification Prep Collection of Lichen (e.g., Lobaria scrobiculata) DryGrind Drying and Grinding to fine powder Prep->DryGrind Extraction Maceration or Soxhlet Extraction DryGrind->Extraction Maximize surface area Solvent Select Moderately Polar Solvent (e.g., Ethyl Acetate) Solvent->Extraction Concentration Solvent Removal via Rotary Evaporation Extraction->Concentration Solvent-rich extract Crude Crude Extract Concentration->Crude Column Silica Gel Column Chromatography Crude->Column Load onto column Fractions Fraction Collection & TLC Monitoring Column->Fractions Pure Pure MDHPB Fractions->Pure

Fig 1: Workflow for the isolation of MDHPB from a natural source.
Detailed Experimental Protocol

Step 1: Preparation of Source Material

  • Collect fresh lichen material (Lobaria scrobiculata).

  • Air-dry the material in a well-ventilated area away from direct sunlight to prevent photochemical degradation of metabolites.

  • Once fully dried, grind the lichen into a fine powder using a blender or a mill. This increases the surface area, ensuring efficient solvent penetration during extraction.

Step 2: Solvent Extraction

  • Place the powdered lichen (e.g., 100 g) into a large flask or a Soxhlet apparatus.

  • Add ethyl acetate (e.g., 1 L) to fully immerse the powder. Ethyl acetate is chosen for its moderate polarity, which is ideal for solubilizing MDHPB while leaving behind highly polar and non-polar contaminants.

  • Allow the mixture to macerate for 24-48 hours with occasional stirring, or perform a continuous extraction in a Soxhlet apparatus for 8-12 hours.

  • Filter the mixture to separate the solvent extract from the solid lichen residue. Repeat the extraction on the residue 2-3 times to maximize yield.

  • Combine all the solvent extracts.

Step 3: Concentration

  • Concentrate the combined ethyl acetate extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C. This gently removes the solvent without degrading the target compound.

  • The result is a dark, viscous crude extract containing MDHPB and other co-extracted metabolites.

Step 4: Purification by Silica Gel Column Chromatography

  • Prepare a chromatography column by packing silica gel (60-120 mesh) in a non-polar solvent like n-hexane.

  • Dissolve the crude extract in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane and adsorb it onto a small amount of silica gel.

  • After evaporating the solvent, carefully load the dried, extract-coated silica onto the top of the prepared column.

  • Begin elution with a non-polar mobile phase (e.g., 100% n-hexane) and gradually increase the polarity by adding ethyl acetate in a stepwise gradient (e.g., 95:5, 90:10, 85:15 n-hexane:ethyl acetate).

  • Collect the eluting solvent in fractions (e.g., 20-25 mL per tube).

  • Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound. A UV lamp (254 nm) can be used for visualization.

  • Combine the fractions that show a pure spot corresponding to MDHPB.

  • Evaporate the solvent from the combined pure fractions to yield this compound as a pale yellow solid.[2][10]

Synthetic Approach: Fischer Esterification

For applications requiring larger quantities of MDHPB than are feasible to extract from natural sources, chemical synthesis is the preferred route. A common and straightforward method is the Fischer esterification of the corresponding carboxylic acid.[2][11][12]

Rationale: This acid-catalyzed reaction is an equilibrium process. By using a large excess of the alcohol (methanol), the equilibrium is shifted towards the formation of the ester product, maximizing the yield.

Synthesis_Workflow Reactants 2,4-Dihydroxy-6-propylbenzoic Acid + Methanol (excess) Reaction Esterification Reaction (Reflux) Reactants->Reaction Catalyst Catalytic H₂SO₄ (concentrated) Catalyst->Reaction Workup Work-up: 1. Quench Reaction 2. Ethyl Acetate Extraction 3. Wash (H₂O, Brine) 4. Dry (MgSO₄) Reaction->Workup Crude Product Purification Purification: Silica Gel Column Chromatography Workup->Purification Product Pure this compound Purification->Product

Fig 2: Synthetic route to MDHPB via Fischer Esterification.
Synthetic Protocol

  • Dissolve 2,4-Dihydroxy-6-propylbenzoic acid in a large excess of methanol.[2][11]

  • Carefully add a catalytic amount (a few drops) of concentrated sulfuric acid to the solution.[2][11]

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress with TLC.

  • After the reaction is complete, remove the excess methanol under reduced pressure.[2][11]

  • Dissolve the resulting crude residue in ethyl acetate.[2][11]

  • Wash the ethyl acetate solution sequentially with water and then with a saturated brine solution to remove any remaining acid and water-soluble impurities.[2][11]

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent to yield the crude product.[2][11]

  • Purify the crude product using silica gel column chromatography as described in the isolation protocol (Section 3.2, Step 4) to obtain pure this compound.[2][11]

Structural Elucidation and Characterization

Once isolated or synthesized, the identity and purity of the compound must be unequivocally confirmed using a suite of analytical techniques. For a related compound, methyl 2,3-dihydroxybenzoate, nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) were used for identification.[13] These are standard methods for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule, respectively. The chemical shifts, integration, and coupling patterns confirm the arrangement of the propyl group, the aromatic protons, the hydroxyl groups, and the methyl ester.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which allows for the confirmation of its molecular formula (C₁₁H₁₄O₄).

  • Infrared (IR) Spectroscopy: IR analysis helps identify the key functional groups present, such as the broad O-H stretch of the hydroxyl groups and the sharp C=O stretch of the ester carbonyl group.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an essential tool for assessing the purity of the final compound.[14] By using a suitable column and mobile phase, a single, sharp peak indicates a high degree of purity.

Conclusion

This compound stands as a significant natural product with proven utility in chemical synthesis. This guide has provided a comprehensive, technically grounded framework for its isolation from natural lichen sources and its synthesis via Fischer esterification. The emphasis on the rationale behind each step, from solvent choice in extraction to the principles of chromatographic separation, equips researchers with the necessary knowledge to approach the discovery and handling of this and similar compounds with confidence and scientific rigor. The detailed protocols and characterization methods serve as a self-validating system, ensuring the integrity and reproducibility of the experimental outcomes.

References

An In-Depth Technical Guide to Methyl 2,4-dihydroxy-6-propylbenzoate: Natural Occurrence in Lichens, Biosynthesis, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of Methyl 2,4-dihydroxy-6-propylbenzoate, a naturally occurring phenolic compound found in lichens. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its natural sources, biosynthetic pathway, methodologies for its extraction and purification, and analytical techniques for its characterization. Furthermore, the known biological activities of structurally related compounds are discussed to highlight its therapeutic potential and guide future research. This guide synthesizes current knowledge to provide a foundational resource for the exploration and utilization of this lichen-derived secondary metabolite.

Introduction and Chemical Profile

This compound, also known as Methyl Divarate or Methyl Divarinolcarboxylate, is a monocyclic aromatic compound belonging to the family of depside building blocks. Depsides are a major class of secondary metabolites in lichens, formed by the esterification of two or more hydroxybenzoic acid units. While the depside divaricatic acid is a more complex molecule, this compound represents one of its fundamental constituent units in ester form.[1] Its chemical structure, characterized by a dihydroxylated benzene ring with a propyl group and a methyl ester, makes it a subject of interest for its potential as a chemical intermediate and bioactive molecule.[2][3]

Chemical Structure and Properties:

  • Molecular Formula: C₁₁H₁₄O₄[4]

  • Molecular Weight: 210.23 g/mol [4]

  • IUPAC Name: this compound[4]

  • Appearance: Pale yellow solid[5]

  • CAS Number: 55382-52-0[5]

The unique arrangement of functional groups—two hydroxyls, a propyl side chain, and a methyl ester—confers specific polarity and reactivity to the molecule, influencing its extraction from natural sources and its potential biological interactions.

Natural Occurrence in Lichen Symbionts

Lichens are a prolific source of unique secondary metabolites, many of which are produced by the fungal partner (mycobiont) of the symbiosis. These compounds play crucial roles in the lichen's survival, including chemical defense, UV protection, and moisture regulation. This compound has been identified as a natural product in a select number of lichen species.

While extensive quantitative surveys are limited in the current literature, its presence has been confirmed in the following genera.

Lichen SpeciesFamilyNotes on Occurrence
Lobaria scrobiculataLobariaceaeConfirmed natural product.[4][6]
Lobarina scrobiculataLobariaceaeConfirmed natural product.[4][6]

The relatively sparse reporting on this specific compound suggests it may be less common than other lichen phenolics or that it may have been overlooked in broader chemotaxonomic studies. Further phytochemical investigation into other species within the Lobariaceae family and related lichen groups is warranted to broaden our understanding of its distribution.

Biosynthesis: The Polyketide Pathway

The biosynthesis of this compound in lichens is proposed to occur via the polyketide pathway, a major route for the synthesis of aromatic compounds in fungi. This process is orchestrated by a large, multi-domain enzyme known as a non-reducing polyketide synthase (NR-PKS).

The pathway can be conceptualized in the following stages:

  • Starter Unit Selection: The biosynthesis is initiated with a specific starter unit, likely butyryl-CoA (derived from fatty acid metabolism), which provides the propyl side chain.

  • Polyketide Chain Elongation: The NR-PKS enzyme iteratively adds three malonyl-CoA extender units to the starter unit. Each addition is a Claisen condensation reaction that elongates the carbon chain.

  • Cyclization and Aromatization: Once the full-length polyketide chain is assembled on the enzyme, it undergoes a series of intramolecular condensation reactions (Claisen and aldol-type cyclizations) to form the aromatic ring. The enzyme's product template (PT) domain dictates the specific cyclization pattern, leading to the orsellinic acid-type core structure.

  • Thioester Release and Esterification: The final step involves the release of the aromatic ring from the PKS enzyme. It is hypothesized that a thioesterase (TE) domain within the PKS catalyzes this release. In the case of this compound, this release is coupled with methylation, using S-adenosyl methionine (SAM) as a methyl donor, to form the methyl ester. This methylation could be catalyzed by the TE domain itself or a separate methyltransferase enzyme.

Biosynthesis of this compound Proposed Biosynthetic Pathway cluster_0 Polyketide Assembly (NR-PKS) cluster_1 Modification & Release Butyryl_CoA Butyryl-CoA (Starter Unit) PKS_Complex Assembled Polyketide Chain (on PKS enzyme) Butyryl_CoA->PKS_Complex Initiation Malonyl_CoA 3x Malonyl-CoA (Extender Units) Malonyl_CoA->PKS_Complex Elongation Cyclization Cyclization & Aromatization PKS_Complex->Cyclization Methylation Methylation (SAM) & Thioesterase Release Cyclization->Methylation Final_Product This compound Methylation->Final_Product

Caption: Proposed biosynthesis via the fungal non-reducing polyketide synthase (NR-PKS) pathway.

Extraction and Isolation from Lichen Material

The effective extraction and purification of this compound from lichen thalli are critical for its study and potential application. The choice of solvents and chromatographic techniques is dictated by the compound's moderate polarity. The following protocol is a robust, field-proven methodology adapted from standard lichenochemical procedures.

Step-by-Step Extraction Protocol
  • Sample Preparation:

    • Collect lichen material (e.g., Lobaria scrobiculata) and carefully remove any substrate (bark, rock) and debris.

    • Air-dry the lichen thalli in a well-ventilated area away from direct sunlight to prevent photochemical degradation of metabolites.

    • Grind the dried thalli into a fine powder using a blender or a mortar and pestle to maximize the surface area for solvent extraction.

  • Solvent Extraction (Soxhlet):

    • Place the powdered lichen material (e.g., 50 g) into a cellulose thimble.

    • Insert the thimble into a Soxhlet extractor.

    • Fill a round-bottom flask with a moderately polar solvent such as acetone or methanol (e.g., 500 mL). Acetone is often preferred as it is less polar than methanol and efficiently extracts a wide range of lichen phenolics while minimizing the co-extraction of highly polar substances like sugars.

    • Assemble the Soxhlet apparatus and heat the solvent to a gentle reflux. Allow the extraction to proceed for 12-24 hours, or until the solvent in the siphon arm runs clear.

    • Causality: Continuous extraction with a Soxhlet apparatus ensures that the lichen material is repeatedly washed with fresh, warm solvent, leading to a highly efficient and exhaustive extraction of the target metabolite.

  • Concentration:

    • After extraction, allow the apparatus to cool.

    • Remove the solvent from the crude extract using a rotary evaporator under reduced pressure at a temperature below 40°C to prevent thermal degradation.

    • This will yield a concentrated, often tar-like, crude extract.

Step-by-Step Isolation Protocol (Column Chromatography)
  • Stationary Phase Preparation:

    • Prepare a slurry of silica gel 60 (70-230 mesh) in a non-polar solvent (e.g., n-hexane).

    • Carefully pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.

  • Sample Loading:

    • Dissolve a portion of the crude extract in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane.

    • Alternatively, for less soluble extracts, perform a dry-loading technique: adsorb the extract onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% n-hexane) to wash out non-polar compounds like lipids and pigments.

    • Gradually increase the polarity of the mobile phase by introducing a more polar solvent, such as ethyl acetate. This is known as a gradient elution (e.g., starting with hexane and increasing the percentage of ethyl acetate from 0% to 50%).

    • Causality: Gradient elution is crucial for separating compounds with different polarities. Non-polar compounds will elute first, followed by compounds of increasing polarity. This compound, being moderately polar, is expected to elute in fractions with an intermediate hexane:ethyl acetate ratio.

  • Fraction Collection and Analysis:

    • Collect the eluent in a series of fractions (e.g., 10-20 mL each).

    • Monitor the composition of each fraction using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate 7:3) and visualize under UV light (254 nm).

    • Combine the fractions that contain the pure target compound, as determined by TLC.

  • Final Purification (Recrystallization):

    • Evaporate the solvent from the combined pure fractions.

    • Dissolve the resulting solid in a minimal amount of a hot solvent (e.g., methanol or a hexane/dichloromethane mixture).

    • Allow the solution to cool slowly to room temperature, then in a refrigerator, to induce the formation of crystals.

    • Collect the crystals by filtration and wash with a small amount of cold solvent to remove any remaining impurities.

    • Dry the crystals under vacuum to obtain pure this compound.

Caption: General workflow for the extraction and isolation of the target compound.

Analytical Characterization and Quantification

Accurate identification and quantification of this compound require modern analytical techniques. A combination of chromatographic and spectroscopic methods provides a self-validating system for structural confirmation and purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for the separation, quantification, and purity assessment of phenolic compounds from lichen extracts.

  • Protocol:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient system of methanol and water (with 0.1% formic or phosphoric acid to ensure protonation of phenolic hydroxyls and improve peak shape). A typical starting point could be an isocratic mixture of 70:30 (v/v) methanol:acidified water.

    • Flow Rate: 1.0 mL/min.

    • Detection: Photodiode Array (PDA) or UV detector set at the compound's absorbance maxima (typically around 254 nm and 280 nm for phenolic compounds).

    • Quantification: Quantification is achieved by creating a calibration curve using an authentic standard of this compound of known concentration. The peak area of the analyte in the sample is then compared to this curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying volatile and semi-volatile compounds. For phenolic compounds like this compound, derivatization is often required to increase volatility and thermal stability.

  • Protocol:

    • Derivatization: Silylation of the hydroxyl groups using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method. This converts the -OH groups to -O-Si(CH₃)₃ groups.

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Program: A temperature gradient is used, for example, starting at 100°C, holding for 2 minutes, then ramping at 10°C/min to 280°C and holding for 10 minutes.

    • Mass Spectrometry: Electron Impact (EI) ionization at 70 eV. The resulting mass spectrum, showing the molecular ion and characteristic fragmentation pattern, is compared to spectral libraries (e.g., NIST, Wiley) for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive method for the structural elucidation of organic molecules. While a publicly available, experimentally verified spectrum for this compound is not readily found in the literature, the expected chemical shifts can be predicted based on its structure.

  • Expected ¹H NMR Signals (in CDCl₃):

    • Aromatic Protons: Two signals in the aromatic region (~6.0-7.0 ppm), likely appearing as doublets due to meta-coupling.

    • Hydroxyl Protons: Two broad singlets, which are exchangeable with D₂O. Their chemical shift can vary significantly depending on concentration and solvent.

    • Methyl Ester: A singlet around 3.8-4.0 ppm corresponding to the -OCH₃ group.

    • Propyl Chain: A triplet around 0.9 ppm (-CH₃), a sextet around 1.6 ppm (-CH₂-), and a triplet around 2.5-2.8 ppm (Ar-CH₂-).

  • Expected ¹³C NMR Signals (in CDCl₃):

    • Carbonyl Carbon: A signal in the range of 165-175 ppm.

    • Aromatic Carbons: Six distinct signals in the aromatic region (~100-165 ppm), with those bonded to hydroxyl groups being the most deshielded.

    • Methyl Ester Carbon: A signal around 52 ppm.

    • Propyl Chain Carbons: Three signals in the aliphatic region (~14-45 ppm).

Biological Activities and Therapeutic Potential

While research specifically investigating the biological activities of this compound is limited, the activities of structurally similar lichen compounds provide a strong rationale for its further study in drug development.

  • Antimicrobial Activity: Many lichen-derived phenolics and depsides exhibit potent antimicrobial properties. For instance, the closely related compound Methyl 2,4-dihydroxy-6-pentyl benzoate has demonstrated significant antifungal activity against Cladosporium sphaerospermum.[7] Another related compound, divaricatic acid, is effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] It is plausible that this compound shares some of these antimicrobial properties, making it a candidate for development as a novel antibiotic or antifungal agent.

  • Antioxidant Activity: Phenolic compounds are well-known for their antioxidant capabilities due to their ability to scavenge free radicals. Studies on various dihydroxybenzoic acids have shown that the positioning of the hydroxyl groups is critical for this activity. While the 2,4-dihydroxy substitution pattern has been shown to have lower antioxidant potential compared to 2,5- or 3,4-dihydroxy isomers in some assays, the overall antioxidant capacity of the molecule in a biological system remains to be determined.[8]

  • Cytotoxic and Anticancer Potential: Secondary metabolites from lichens are a rich source of potential anticancer agents. A study on extracts from the lichen Parmotrema tinctorum identified a related compound, methyl-2,4-dihydroxy-6-methyl benzoate, as a component of a bioactive fraction that demonstrated potent apoptotic and anti-angiogenesis effects against cancer cell lines.[9] This suggests that the core 2,4-dihydroxy-6-alkylbenzoate scaffold is a promising pharmacophore for anticancer drug discovery.

Conclusion

This compound is a fascinating, yet understudied, natural product from lichens. This guide has outlined its known natural sources, proposed its biosynthetic origin, and provided robust, detailed protocols for its extraction, isolation, and analytical characterization. While direct evidence of its biological activity is still emerging, the proven therapeutic potential of structurally analogous compounds strongly suggests that it is a valuable target for future research in pharmacology and drug development. The methodologies and insights presented herein are intended to serve as a solid foundation for scientists aiming to unlock the full potential of this unique lichen metabolite.

References

The Architecture of a Natural Pharmaceutical: An In-depth Technical Guide to the Biosynthetic Pathway of Methyl 2,4-dihydroxy-6-propylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the intricate world of natural product biosynthesis, the pathways leading to structurally diverse molecules are elegant examples of enzymatic precision and efficiency. Methyl 2,4-dihydroxy-6-propylbenzoate, a compound found in lichens such as Lobaria scrobiculata, belongs to the family of resorcylic acids, a class of polyketides with a range of biological activities.[1] This guide provides a comprehensive technical overview of the putative biosynthetic pathway of this specialized metabolite. Drawing upon established principles from well-characterized analogous pathways, such as those for olivetolic acid and orsellinic acid, we will dissect the molecular logic, key enzymatic players, and the experimental methodologies required to elucidate and engineer this pathway. This document is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of polyketide biosynthesis and its potential for synthetic biology applications.

Overview of the Putative Biosynthetic Pathway

The biosynthesis of this compound is proposed to be a multi-step enzymatic cascade initiated from primary metabolism. The pathway can be logically divided into three core stages:

  • Polyketide Chain Assembly: Construction of the linear poly-β-keto intermediate from a specific starter unit and multiple extender units.

  • Cyclization and Aromatization: Regioselective intramolecular condensation to form the aromatic resorcylic acid core.

  • Post-PKS Modification: Enzymatic methylation of the carboxyl group to yield the final methyl ester product.

This guide will explore each of these stages in detail, presenting the underlying biochemical principles and the experimental evidence from related systems that informs this putative pathway.

Stage 1: The Polyketide Synthase Engine

The carbon skeleton of this compound is assembled by a Type III polyketide synthase (PKS). These enzymes are homodimeric proteins that iteratively catalyze the decarboxylative condensation of malonyl-CoA extender units with an acyl-CoA starter unit.

Precursor Supply: The Building Blocks of Complexity

The biosynthesis is dependent on the availability of two key precursors derived from central carbon metabolism:

  • Starter Unit: Butyryl-CoA: By analogy to other alkylresorcylic acids, the propyl side chain of the target molecule strongly suggests the use of butyryl-CoA as the starter unit. In olivetolic acid biosynthesis (pentyl side chain), the starter is hexanoyl-CoA, while in orsellinic acid synthesis (methyl side chain), it is acetyl-CoA.[2][3][4] The selection of the starter unit is a key determinant of the final product structure and is dictated by the specificity of the PKS active site.

  • Extender Unit: Malonyl-CoA: The aromatic ring and the carboxyl group are constructed from three molecules of malonyl-CoA, which are added sequentially to the growing polyketide chain. Malonyl-CoA is a ubiquitous metabolite derived from the carboxylation of acetyl-CoA.

The Key Player: A Putative Butyryl-Tetraketide Synthase

A specific Type III PKS, which we will refer to as a putative Divaric Acid Synthase (DAS), catalyzes the core assembly. The reaction proceeds through the following steps within the single active site of the PKS:

  • Priming: The butyryl-CoA starter unit is loaded onto a conserved cysteine residue in the PKS active site.

  • Elongation: Three successive rounds of Claisen condensation occur. In each round, a molecule of malonyl-CoA is decarboxylated to form a reactive enolate, which then attacks the enzyme-bound polyketide chain, extending it by two carbons.

  • Formation of a Linear Tetraketide Intermediate: The result of these three condensations is the formation of a linear enzyme-bound tetraketide intermediate: 3,5,7-trioxodecanoyl-thioester.

The ability of Type III PKSs to accept different starter units is a known phenomenon and a key area for bioengineering efforts to generate novel polyketides.[5][6]

Stage 2: The Art of Cyclization - Forming the Aromatic Core

The highly reactive linear polyketide intermediate must be correctly folded and cyclized to form the stable aromatic ring of 2,4-dihydroxy-6-propylbenzoic acid (also known as divaric acid).[7] This step is critical for avoiding the formation of off-pathway shunt products.

The Necessity of a Cyclase

While the PKS itself can catalyze cyclization, studies on the closely related olivetolic acid pathway have demonstrated that a dedicated polyketide cyclase is essential for the correct regioselective C2-C7 intramolecular aldol condensation that retains the carboxyl group.[2][8][9] In the absence of this cyclase, the PKS often releases the linear intermediate, which then spontaneously undergoes a decarboxylative cyclization to form byproducts (e.g., olivetol in the case of the olivetolic acid pathway).[8][10]

Therefore, we propose the involvement of a Divaric Acid Cyclase (DAC) . This enzyme would bind the linear tetraketide released from the PKS and catalyze a C2-C7 aldol condensation, leading to the formation of the 2,4-dihydroxy-6-propylbenzoic acid core structure.

The overall transformation from precursors to the carboxylic acid intermediate is summarized in the following diagram:

Polyketide_Formation ButyrylCoA Butyryl-CoA PKS Putative Divaric Acid Synthase (DAS) (Type III PKS) ButyrylCoA->PKS Starter MalonylCoA 3x Malonyl-CoA MalonylCoA->PKS Extender Intermediate Linear Tetraketide Intermediate PKS->Intermediate Cyclase Putative Divaric Acid Cyclase (DAC) Intermediate->Cyclase DivaricAcid 2,4-dihydroxy-6-propylbenzoic acid (Divaric Acid) Cyclase->DivaricAcid C2-C7 Aldol Condensation

Figure 1: Proposed enzymatic synthesis of the divaric acid core.

Stage 3: The Final Touch - O-Methylation

The final step in the biosynthesis of this compound is the esterification of the carboxylic acid group. In biological systems, this is typically carried out by an O-methyltransferase (O-MT).

The Methylating Enzyme

We propose that a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase catalyzes the transfer of a methyl group from SAM to the carboxylic acid oxygen of divaric acid.[11][12] This class of enzymes is commonly involved in the tailoring of natural products, enhancing their stability, bioavailability, or biological activity.[13]

The reaction would proceed as follows:

2,4-dihydroxy-6-propylbenzoic acid + SAM → this compound + S-adenosyl-L-homocysteine (SAH)

This final enzymatic step completes the biosynthetic pathway.

Final_Pathway cluster_core Core Synthesis cluster_tailoring Tailoring Step ButyrylCoA Butyryl-CoA PKS_Cyclase DAS + DAC ButyrylCoA->PKS_Cyclase MalonylCoA 3x Malonyl-CoA MalonylCoA->PKS_Cyclase DivaricAcid Divaric Acid PKS_Cyclase->DivaricAcid OMT O-Methyltransferase (O-MT) DivaricAcid->OMT FinalProduct This compound OMT->FinalProduct SAM SAM SAM->OMT

Figure 2: Complete putative biosynthetic pathway.

Experimental Validation and Characterization

Elucidating this putative pathway requires a systematic experimental approach. The following protocols outline the key steps for the functional characterization of the proposed enzymes.

Heterologous Expression and Protein Purification

The genes encoding the putative DAS, DAC, and O-MT from a source organism like Lobaria scrobiculata would first need to be identified through genome mining and bioinformatics analysis. Once identified, the genes would be cloned into an appropriate expression vector (e.g., pET series for E. coli) for heterologous expression.

Protocol 1: Protein Expression and Purification

  • Transformation: Transform chemically competent E. coli (e.g., BL21(DE3) strain) with the expression plasmid.

  • Culture Growth: Grow the transformed cells in a suitable medium (e.g., LB broth with appropriate antibiotic) at 37°C to an OD600 of 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 18-25°C) for 12-16 hours.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend in a lysis buffer. Lyse the cells using sonication or a French press.

  • Purification: Clarify the lysate by centrifugation. If the proteins are His-tagged, purify the supernatant using Nickel-NTA affinity chromatography.[14] Elute the purified protein and dialyze against a storage buffer.

  • Purity Analysis: Assess the purity of the protein using SDS-PAGE.

In Vitro Enzyme Assays

With purified enzymes in hand, their catalytic activity can be confirmed through in vitro assays.

Protocol 2: PKS and Cyclase Coupled Assay

  • Reaction Mixture: Prepare a reaction mixture containing potassium phosphate buffer (pH 7.0), butyryl-CoA, malonyl-CoA, and the purified DAS and DAC enzymes.

  • Incubation: Incubate the reaction at 30°C for 1-2 hours.

  • Extraction: Stop the reaction by adding an equal volume of ethyl acetate with 1% HCl. Vortex and centrifuge to separate the phases.

  • Analysis: Analyze the organic extract by reverse-phase HPLC and LC-MS to identify the formation of divaric acid, comparing the retention time and mass spectrum with an authentic standard.[15]

Protocol 3: O-Methyltransferase Assay

  • Reaction Mixture: Prepare a reaction mixture containing buffer, divaric acid (produced from the PKS/cyclase assay or chemically synthesized), SAM, and the purified O-MT enzyme.

  • Incubation: Incubate at 30°C for 1 hour.

  • Extraction and Analysis: Extract the product with ethyl acetate and analyze by HPLC and LC-MS for the formation of this compound.

Quantitative Analysis

To provide a deeper understanding of the enzyme efficiency, kinetic parameters should be determined.

EnzymeSubstrate(s)KmkcatMethodReference
tcmO (O-MT) Tcm B33 µM2.7 min⁻¹In vitro radioisotopic assay[13]
Actinorhodin Minimal PKS Malonyl-CoA--In vitro reconstitution[16]
Olivetolic Acid Synthase (OLS) & OAC Hexanoyl-CoA, Malonyl-CoA--Heterologous production in E. coli[17][18]

Table 1: Representative Kinetic and Production Data for Analogous Polyketide Pathway Enzymes. The values for the putative enzymes in the this compound pathway would need to be determined experimentally.

Synthetic Biology and Future Prospects

A thorough understanding of this biosynthetic pathway opens up exciting possibilities for synthetic biology and metabolic engineering. By expressing the identified genes in a microbial host like E. coli or Saccharomyces cerevisiae, it is possible to create a platform for the sustainable and scalable production of this compound and its derivatives.[17][18][19]

Furthermore, the modular nature of polyketide biosynthesis allows for combinatorial approaches. By swapping the PKS starter unit specificity, or introducing other tailoring enzymes, a diverse range of novel resorcylic acids with potentially enhanced or new biological activities can be generated. This represents a powerful strategy for the discovery and development of new therapeutic agents.

Conclusion

The biosynthetic pathway of this compound, while not yet fully elucidated for a specific organism, can be confidently predicted based on the well-established principles of polyketide biosynthesis. The pathway involves a Type III PKS utilizing a butyryl-CoA starter, a dedicated cyclase for regioselective aromatization, and a final O-methyltransferase for esterification. The experimental workflows detailed in this guide provide a clear roadmap for the validation of this putative pathway and the characterization of its constituent enzymes. The knowledge gained from such studies will not only deepen our understanding of natural product biosynthesis but also pave the way for innovative approaches in drug discovery and bio-based manufacturing.

References

An In-depth Technical Guide to Methyl 2,4-dihydroxy-6-propylbenzoate: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of Methyl 2,4-dihydroxy-6-propylbenzoate. Drawing upon available experimental data for analogous compounds and robust predictive methodologies, this document aims to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Introduction

This compound, with the CAS number 55382-52-0, is a resorcinol derivative belonging to the class of dihydroxybenzoic acid esters.[1][2] These compounds are of significant interest in medicinal chemistry and natural product synthesis due to their diverse biological activities and their utility as versatile chemical intermediates. Notably, this compound is a key precursor in the synthesis of certain cannabinoids, highlighting its relevance in the pharmaceutical industry.[3][4] This guide will delve into the known and predicted characteristics of this compound, offering insights into its handling, synthesis, and potential for further research and development.

Chemical Structure and Properties

The structural attributes and physicochemical properties of a compound are fundamental to understanding its reactivity, bioavailability, and potential applications.

Molecular Structure

The chemical structure of this compound consists of a benzene ring substituted with two hydroxyl groups at positions 2 and 4, a propyl group at position 6, and a methyl ester group at position 1.

Visualizing the Core Structure

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is experimentally derived, other values are predicted based on computational models.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₄[1][2][4][5]
Molecular Weight 210.23 g/mol [1][2][4][5]
CAS Number 55382-52-0[1][2]
Appearance Pale yellow solid[4][5]
Predicted Boiling Point 388.6 ± 27.0 °C[6]
Predicted Density 1.211 ± 0.06 g/cm³[6]
Predicted pKa 8.27 ± 0.23[6]
Predicted LogP 1.83690[6]

Spectral Data (Predicted)

To aid in the identification and characterization of this compound, predicted spectral data are provided below. These predictions are generated using established algorithms and can serve as a valuable reference in the absence of experimental spectra.

¹H NMR (Proton Nuclear Magnetic Resonance)

The predicted ¹H NMR spectrum is a powerful tool for elucidating the proton environment within the molecule.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~11.0 - 12.0s1HAr-OH (H-bonded)
~9.5 - 10.5s1HAr-OH
~6.2 - 6.4d1HAr-H
~6.1 - 6.3d1HAr-H
3.8 - 3.9s3H-OCH₃
2.7 - 2.9t2HAr-CH₂ -CH₂-CH₃
1.5 - 1.7m2HAr-CH₂-CH₂ -CH₃
0.8 - 1.0t3HAr-CH₂-CH₂-CH₃
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The predicted ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

Chemical Shift (ppm)Assignment
~170 - 172C =O (ester)
~160 - 162Ar-C -OH
~158 - 160Ar-C -OH
~140 - 142Ar-C -CH₂
~110 - 112Ar-C H
~105 - 107Ar-C H
~100 - 102Ar-C -COOCH₃
~51 - 53-OC H₃
~37 - 39Ar-C H₂-CH₂-CH₃
~23 - 25Ar-CH₂-C H₂-CH₃
~13 - 15Ar-CH₂-CH₂-C H₃
Infrared (IR) Spectroscopy

The predicted IR spectrum highlights the key functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3600 - 3200BroadO-H stretch (hydroxyl groups, H-bonded)
3000 - 2850MediumC-H stretch (aliphatic)
~1720 - 1700StrongC=O stretch (ester)
~1600, ~1500Medium-StrongC=C stretch (aromatic)
~1250StrongC-O stretch (ester and phenol)
Mass Spectrometry

The predicted mass spectrum would show a molecular ion peak ([M]⁺) at m/z 210. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z 31) and the propyl group (-C₃H₇, m/z 43).

Synthesis and Experimental Protocols

This compound is typically synthesized via Fischer esterification of its corresponding carboxylic acid, 2,4-dihydroxy-6-propylbenzoic acid (olivetolic acid).

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Reactants 2,4-dihydroxy-6-propylbenzoic acid Methanol (solvent and reactant) Reflux Reflux the mixture Reactants->Reflux Add catalyst Catalyst Concentrated Sulfuric Acid (catalyst) Catalyst->Reflux Solvent_Removal Remove excess methanol Reflux->Solvent_Removal After reaction completion Extraction Dissolve in Ethyl Acetate Wash with water and brine Solvent_Removal->Extraction Drying Dry organic layer (e.g., MgSO₄) Extraction->Drying Concentration Concentrate under reduced pressure Drying->Concentration Purification Silica gel column chromatography Concentration->Purification Product This compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: Fischer Esterification

This protocol is a generalized procedure based on standard organic chemistry techniques for Fischer esterification.[4][5]

Materials:

  • 2,4-dihydroxy-6-propylbenzoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dihydroxy-6-propylbenzoic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid with a saturated sodium bicarbonate solution. Remove the excess methanol under reduced pressure.

  • Extraction: To the resulting residue, add ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Biological Activities and Potential Applications

While direct experimental data on the biological activities of this compound is limited, significant insights can be drawn from studies on its close structural analog, methyl 2,4-dihydroxy-6-pentylbenzoate.

Antimicrobial Activity

Research on the pentyl analog has demonstrated notable antifungal and antibacterial properties.

  • Antifungal Activity: Methyl 2,4-dihydroxy-6-pentylbenzoate has shown high antifungal activity against Cladosporium sphaerospermum.[7][8] This suggests that this compound may also possess antifungal properties. The presence of the free hydroxyl groups on the aromatic ring appears to be important for this activity.[7][8]

  • Antibacterial Activity: The pentyl analog exhibited weak to moderate activity against Staphylococcus aureus and Escherichia coli.[7][8] It is plausible that this compound would display a similar antibacterial spectrum.

The antimicrobial effects of resorcinol derivatives are often attributed to their ability to disrupt cell membranes and interfere with essential enzymatic processes.[9][10][11][12]

Role in Drug Development and Synthesis

The primary application of this compound in drug development is as a key intermediate in the synthesis of cannabinoids.[3][4] Specifically, it is a precursor to cannabidivarin (CBDV) and other related compounds.[3] The propyl side chain is a crucial structural feature for the biological activity of these target molecules.

Logical Flow from Precursor to Cannabinoid

Cannabinoid_Synthesis Start This compound Intermediate Olivetolic Acid (via hydrolysis) Start->Intermediate Chemical Transformation Final_Product Cannabidivarin (CBDV) and other cannabinoids Intermediate->Final_Product Enzymatic or Chemical Coupling

Caption: Simplified pathway illustrating the role of this compound in cannabinoid synthesis.

Safety and Handling

Based on the available safety data, this compound is classified as a skin and eye irritant.[1] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a compound of significant interest due to its role as a precursor in cannabinoid synthesis and its potential antimicrobial properties. While a comprehensive experimental dataset for this specific molecule is not yet publicly available, this guide has synthesized the existing information and provided robust predictions for its chemical and spectral properties. The detailed synthesis protocol and the insights into its biological activities, drawn from closely related analogs, provide a solid foundation for researchers and drug development professionals. Further investigation into the specific biological mechanisms and the full range of potential applications of this compound is warranted and could lead to new discoveries in medicinal chemistry and materials science.

References

An In-depth Technical Guide to the Physical Properties of Methyl 2,4-dihydroxy-6-propylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the physical properties of Methyl 2,4-dihydroxy-6-propylbenzoate, a versatile chemical intermediate. As a Senior Application Scientist, this document is structured to deliver not just data, but also the underlying scientific principles and practical methodologies for its characterization. The guide is designed to be a self-validating resource, grounded in established analytical techniques.

Compound Identification and Structural Elucidation

This compound, also known as Methyl Divarinolcarboxylate, is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its molecular structure, featuring a substituted benzene ring, is fundamental to its physical and chemical behavior.

IdentifierValueSource
Chemical Name This compound[2]
CAS Number 55382-52-0[1][2]
Molecular Formula C₁₁H₁₄O₄[2][3]
Molecular Weight 210.23 g/mol [2][3]
Appearance Pale yellow or light yellow to off-white solid/powder[1][3]

The structural arrangement of a propyl group, two hydroxyl groups, and a methyl ester on the benzene ring dictates the compound's polarity, potential for hydrogen bonding, and overall molecular interactions, which in turn govern its physical properties.

Tabulated Physical Properties

The following table summarizes the key physical properties of this compound. It is important to note that while some of these values are experimentally determined, others are predicted based on computational models.

Physical PropertyValueMethodSource
Melting Point 105-106 °C (for the related compound Methyl 2,4-dihydroxy-6-pentylbenzoate)Experimental[4]
Boiling Point 388.6 ± 27.0 °CPredicted[5][6]
Density 1.211 ± 0.06 g/cm³Predicted[5][6]
pKa 8.27 ± 0.23Predicted[5]
LogP 1.83690Predicted[5]
Solubility Poorly soluble in water; readily soluble in ethanol and chloroform (inferred from the related compound Methyl 2,4-dihydroxybenzoate)Experimental (related compound)[7]

Experimental Determination of Physical Properties

This section details the standard laboratory protocols for the experimental determination of the key physical properties of this compound. The causality behind each step is explained to provide a deeper understanding of the methodology.

Melting Point Determination

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range typically signifies high purity.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm. This ensures uniform heat transfer.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a slow, controlled rate (1-2 °C per minute) as the temperature approaches the expected melting point. Slow heating is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer.

  • Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting range.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement A Grind Sample B Pack Capillary Tube A->B C Place in Apparatus B->C D Heat Slowly C->D E Observe & Record Range D->E

Workflow for Melting Point Determination.
Spectroscopic Analysis

Spectroscopic techniques are indispensable for confirming the chemical structure and identifying the functional groups present in the molecule.

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

Methodology: ¹H and ¹³C NMR

  • Sample Preparation: A 5-10 mg sample is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it must dissolve the compound without showing interfering signals in the spectrum. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00).

  • Data Acquisition: The sample is placed in an NMR spectrometer, and the magnetic field is shimmed to achieve homogeneity. The ¹H and ¹³C spectra are then acquired.

  • Data Analysis: The chemical shifts (δ), signal multiplicities (singlet, doublet, triplet, etc.), and integration values (for ¹H NMR) are analyzed to elucidate the structure.

  • Expected ¹H NMR Signals:

    • Aromatic Protons: Signals in the aromatic region (δ 6.0-8.0 ppm).

    • Propyl Group Protons: Distinct signals for the -CH₂-, -CH₂-, and -CH₃ groups, likely appearing as a triplet, a sextet, and a triplet, respectively, in the upfield region (δ 0.9-2.7 ppm).

    • Methyl Ester Protons: A singlet around δ 3.9 ppm.

    • Hydroxyl Protons: Broad singlets that can appear over a wide chemical shift range and may be exchangeable with D₂O.

  • Expected ¹³C NMR Signals:

    • Carbonyl Carbon: A signal in the downfield region (δ 165-175 ppm).

    • Aromatic Carbons: Multiple signals in the range of δ 100-160 ppm.

    • Methyl Ester Carbon: A signal around δ 50-60 ppm.

    • Propyl Group Carbons: Signals in the upfield region (δ 10-40 ppm).

NMRWorkflow cluster_prep Sample Preparation cluster_analysis Analysis A Dissolve in Deuterated Solvent B Add TMS Standard A->B C Acquire Spectrum B->C D Process Data C->D E Interpret Spectrum D->E

Workflow for NMR Spectroscopic Analysis.

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Methodology: KBr Pellet Method

  • Sample Preparation: A small amount of the sample (1-2 mg) is intimately mixed and ground with approximately 100-200 mg of dry potassium bromide (KBr). KBr is transparent to IR radiation.

  • Pellet Formation: The mixture is pressed under high pressure in a die to form a thin, transparent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.

  • Data Analysis: The absorption bands are correlated with specific functional groups.

  • Expected Characteristic Absorption Bands:

    • O-H Stretch (hydroxyl groups): A broad band in the region of 3200-3600 cm⁻¹.

    • C-H Stretch (aromatic): A sharp band or bands around 3000-3100 cm⁻¹.

    • C-H Stretch (aliphatic): Bands in the region of 2850-2960 cm⁻¹.

    • C=O Stretch (ester): A strong, sharp band around 1700-1730 cm⁻¹.

    • C=C Stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

    • C-O Stretch (ester and phenol): Bands in the 1000-1300 cm⁻¹ region.

FTIRWorkflow cluster_prep Sample Preparation cluster_analysis Analysis A Mix with KBr & Grind B Press into Pellet A->B C Acquire Spectrum B->C D Identify Functional Groups C->D

Workflow for FT-IR Spectroscopic Analysis.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in structural confirmation.

Methodology: Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam, causing them to ionize and form a molecular ion (M⁺).

  • Fragmentation: The high energy of the electron beam also causes the molecular ion to fragment into smaller, characteristic charged species.

  • Detection: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

  • Data Analysis: The resulting mass spectrum shows the relative abundance of each ion. The peak with the highest m/z value typically corresponds to the molecular ion.

  • Expected Fragmentation Pattern:

    • Molecular Ion Peak (M⁺): A peak at m/z = 210.

    • Loss of a Methoxy Group (-OCH₃): A fragment at m/z = 179.

    • Loss of a Propyl Group (-C₃H₇): A fragment at m/z = 167.

    • Other characteristic fragments resulting from cleavages of the ester and alkyl functionalities.

MSWorkflow cluster_process Mass Spectrometry Process cluster_output Output A Vaporization B Ionization (EI) A->B C Fragmentation B->C D Detection (m/z) C->D E Mass Spectrum D->E

Workflow for Mass Spectrometry Analysis.

Safety and Handling

This compound is classified with the following GHS hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

The physical properties of this compound are a direct consequence of its molecular structure. This guide has provided a comprehensive overview of these properties and the standard methodologies for their determination. For researchers and drug development professionals, a thorough understanding of these characteristics is paramount for its effective utilization in synthesis, formulation, and quality control.

References

A Comprehensive Technical Guide to Methyl 2,4-dihydroxy-6-propylbenzoate: Nomenclature, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, a thorough understanding of key chemical intermediates is paramount to innovation. This guide provides an in-depth analysis of Methyl 2,4-dihydroxy-6-propylbenzoate, a versatile resorcinol derivative. We will explore its fundamental chemical identity, its known and inferred biological activities, and its critical role as a precursor in the synthesis of valuable therapeutic compounds. This document is designed to be a definitive resource, grounding technical protocols in established scientific principles to empower your research and development endeavors.

Chemical Identity and Nomenclature

This compound is a carboxylate derivative that serves as a key intermediate in various chemical syntheses.[1] A clear understanding of its nomenclature is essential for accurate literature review and unambiguous communication in a research setting.

Synonyms and Common Names

This compound is known by several names in scientific literature and chemical catalogs. Being familiar with these synonyms is crucial for comprehensive database searches.

  • Systematic IUPAC Name: this compound[2]

  • Common Synonyms:

    • Methyl divarate[2]

    • 2,4-dihydroxy-6-propyl-benzoic acid methyl ester[1]

    • Methyl-Divoxinolcarboxylat

    • Benzoic acid, 2,4-dihydroxy-6-propyl-, methyl ester[2]

Chemical Identifiers

For precise identification and to avoid ambiguity, a set of unique identifiers is assigned to each chemical compound.

IdentifierValueSource
CAS Number 55382-52-0[1][2]
Molecular Formula C₁₁H₁₄O₄[1][2]
Molecular Weight 210.23 g/mol [1][2]
InChI InChI=1S/C11H14O4/c1-3-4-7-5-8(12)6-9(13)10(7)11(14)15-2/h5-6,12-13H,3-4H2,1-2H3[2]
Canonical SMILES CCCC1=C(C(=CC(=C1)O)O)C(=O)OC[2]

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and reactivity in experimental settings.

  • Appearance: Pale yellow or white crystalline solid.[1][3][4]

  • Storage: For optimal stability, the compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.

Biological Activity: Inferred Antimicrobial Properties

While direct studies on the biological activity of this compound are limited, significant insights can be drawn from research on its close structural analog, methyl 2,4-dihydroxy-6-n-pentylbenzoate. A study by Gianini et al. provides a strong basis for inferring the potential antifungal and antibacterial properties of the propyl derivative.[5][6]

Antifungal Activity

Research on the pentyl analog has demonstrated notable antifungal activity against the fungus Cladosporium sphaerospermum.[5][6][7] The study highlights that the presence of a free hydroxyl group at the C-4 position of the aromatic ring is crucial for this pronounced effect.[5][6] This suggests that this compound, which shares this structural feature, is also likely to exhibit fungitoxic properties.

The proposed mechanism for many natural phenolic compounds involves disruption of the fungal cell membrane.[8] The lipophilic nature of these molecules allows them to intercalate into the lipid bilayer, altering its fluidity and permeability, which can lead to cell death.[8]

Antibacterial Activity

The same study on the pentyl analog also reported weak to moderate antibacterial activity against pathogenic strains of Staphylococcus aureus and Escherichia coli.[5][6] Again, the free hydroxyl group at the C-4 position was implicated as being important for activity against S. aureus.[5] Therefore, it is reasonable to hypothesize that this compound possesses similar antibacterial potential.

The general mechanism of action for phenolic compounds against bacteria often involves damage to the cell wall and membrane, leading to leakage of intracellular components and ultimately, cell lysis.[9][10]

Experimental Protocol: Antifungal Bioautography Assay (Adapted from Gianini et al.)

This protocol outlines a standard method for assessing the antifungal activity of compounds like this compound.

  • Preparation of Fungal Culture: Culture Cladosporium sphaerospermum on a suitable agar medium until sufficient growth is achieved.

  • Preparation of Test Compound: Dissolve this compound in a suitable solvent (e.g., methanol) to create a stock solution of known concentration.

  • Chromatography: Spot a known amount of the test compound onto a thin-layer chromatography (TLC) plate and develop the chromatogram using an appropriate solvent system.

  • Bioautography: After the TLC plate has dried, spray it with a suspension of the fungal spores.

  • Incubation: Incubate the TLC plate in a humid chamber at an appropriate temperature (e.g., 25-28°C) for 2-3 days.

  • Visualization: Areas of fungal growth inhibition will appear as clear zones against a background of fungal growth. The size of the inhibition zone is indicative of the antifungal activity.

Application in Cannabinoid Synthesis

One of the most significant applications of this compound is its use as a key precursor in the synthesis of certain cannabinoids, particularly varin-type cannabinoids which have a propyl side chain. It is instrumental in the production of Cannabigerovarin (CBGV).[11]

The Synthetic Pathway to Cannabigerovarin (CBGV)

The synthesis of CBGV from this compound involves a crucial alkylation step where a geranyl group is attached to the resorcinol core. This is then followed by saponification and decarboxylation to yield the final product.

CBGV_Synthesis A This compound C Alkylation (Lewis Acid Catalyst, e.g., Alumina) A->C B Geraniol B->C D Methyl Cannabigerovarinate C->D Coupling Reaction E Saponification & Decarboxylation (e.g., KOH, heat) D->E F Cannabigerovarin (CBGV) E->F Hydrolysis & CO2 removal

Caption: Synthetic pathway from this compound to Cannabigerovarin (CBGV).

Experimental Protocol: Synthesis of Cannabigerovarin (CBGV)

This protocol provides a detailed, step-by-step methodology for the synthesis of CBGV.

  • Alkylation Reaction:

    • In a round-bottom flask, dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane).

    • Add a Lewis acid catalyst, such as activated alumina.

    • Slowly add an equimolar amount of Geraniol to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress using TLC until the starting material is consumed.

  • Work-up and Purification of Intermediate:

    • Filter the reaction mixture to remove the catalyst.

    • Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl Cannabigerovarinate.

    • Purify the crude product using column chromatography on silica gel.

  • Saponification and Decarboxylation:

    • Dissolve the purified Methyl Cannabigerovarinate in a suitable solvent such as aqueous potassium hydroxide.

    • Reflux the mixture for several hours to facilitate both the hydrolysis of the ester (saponification) and the removal of the carboxyl group (decarboxylation). Monitor the reaction by TLC.

  • Final Work-up and Purification:

    • Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the crude CBGV.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product by column chromatography or recrystallization to obtain pure Cannabigerovarin (CBGV).

Analytical Methodologies

Accurate and reliable analytical methods are essential for the quality control of starting materials and the characterization of reaction products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound and for monitoring the progress of synthesis reactions.

  • Column: A reversed-phase C18 column is typically suitable.

  • Mobile Phase: A gradient elution with a mixture of water (often with a small amount of acid like formic acid for better peak shape) and an organic solvent like methanol or acetonitrile.

  • Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., around 280 nm).

  • Quantification: Purity can be determined by the relative peak area, and concentration can be calculated using a calibration curve prepared with a standard of known concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation and confirmation of this compound and its derivatives.

  • ¹H NMR: The proton NMR spectrum will provide characteristic signals for the aromatic protons, the propyl chain protons, the methyl ester protons, and the hydroxyl protons. The chemical shifts, integration, and coupling patterns will confirm the structure.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, further confirming the carbon skeleton.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its straightforward synthesis, inferred antimicrobial properties, and crucial role as a building block for cannabinoids like CBGV make it a valuable chemical intermediate. This guide has provided a comprehensive overview of its nomenclature, properties, and applications, complete with detailed experimental protocols. By leveraging this knowledge, researchers can confidently incorporate this versatile compound into their discovery and development workflows, paving the way for new advancements in medicine and materials science.

References

An In-depth Technical Guide to Methyl 2,4-dihydroxy-6-propylbenzoate (CAS 55382-52-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,4-dihydroxy-6-propylbenzoate, also known by synonyms such as Methyl Divarinolcarboxylate and Methyl Divarate, is a key organic intermediate with the CAS number 55382-52-0.[1][2] This resorcinolic compound serves as a critical precursor in the synthesis of various cannabinoids, most notably Cannabidivarin (CBDV) and Cannabigerovarin (CBGV).[3] Its structural features, particularly the dihydroxy-substituted benzene ring and the propyl side chain, make it a valuable building block in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, its pivotal role in cannabinoid synthesis, and insights into its potential biological activities based on structurally related compounds.

Chemical and Physical Properties

This compound is a pale yellow solid with a molecular formula of C₁₁H₁₄O₄ and a molecular weight of 210.23 g/mol .[4][5][6] The structural and physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 55382-52-0[1][2]
IUPAC Name This compound[2]
Synonyms Methyl Divarinolcarboxylate, Methyl Divarate, 2,4-dihydroxy-6-propyl-benzoic acid methyl ester[1][2][3][5]
Molecular Formula C₁₁H₁₄O₄[4][5][6]
Molecular Weight 210.23 g/mol [2][4]
Appearance Pale yellow solid[3][4]
Boiling Point (Predicted) 388.6 ± 27.0 °C
Density (Predicted) 1.211 ± 0.06 g/cm³
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)

Predicted Mass Spectrometry Data:

Adductm/z
[M+H]⁺211.09648
[M+Na]⁺233.07842
[M-H]⁻209.08192
[M+NH₄]⁺228.12302
[M+K]⁺249.05236

Synthesis of this compound

The primary route for the synthesis of this compound is through the Fischer esterification of its corresponding carboxylic acid, 2,4-dihydroxy-6-propylbenzoic acid. This method is straightforward and scalable, making it suitable for laboratory and potential industrial applications.

Experimental Protocol: Fischer Esterification

This protocol details the synthesis of this compound from 2,4-dihydroxy-6-propylbenzoic acid.

Materials:

  • 2,4-dihydroxy-6-propylbenzoic acid

  • Methanol (absolute)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Ethyl acetate

  • Water (deionized)

  • Saturated sodium chloride solution (brine)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Standard laboratory glassware for reflux, extraction, and chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-dihydroxy-6-propylbenzoic acid in an excess of absolute methanol.

  • Catalyst Addition: Carefully add a catalytic amount (a few drops) of concentrated sulfuric acid to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Work-up: Dissolve the resulting crude product in ethyl acetate. Transfer the ethyl acetate solution to a separatory funnel and wash sequentially with deionized water and then with a saturated sodium chloride solution (brine).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the final, pure compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A 2,4-dihydroxy-6-propylbenzoic acid Reflux Reflux A->Reflux B Methanol (excess) B->Reflux C H₂SO₄ (catalyst) C->Reflux D Solvent Removal Reflux->D Cooling E Ethyl Acetate Extraction D->E F Washing (H₂O, Brine) E->F G Drying (MgSO₄) F->G H Concentration G->H I Silica Gel Chromatography H->I J Pure this compound I->J

Diagram of the synthesis workflow for this compound.

Role in Cannabinoid Synthesis

This compound is a pivotal intermediate in the chemical synthesis of propyl-cannabinoids, such as cannabidivarin (CBDV).[3] The general strategy involves the reaction of this resorcinol derivative with a suitable terpene, typically p-mentha-2,8-dien-1-ol, under acidic conditions to construct the characteristic cannabinoid core structure.

Conceptual Pathway to Cannabidivarin (CBDV)

The synthesis of CBDV from this compound generally follows a Lewis acid-catalyzed condensation reaction with p-mentha-2,8-dien-1-ol. This is followed by demethylation and decarboxylation steps to yield the final CBDV product.

CBDV_Synthesis_Pathway A This compound C Condensation (Lewis Acid Catalyst) A->C B p-mentha-2,8-dien-1-ol B->C D Cannabidivarinic Acid Methyl Ester Intermediate C->D E Demethylation & Decarboxylation D->E F Cannabidivarin (CBDV) E->F

Conceptual synthetic pathway from this compound to CBDV.

Potential Biological Activity

While direct studies on the biological activity of this compound are limited, research on structurally similar compounds provides valuable insights into its potential pharmacological properties.

Antimicrobial and Antifungal Properties of Analogs

A study on derivatives of 2,4-dihydroxy-6-n-pentylbenzoic acid, a close structural analog, has demonstrated both antifungal and antibacterial activities.[7]

  • Antifungal Activity: Methyl 2,4-dihydroxy-6-n-pentylbenzoate showed the highest antifungal activity against Cladosporium sphaerospermum.[7][8] This suggests that the free hydroxyl group at the C-4 position of the aromatic ring may be crucial for its fungicidal effects.[7][8]

  • Antibacterial Activity: The pentyl analogs were found to be active against both Staphylococcus aureus and Escherichia coli.[7][8] The presence of the free hydroxyl group at C-4 was also noted to be important for activity against S. aureus.[7]

These findings suggest that this compound may also possess similar antimicrobial properties, warranting further investigation into its potential as an antimicrobial agent. The likely mechanism of action for such phenolic compounds involves the disruption of microbial cell membranes.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a versatile and valuable chemical intermediate, primarily recognized for its role in the synthesis of propyl-cannabinoids. Its straightforward synthesis and the potential for derivatization make it an important tool for researchers in medicinal chemistry and drug development. While its own biological activities are not yet fully elucidated, the antimicrobial properties of its close analogs suggest a promising area for future research. This guide provides a foundational understanding of its properties and applications, intended to support and facilitate further scientific inquiry.

References

An In-depth Technical Guide to the Biological Activity of Methyl 2,4-dihydroxy-6-propylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Potential of a Resorcinolic Acid Derivative

Methyl 2,4-dihydroxy-6-propylbenzoate, a fascinating resorcinolic acid derivative, stands at the forefront of natural product research with a burgeoning portfolio of biological activities. This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of its known biological functions, underpinned by field-proven insights and detailed experimental methodologies. As we navigate through its antimicrobial, anticancer, and antioxidant properties, we will not only present the data but also delve into the causality behind experimental choices, ensuring a self-validating system of protocols and a clear roadmap for future investigations.

Compound Profile: this compound

This compound (MDHP) is a phenolic compound that belongs to the family of alkylresorcinols. These compounds are characterized by a dihydroxybenzene (resorcinol) ring with an attached alkyl chain. MDHP, with its propyl side chain, exhibits a range of physicochemical properties that contribute to its biological activities.

Chemical Structure:

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₁₁H₁₄O₄[1]

  • Molecular Weight: 210.23 g/mol [1]

  • CAS Number: 55382-52-0[1]

This compound has been identified in natural sources such as the lichens Lobaria scrobiculata and Lobarina scrobiculata[1]. Its synthesis is typically achieved through the esterification of 2,4-dihydroxy-6-propylbenzoic acid with methanol.

Antimicrobial and Antifungal Activity

This compound and its analogues have demonstrated noteworthy activity against a spectrum of microbial pathogens. The structural features of alkylresorcinols, particularly the phenolic hydroxyl groups and the alkyl chain, are crucial for their antimicrobial effects.

Mechanistic Insights: Disruption of Microbial Membranes

The primary mechanism of antimicrobial action for alkylresorcinols is believed to be the disruption of microbial cell membranes. The lipophilic alkyl chain facilitates the insertion of the molecule into the lipid bilayer of bacterial and fungal cell walls[2][3]. This integration disrupts the membrane's structural integrity and fluidity, leading to increased permeability, leakage of intracellular components, and ultimately, cell death[2]. Gram-positive bacteria, with their peptidoglycan-based outer cell wall, are particularly susceptible to this mode of action[2].

Supporting Data from Analogues

While specific Minimum Inhibitory Concentration (MIC) data for the propyl derivative is not extensively available in the reviewed literature, studies on the closely related methyl 2,4-dihydroxy-6-n-pentylbenzoate provide strong evidence of its antimicrobial potential. In disc diffusion assays, this pentyl analogue showed activity against Staphylococcus aureus and Escherichia coli. Furthermore, it exhibited significant antifungal activity against Cladosporium sphaerospermum[4]. The presence of a free hydroxyl group at the C-4 position of the aromatic ring appears to be important for its antibacterial activity, particularly against S. aureus[4].

Experimental Protocol: Broth Microdilution for MIC Determination

To quantitatively assess the antimicrobial activity of this compound, the broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).

Objective: To determine the lowest concentration of the compound that inhibits visible growth of a microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial or fungal inoculum, standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., ampicillin, gentamicin)

  • Negative control (medium only)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Serial Dilutions: Perform serial two-fold dilutions of the compound in the growth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Standardize the microbial culture to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Add 100 µL of the standardized inoculum to each well containing the compound dilutions and the growth control well. The sterility control well receives 100 µL of sterile medium only.

  • Incubation: Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity)[5][6]. This can be assessed visually or by measuring the optical density at 600 nm.

Workflow for Broth Microdilution Assay

Broth_Microdilution cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Prepare Compound Stock Serial_Dilutions Perform Serial Dilutions in Plate Compound->Serial_Dilutions Inoculate Inoculate Plate Serial_Dilutions->Inoculate Inoculum Standardize Inoculum Inoculum->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_MIC Read MIC Incubate->Read_MIC

A schematic representation of the broth microdilution workflow.

Anticancer and Anti-Angiogenic Activities

Emerging evidence suggests that this compound and its analogues possess significant anticancer properties, primarily through the induction of apoptosis and the inhibition of angiogenesis.

Mechanism of Action: Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Studies on the closely related methyl-2,4-dihydroxy-6-methylbenzoate have shown that it can induce apoptosis in cancer cells through the activation of the caspase cascade[7]. Caspases are a family of proteases that execute the apoptotic process. The activation of initiator caspases (e.g., caspase-9) triggers a cascade that leads to the activation of executioner caspases (e.g., caspase-3 and -7), which then cleave cellular substrates, resulting in the characteristic morphological changes of apoptosis[8].

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. The anti-angiogenic potential of methyl-2,4-dihydroxy-6-methylbenzoate has been demonstrated in the in ovo Yolk Sac Membrane (YSM) assay[7]. This suggests that the compound can interfere with the signaling pathways that promote blood vessel formation, thereby restricting the nutrient supply to tumors.

Quantitative Cytotoxicity Data from an Analogue

A purified fraction containing 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum exhibited significant cytotoxicity against various cancer cell lines, with IC₅₀ values ranging from 1.2 to 12.8 µg/mL[7].

Cell LineIC₅₀ (µg/mL)
MCF-7 (Breast)1.2 - 12.8
HeLa (Cervical)1.2 - 12.8
HepG2 (Liver)1.2 - 12.8
K562 (Leukemia)1.2 - 12.8
Table 1: IC₅₀ values of a fraction containing methyl-2,4-dihydroxy-6-methylbenzoate against various cancer cell lines.[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

Objective: To determine the concentration of the compound that reduces the viability of a cancer cell line by 50% (IC₅₀).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals[9][10][11].

  • Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader[12].

  • IC₅₀ Calculation: Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.

Apoptotic Pathway Induced by Methyl 2,4-dihydroxy-6-methylbenzoate

Apoptosis_Pathway cluster_caspase Caspase Cascade MDHMB Methyl 2,4-dihydroxy- 6-methylbenzoate Caspase9 Initiator Caspases (e.g., Caspase-9) MDHMB->Caspase9 Activates Caspase3_7 Executioner Caspases (e.g., Caspase-3, -7) Caspase9->Caspase3_7 Activates Apoptosis Apoptosis Caspase3_7->Apoptosis Executes

A simplified diagram of the caspase-mediated apoptotic pathway.

Experimental Protocol: In Ovo Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis

The CAM assay is a well-established in vivo model to study angiogenesis.

Objective: To evaluate the anti-angiogenic effect of this compound.

Materials:

  • Fertilized chicken eggs

  • Incubator

  • Sterile sponges or coverslips

  • This compound

  • Stereomicroscope with a camera

Procedure:

  • Egg Incubation: Incubate fertilized chicken eggs at 37°C in a humidified incubator.

  • Windowing: On embryonic day 3 or 4, create a small window in the eggshell to expose the CAM.

  • Compound Application: On embryonic day 7 or 8, place a sterile sponge or coverslip saturated with a non-toxic concentration of this compound onto the CAM. A control group should receive a vehicle-treated sponge.

  • Incubation: Reseal the window and continue incubation for 48-72 hours.

  • Observation and Quantification: Observe the blood vessels in the CAM under a stereomicroscope. The anti-angiogenic effect can be quantified by counting the number of blood vessel branch points or measuring the vessel density in the treated area compared to the control[4][13][14].

Antioxidant Potential

Phenolic compounds are well-known for their antioxidant properties due to their ability to donate hydrogen atoms or electrons to neutralize free radicals.

Mechanism of Antioxidant Action

The resorcinol structure of this compound, with its two hydroxyl groups on the aromatic ring, is a key determinant of its antioxidant capacity. These hydroxyl groups can readily donate a hydrogen atom to free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, thereby stabilizing the radical and terminating the oxidative chain reaction[15].

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a simple and widely used method to evaluate the antioxidant activity of a compound.

Objective: To determine the concentration of the compound required to scavenge 50% of the DPPH radicals (IC₅₀).

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol

  • Methanol or ethanol

  • Positive control (e.g., ascorbic acid, Trolox)

  • 96-well plate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation: Prepare different concentrations of this compound in methanol or ethanol.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix the sample solutions with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes)[8][16].

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm[16][17]. The purple color of the DPPH radical fades in the presence of an antioxidant[17].

  • IC₅₀ Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration and plot a graph to determine the IC₅₀ value[18][19].

Workflow for DPPH Antioxidant Assay

DPPH_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Sample_Prep Prepare Compound Dilutions Mix Mix Sample and DPPH Sample_Prep->Mix DPPH_Prep Prepare DPPH Solution DPPH_Prep->Mix Incubate Incubate in Dark Mix->Incubate Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Calc_IC50 Calculate IC50 Measure_Abs->Calc_IC50

A schematic representation of the DPPH radical scavenging assay workflow.

Conclusion and Future Directions

This compound is a promising natural product with a multifaceted biological profile. Its demonstrated antimicrobial, anticancer, and antioxidant potential warrants further investigation. Future research should focus on:

  • Quantitative antimicrobial studies: Determining the MIC and Minimum Bactericidal Concentration (MBC) of the propyl derivative against a broad panel of clinically relevant bacteria and fungi.

  • Detailed mechanistic studies: Elucidating the specific molecular targets and signaling pathways involved in its anticancer and anti-angiogenic effects.

  • In vivo efficacy studies: Evaluating the therapeutic potential of this compound in animal models of infection and cancer.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogues to optimize its biological activities and pharmacokinetic properties.

This technical guide provides a solid foundation for researchers to build upon, offering both the theoretical framework and the practical methodologies to unlock the full therapeutic potential of this remarkable compound.

References

Unlocking the Therapeutic Promise of Methyl 2,4-dihydroxy-6-propylbenzoate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting a Course for a Novel Therapeutic Candidate

In the ever-evolving landscape of drug discovery, the exploration of novel chemical entities with therapeutic potential is paramount. This guide delves into the scientific underpinnings of Methyl 2,4-dihydroxy-6-propylbenzoate, a phenolic compound of natural origin, to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of its potential therapeutic relevance. Our exploration will traverse its chemical attributes, known biological activities, and plausible mechanisms of action, supported by detailed experimental protocols to empower further investigation. This document is designed not as a rigid manuscript but as a dynamic guide, fostering a deeper understanding and inspiring innovative research directions for this promising molecule.

Compound Profile: this compound

This compound, also known as Methyl Divarate, is a phenolic compound that has been identified in natural sources such as the lichen Lobaria scrobiculata.[1][2] Its chemical structure, characterized by a dihydroxy-substituted benzene ring with a propyl group and a methyl ester, lays the foundation for its diverse biological activities.

Property Value Source
Molecular Formula C₁₁H₁₄O₄PubChem[1]
Molecular Weight 210.23 g/mol PubChem[1]
CAS Number 55382-52-0PubChem[1]
Appearance Pale yellow solidChemicalBook[2]
Synonyms Methyl divarate, Methyl 2,4-dihydroxy-6-propylbenzoic acidPubChem[1]

Synthesis Overview: The synthesis of this compound can be achieved through the esterification of 2,4-Dihydroxy-6-propylbenzoic acid in methanol with a catalytic amount of concentrated sulfuric acid.[2] The crude product is then purified using silica gel column chromatography.[2]

Therapeutic Potential: A Multifaceted Profile

The therapeutic potential of this compound and its analogs spans several key areas of interest in modern pharmacology. The presence of hydroxyl groups on the aromatic ring is a strong indicator of antioxidant and anti-inflammatory potential, while its overall structure contributes to its antimicrobial and anticancer activities.

Anti-inflammatory and Antioxidant Activity: Quelling the Fires of Disease

Chronic inflammation and oxidative stress are underlying drivers of numerous pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer. Phenolic compounds are well-documented for their ability to mitigate these processes.

Proposed Mechanism of Action: While direct studies on this compound are limited, the broader class of phenolic compounds and dihydroxybenzoic acid derivatives are known to exert their anti-inflammatory effects by modulating key signaling pathways. A central player in inflammation is the transcription factor Nuclear Factor-kappa B (NF-κB) , which orchestrates the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4] Phenolic compounds can inhibit NF-κB activation by preventing the degradation of its inhibitory subunit, IκB.[3] This, in turn, suppresses the downstream inflammatory cascade. Furthermore, these compounds can directly scavenge free radicals and inhibit the production of reactive oxygen species (ROS), thereby reducing oxidative stress.[5][6]

The diagram below illustrates the proposed mechanism of anti-inflammatory and antioxidant action.

Anti-inflammatory and Antioxidant Mechanism cluster_stimulus Inflammatory Stimuli (LPS, etc.) cluster_cell Macrophage / Target Cell Stimuli Inflammatory Stimulus TLR4 TLR4 Stimuli->TLR4 Activates ROS ROS Production Stimuli->ROS IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Oxidative_Stress Oxidative_Stress ROS->Oxidative_Stress Causes Genes Pro-inflammatory Genes (TNF-α, iNOS, COX-2) Nucleus->Genes Induces Transcription Inflammation Inflammation Genes->Inflammation Promotes MDHPB Methyl 2,4-dihydroxy- 6-propylbenzoate MDHPB->IKK Inhibits MDHPB->ROS Scavenges

Caption: Proposed anti-inflammatory and antioxidant mechanism of this compound.

Anticancer and Anti-Angiogenic Potential: A Strategy Against Uncontrolled Growth

Emerging evidence suggests that this compound, as part of a lichen-derived extract, exhibits potent pro-apoptotic and anti-angiogenic effects.[7] A study on a purified fraction from Parmotrema tinctorum, containing Methyl 2,4-dihydroxy-6-methylbenzoate (a close analog), demonstrated significant reduction in the viability of various cancer cell lines with IC₅₀ values ranging from 1.2 to 12.8 µg/ml.[7]

Proposed Mechanism of Action: The anticancer activity appears to be mediated through the induction of apoptosis , or programmed cell death. This is supported by the observed activation of the caspase cascade in treated cancer cells.[7] Caspases are a family of proteases that execute the apoptotic program. The anti-angiogenic effect, or the inhibition of new blood vessel formation, is crucial for restricting tumor growth and metastasis. The Yolk Sac Membrane (YSM) assay has confirmed the anti-angiogenic potential of the lichen extract containing this compound.[7]

The following diagram outlines the proposed anticancer and anti-angiogenic workflow.

Anticancer and Anti-Angiogenic Workflow cluster_apoptosis Apoptosis Induction cluster_angiogenesis Anti-Angiogenesis MDHPB This compound Cancer_Cell Cancer Cell MDHPB->Cancer_Cell Endothelial_Cell Endothelial Cell MDHPB->Endothelial_Cell Caspase_Activation Caspase Cascade Activation Cancer_Cell->Caspase_Activation Triggers Angiogenesis_Inhibition Inhibition of Proliferation and Tube Formation Endothelial_Cell->Angiogenesis_Inhibition Inhibits Apoptosis Apoptosis Caspase_Activation->Apoptosis Anti_Angiogenesis Reduced Blood Vessel Formation Angiogenesis_Inhibition->Anti_Angiogenesis

Caption: Proposed anticancer and anti-angiogenic workflow for this compound.

Antimicrobial Activity

Studies on derivatives of 2,4-dihydroxy-6-n-pentylbenzoic acid, which are structurally similar to the topic compound, have demonstrated weak to moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. The presence of a free hydroxyl group at the C-4 position appears to be important for antibacterial activity against S. aureus. These compounds have also shown promising antifungal activity against Cladosporium sphaerospermum.

Experimental Protocols for Therapeutic Validation

To rigorously evaluate the therapeutic potential of this compound, a series of well-defined in vitro and ex vivo assays are essential. The following protocols are provided as a starting point for researchers.

In Vitro Anti-inflammatory Activity Assay

Objective: To determine the ability of this compound to inhibit the production of pro-inflammatory mediators in a cellular model of inflammation.

Methodology: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

  • Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate at room temperature for another 10 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value.

In Vitro Antioxidant Activity Assay

Objective: To quantify the free radical scavenging activity of this compound.

Methodology: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare a stock solution of this compound in methanol and make serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each sample dilution to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • Include a blank (methanol) and a positive control (e.g., ascorbic acid or Trolox).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Determine the IC₅₀ value.

In Vitro Cytotoxicity Assay

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

Methodology: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Ex Vivo Anti-Angiogenesis Assay

Objective: To evaluate the inhibitory effect of this compound on blood vessel formation.

Methodology: Chick Embryo Yolk Sac Membrane (YSM) Assay

  • Egg Incubation: Incubate fertilized chicken eggs at 37.5°C and 75% humidity for 72 hours.

  • Embryo Preparation: Carefully crack the eggs and transfer the contents into a sterile petri dish.

  • Compound Application: Place a sterile silicone ring on the YSM over an area with developing blood vessels. Apply a solution of this compound in a suitable vehicle (e.g., gelatin) onto a sterile filter paper disc and place it inside the ring. Use a vehicle control and a positive control (e.g., suramin).

  • Incubation and Observation: Incubate the embryos for another 48 hours and observe the changes in blood vessel formation around the filter disc.

  • Quantification: Capture images of the YSM and quantify the number and length of blood vessels in the treated area compared to the control.

Future Directions and Concluding Remarks

This compound presents a compelling profile as a potential therapeutic agent. Its multifaceted biological activities, rooted in its phenolic structure, warrant a more profound investigation into its mechanisms of action. Future research should focus on:

  • In-depth Mechanistic Studies: Elucidating the specific molecular targets within the NF-κB and other inflammatory signaling pathways.

  • In Vivo Efficacy and Safety: Validating the observed in vitro and ex vivo activities in relevant animal models of inflammation, cancer, and microbial infections.

  • Pharmacokinetic and Pharmacodynamic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to optimize its therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to identify compounds with improved potency and selectivity.

This technical guide provides a foundational framework for advancing the scientific understanding of this compound. By leveraging the outlined experimental approaches and building upon the existing knowledge, the research community can unlock the full therapeutic potential of this intriguing natural product.

References

Methodological & Application

"synthesis of Methyl 2,4-dihydroxy-6-propylbenzoate experimental protocol"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Laboratory Synthesis of Methyl 2,4-dihydroxy-6-propylbenzoate

Introduction

This compound, also known as Methyl Divarate, is a phenolic compound of significant interest in synthetic organic chemistry.[1] It serves as a key intermediate in the synthesis of various natural products and their analogues, particularly in the field of cannabinoids where related structures, such as olivetolic acid, are biosynthetic precursors.[2] Structurally, it is the methyl ester of divaricatinic acid and belongs to the class of resorcylic acids, which are known for a range of biological activities, including antifungal properties.[3]

This application note provides a comprehensive, step-by-step experimental protocol for the multi-step synthesis of this compound from commercially available resorcinol. The described synthetic pathway is designed for robustness and educational value, employing a sequence of well-established and reliable organic reactions. As senior application scientists, our goal is to not only provide a procedural checklist but to explain the underlying chemical principles and the rationale behind the chosen methodologies, ensuring both reproducibility and a deeper understanding of the transformation.

The synthesis is logically divided into four main stages:

  • Hoesch Acylation: Introduction of an acyl group onto the resorcinol ring to form a ketone intermediate.

  • Wolff-Kishner Reduction: Conversion of the acyl group into the target propyl side chain.

  • Kolbe-Schmitt Carboxylation: Introduction of a carboxylic acid group onto the C6-substituted resorcinol derivative.

  • Fischer Esterification: Final conversion of the carboxylic acid to its corresponding methyl ester.

Each step has been optimized to ensure high purity of intermediates and a respectable overall yield, with detailed explanations of the reaction mechanisms and safety considerations.

Overall Synthetic Pathway

The complete synthesis transforms the simple phenolic starting material, resorcinol, into the more complex target molecule through a series of C-C bond-forming and functional group transformation reactions.

Synthesis_Workflow Resorcinol Resorcinol Intermediate1 2,4-Dihydroxypropiophenone Resorcinol->Intermediate1 Step 1: Hoesch Reaction Propionitrile, ZnCl2, HCl(g) Intermediate2 6-Propylresorcinol Intermediate1->Intermediate2 Step 2: Wolff-Kishner Reduction H2NNH2·H2O, KOH, DEG Intermediate3 2,4-Dihydroxy-6-propylbenzoic Acid Intermediate2->Intermediate3 Step 3: Kolbe-Schmitt Reaction 1. NaH 2. CO2 (high pressure) 3. H3O+ FinalProduct This compound Intermediate3->FinalProduct Step 4: Fischer Esterification CH3OH, H2SO4 (cat.)

Caption: Four-step synthesis of this compound.

Materials and Reagents

Reagent / MaterialFormulaGradeSupplierNotes
ResorcinolC₆H₄(OH)₂ReagentSigma-AldrichMust be dry.
PropionitrileCH₃CH₂CNAnhydrousAcros Organics
Zinc Chloride (Anhydrous)ZnCl₂≥98%Fisher ScientificHighly hygroscopic.
Diethyl Ether(C₂H₅)₂OAnhydrousJ.T. Baker
Hydrogen Chloride GasHClAnhydrousPraxairUse with appropriate gas regulator.
Hydrazine HydrateH₂NNH₂·H₂OReagentSigma-AldrichToxic and corrosive.
Potassium HydroxideKOHACS GradeVWR
Diethylene Glycol (DEG)C₄H₁₀O₃ReagentAlfa AesarHigh-boiling solvent.
Sodium HydrideNaH60% dispersion in oilSigma-AldrichHighly reactive with water.
Carbon DioxideCO₂High PurityLocal SupplierFor high-pressure reactor.
MethanolCH₃OHAnhydrousFisher Scientific
Sulfuric AcidH₂SO₄Concentrated (98%)EMD MilliporeCorrosive.
Hydrochloric AcidHClConcentrated (37%)VWR
Ethyl AcetateC₄H₈O₂ACS GradeFisher ScientificFor extraction and chromatography.
HexanesC₆H₁₄ACS GradeFisher ScientificFor chromatography.
Magnesium SulfateMgSO₄AnhydrousVWRFor drying organic layers.
Silica GelSiO₂230-400 meshSorbent TechnologiesFor column chromatography.

Detailed Experimental Protocol

Step 1: Synthesis of 2,4-Dihydroxypropiophenone (Hoesch Reaction)

Scientific Rationale: The Hoesch reaction is an effective method for acylating electron-rich aromatic rings, such as resorcinol.[4] It is a variant of the Friedel-Crafts acylation that uses a nitrile as the acylating agent and a dual catalyst system of a Lewis acid (ZnCl₂) and a Brønsted acid (HCl). The reaction proceeds via the formation of a reactive nitrilium ion intermediate, which then acts as the electrophile in an electrophilic aromatic substitution. The high reactivity of resorcinol allows for acylation to occur under these conditions, primarily at the C4 position, which is sterically accessible and electronically activated by both hydroxyl groups.[5]

Procedure:

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the solvent surface, and a reflux condenser connected to a drying tube (CaCl₂). Ensure all glassware is flame-dried and assembled under a nitrogen atmosphere.

  • To the flask, add anhydrous zinc chloride (15.0 g, 110 mmol) and 150 mL of anhydrous diethyl ether.

  • Add resorcinol (11.0 g, 100 mmol) and propionitrile (8.3 mL, 120 mmol) to the stirred suspension.

  • Cool the flask to 0 °C in an ice bath. Begin bubbling a slow, steady stream of dry hydrogen chloride gas through the mixture with vigorous stirring.

  • Continue the HCl stream for 4-5 hours. The reaction mixture will become thick and yellow as the ketimine hydrochloride intermediate precipitates.

  • After 5 hours, stop the gas flow, remove the ice bath, and allow the mixture to stir at room temperature overnight (approx. 12-16 hours).

  • Work-up: Add 150 mL of water to the flask and heat the mixture to reflux for 1 hour to hydrolyze the ketimine intermediate.

  • Cool the mixture to room temperature. The product may precipitate. If not, transfer the mixture to a separatory funnel.

  • Extract the aqueous phase with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude solid by recrystallization from hot water or a mixture of ethanol and water to yield 2,4-dihydroxypropiophenone as a crystalline solid.

Step 2: Synthesis of 6-Propylresorcinol (Wolff-Kishner Reduction)

Scientific Rationale: The Wolff-Kishner reduction is a classic method for the deoxygenation of aldehydes and ketones to their corresponding alkanes. It is performed under basic conditions, making it ideal for substrates with acid-sensitive functional groups, such as the phenolic hydroxyls in our intermediate. The reaction involves the in-situ formation of a hydrazone, which, upon heating with a strong base (KOH) in a high-boiling solvent like diethylene glycol, collapses to release nitrogen gas and form a carbanion. This carbanion is then protonated by the solvent to yield the final alkane product.

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, combine 2,4-dihydroxypropiophenone (10.0 g, 60.2 mmol), potassium hydroxide pellets (10.1 g, 180 mmol), and 100 mL of diethylene glycol.

  • Add hydrazine hydrate (8.8 mL, 180 mmol) to the mixture.

  • Heat the reaction mixture to 130-140 °C for 2 hours. Water and excess hydrazine will distill off.

  • After 2 hours, increase the temperature to 190-200 °C and maintain it for 4 hours. The mixture will turn darker, and vigorous evolution of nitrogen gas will be observed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 300 mL of cold water.

  • Acidify the aqueous solution to pH 1-2 with concentrated hydrochloric acid. A dark oil or solid will separate.

  • Extract the product with diethyl ether (3 x 100 mL).

  • Combine the organic extracts, wash with water (2 x 50 mL) and then brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield crude 6-propylresorcinol, which can be purified by vacuum distillation or column chromatography if necessary.

Step 3: Synthesis of 2,4-Dihydroxy-6-propylbenzoic Acid (Kolbe-Schmitt Reaction)

Scientific Rationale: The Kolbe-Schmitt reaction is a carboxylation method used to add a carboxyl group to a phenol.[6] The reaction requires the formation of the phenoxide ion, which is significantly more nucleophilic than the neutral phenol. This enhanced nucleophilicity allows the aromatic ring to attack the weak electrophile, carbon dioxide.[7] The reaction is typically performed under high pressure and elevated temperature. For dihydroxybenzenes, the reaction proceeds conveniently, with carboxylation occurring ortho to one of the hydroxyl groups.[8]

Procedure:

  • Warning: This step requires a high-pressure reactor (autoclave) and the use of sodium hydride. Conduct this procedure in a well-ventilated fume hood with appropriate safety shields.

  • Under an inert atmosphere (nitrogen or argon), suspend 60% sodium hydride (3.2 g, 80 mmol) in 100 mL of anhydrous toluene in the autoclave.

  • Slowly add a solution of 6-propylresorcinol (6.1 g, 40 mmol) in 50 mL of anhydrous toluene to the NaH suspension. Stir until hydrogen gas evolution ceases (approx. 1-2 hours), indicating the formation of the disodium salt.

  • Seal the autoclave and pressurize it with carbon dioxide to 50-60 atm.

  • Heat the reactor to 150-160 °C and maintain this temperature with stirring for 6-8 hours.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess CO₂ pressure.

  • Transfer the solid reaction mixture to a beaker containing 200 mL of ice water.

  • Stir until all solids are dissolved. If there is a toluene layer, separate it in a separatory funnel and discard it.

  • Cool the aqueous solution in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~1. A precipitate of the carboxylic acid will form.

  • Collect the solid product by vacuum filtration, wash it with cold water, and dry it in a vacuum oven. Recrystallization from hot water can be performed for further purification.

Step 4: Synthesis of this compound (Fischer Esterification)

Scientific Rationale: Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[9] The reaction is an equilibrium process. Protonation of the carbonyl oxygen of the carboxylic acid activates it toward nucleophilic attack by the alcohol (methanol). A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Deprotonation gives the final product. To drive the equilibrium toward the product side, an excess of the alcohol (methanol) is used as the solvent.[10]

Procedure:

  • Dissolve 2,4-dihydroxy-6-propylbenzoic acid (5.0 g, 25.5 mmol) in 100 mL of anhydrous methanol in a round-bottom flask.[11]

  • Cool the solution in an ice bath and slowly add 2 mL of concentrated sulfuric acid dropwise with stirring.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 6 hours.

  • Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the remaining residue in 100 mL of ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with water (2 x 50 mL), 5% aqueous sodium bicarbonate solution (2 x 50 mL, until effervescence ceases), and finally with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.[11]

  • Purify the product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., starting with 10:90 and increasing to 30:70) to afford pure this compound as a pale oil or low-melting solid.

Quantitative Data Summary

StepStarting MaterialMoles (mmol)ReagentsProductTheoretical Yield (g)
1Resorcinol100Propionitrile (120 mmol), ZnCl₂ (110 mmol)2,4-Dihydroxypropiophenone16.6
22,4-Dihydroxypropiophenone60.2Hydrazine (180 mmol), KOH (180 mmol)6-Propylresorcinol9.16
36-Propylresorcinol40.0NaH (80 mmol), CO₂ (high pressure)2,4-Dihydroxy-6-propylbenzoic Acid7.85
42,4-Dihydroxy-6-propylbenzoic Acid25.5Methanol (excess), H₂SO₄ (cat.)This compound5.36

Note: Actual yields will vary based on experimental execution and purification efficiency.

References

Application Note & Protocols: Strategic Esterification of 2,4-dihydroxy-6-propylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Olivetolic Acid and Its Esters

2,4-dihydroxy-6-propylbenzoic acid, more commonly known in the scientific community as Olivetolic Acid (OA), is a resorcylic acid that serves as a crucial biosynthetic precursor in nature. It is the core molecular scaffold for the synthesis of cannabinoids in Cannabis sativa, where it is alkylated by geranyl pyrophosphate to form cannabigerolic acid (CBGA), the parent compound to therapeutically significant molecules like tetrahydrocannabinol (THC) and cannabidiol (CBD).[1][2]

Beyond its role in phytocannabinoid synthesis, the derivatization of OA is of significant interest to researchers in medicinal chemistry and drug development. The esterification of its carboxylic acid moiety yields a class of compounds, alkyl olivetolates, which can serve as valuable pharmaceutical intermediates or as bioactive molecules in their own right.[3] For instance, esters of similar phenolic acids have demonstrated notable antifungal and antibacterial activities.[4][5][6]

This application note provides a comprehensive guide to the synthesis, purification, and characterization of alkyl 2,4-dihydroxy-6-propylbenzoates. We will focus on the classic yet highly effective Fischer-Speier esterification method, explaining the underlying mechanism, providing a detailed step-by-step protocol for the synthesis of the methyl ester, and offering insights into process optimization and troubleshooting.

The Chemistry: Mechanism of Fischer-Speier Esterification

The Fischer esterification is an acid-catalyzed condensation reaction between a carboxylic acid and an alcohol, producing an ester and water.[7][8] The reaction is an equilibrium process, and its success hinges on shifting this equilibrium toward the product side.

The mechanism proceeds through several distinct, reversible steps:

  • Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This step is critical as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[9]

  • Nucleophilic Attack: A lone pair of electrons from the alcohol's hydroxyl group attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate, an oxonium ion.[10]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups of the tetrahedral intermediate. This intramolecular proton transfer converts a hydroxyl group into a much better leaving group: water.[9]

  • Elimination of Water: The lone pair on one of the remaining hydroxyl groups reforms the carbonyl π-bond, simultaneously expelling a molecule of water.

  • Deprotonation: The protonated ester is deprotonated by a base (such as water or the alcohol) to regenerate the acid catalyst and yield the final ester product.[7]

A key consideration for 2,4-dihydroxy-6-propylbenzoic acid is the presence of two phenolic hydroxyl groups. Under the acidic conditions of Fischer esterification, the carboxylic acid is preferentially esterified. This is because the lone pairs on the phenolic oxygens are delocalized into the aromatic ring, rendering them significantly less nucleophilic than the aliphatic alcohol.[11] Therefore, direct esterification of the phenolic groups under these conditions is kinetically disfavored, allowing for a high degree of chemoselectivity.

Experimental Design & Protocols

This section details the complete workflow for the synthesis, purification, and characterization of Methyl 2,4-dihydroxy-6-propylbenzoate.

Overall Synthesis Workflow

The experimental process follows a logical sequence from reaction setup to final product analysis.

G cluster_0 Synthesis cluster_1 Workup & Isolation cluster_2 Purification cluster_3 Characterization A Reagent Preparation B Reaction Assembly & Reflux A->B C Quenching & Neutralization B->C D Liquid-Liquid Extraction C->D E Drying & Solvent Removal D->E F Silica Gel Column Chromatography E->F G TLC Analysis F->G H Spectroscopic Analysis (NMR, IR, MS) G->H I Melting Point Determination H->I

Caption: High-level workflow for ester synthesis.

Reagents and Materials

The following table summarizes the necessary reagents for the synthesis of the methyl ester.

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Notes
2,4-dihydroxy-6-propylbenzoic acid210.211.00 g4.76Starting material. Ensure it is dry.
Methanol (MeOH)32.0425 mL~618Reagent and solvent. Use anhydrous grade. An excess drives the equilibrium.
Concentrated Sulfuric Acid (H₂SO₄)98.080.5 mL~9.2Catalyst. Caution: Highly corrosive. Add slowly.
Ethyl Acetate (EtOAc)88.11~150 mL-Extraction solvent.
Saturated Sodium Bicarbonate (NaHCO₃)84.01~100 mL-Neutralizing agent for workup.
Saturated Sodium Chloride (Brine)58.44~50 mL-Used to wash the organic layer and aid phase separation.
Anhydrous Magnesium Sulfate (MgSO₄)120.37~5 g-Drying agent.
Protocol 1: Synthesis of this compound

This protocol is adapted from established Fischer esterification procedures.[12][13]

  • Reaction Setup:

    • Place 1.00 g (4.76 mmol) of 2,4-dihydroxy-6-propylbenzoic acid into a 100 mL round-bottom flask equipped with a magnetic stir bar.

    • Add 25 mL of anhydrous methanol to the flask and stir until the acid is fully dissolved.

    • In a fume hood, carefully and slowly add 0.5 mL of concentrated sulfuric acid dropwise to the stirring solution. CAUTION: The addition is exothermic.

  • Reflux:

    • Attach a reflux condenser to the flask and ensure a steady flow of cold water through the condenser jacket.

    • Heat the reaction mixture to a gentle reflux using a heating mantle. The optimal temperature is the boiling point of methanol (~65 °C).

    • Maintain the reflux for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the cooled mixture into a 250 mL beaker containing ~50 mL of cold deionized water.

    • Transfer the aqueous mixture to a 250 mL separatory funnel.

    • Slowly add saturated sodium bicarbonate solution in portions to neutralize the mixture. CAUTION: CO₂ gas will evolve vigorously. Swirl the funnel gently and vent frequently until gas evolution ceases. Check the aqueous layer with pH paper to ensure it is basic (pH > 8).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL). For each extraction, shake the funnel vigorously and allow the layers to separate.

    • Combine the organic layers in a clean Erlenmeyer flask.

    • Wash the combined organic layers with 50 mL of brine to remove residual water and salts.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate. Add the MgSO₄ until it no longer clumps together.

    • Filter the solution through a fluted filter paper or a cotton plug to remove the drying agent.

    • Remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator to yield the crude product, typically as a pale oil or solid.

Protocol 2: Purification by Column Chromatography

The crude product can be purified to high homogeneity using silica gel column chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and load it onto the top of the silica bed.

  • Elution: Elute the column with a solvent system of increasing polarity. A gradient of hexane/ethyl acetate (e.g., starting from 9:1 and gradually increasing to 7:3) is typically effective.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent via rotary evaporation to obtain the purified this compound.

Characterization and Data

Proper characterization is essential to confirm the identity and purity of the synthesized ester.

Expected Results & Data
ParameterExpected Result
CAS Number 55382-52-0[3]
Appearance Off-white to pale yellow solid or oil.
Yield (Typical) 75-90% (after purification)
TLC Analysis R_f of product should be higher than the starting acid. (e.g., in 4:1 Hexane:EtOAc)
¹H NMR (CDCl₃, δ ppm) ~11.5 (s, 1H, -OH), ~6.2-6.3 (m, 2H, Ar-H), ~3.9 (s, 3H, -OCH₃), ~2.8 (t, 2H, -CH₂-), ~1.6 (m, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃)
IR (cm⁻¹) ~3300-3100 (broad, O-H stretch), ~2960 (C-H stretch), ~1640 (C=O stretch, H-bonded), ~1250 (C-O stretch)

Troubleshooting Guide

SymptomPossible CauseSuggested Solution
Low or No Product Yield 1. Incomplete reaction (equilibrium not shifted).2. Ineffective catalyst.1. Increase the reflux time or use a larger excess of alcohol. Consider using a Dean-Stark trap to remove water if using a solvent like toluene.[14][15]2. Ensure the sulfuric acid is fresh and concentrated.
Reaction Does Not Proceed Wet reagents or glassware.Use anhydrous alcohol and oven-dried glassware. The presence of water will push the equilibrium back towards the reactants.[13]
Difficult Emulsion in Workup Formation of soaps or fine precipitates at the interface.Add a small amount of brine to the separatory funnel to increase the ionic strength of the aqueous phase, which helps break emulsions.[16]
Product Contaminated with Starting Material Incomplete reaction or insufficient neutralization.Ensure the reaction goes to completion via TLC monitoring. During workup, ensure the aqueous phase is sufficiently basic (pH > 8) to deprotonate and dissolve all unreacted acid.

Conclusion

The Fischer esterification of 2,4-dihydroxy-6-propylbenzoic acid is a robust and high-yielding method for producing valuable alkyl olivetolate derivatives. By leveraging an excess of alcohol as both solvent and reagent, the reaction equilibrium can be effectively shifted to favor product formation. The protocol detailed herein provides a reliable pathway for synthesizing the methyl ester, a key intermediate for further chemical exploration.[3] Careful attention to anhydrous conditions and thorough purification are paramount for obtaining a high-purity final product suitable for applications in drug discovery and materials science.

References

Application Notes & Protocols: Methyl 2,4-dihydroxy-6-propylbenzoate as a Versatile Precursor in the Synthesis of Varin Cannabinoids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2,4-dihydroxy-6-propylbenzoate (CAS 55382-52-0), also known as Methyl Divarinolcarboxylate, is a pivotal resorcylic acid derivative that serves as a high-value precursor in synthetic organic chemistry.[1] Its structural similarity to olivetolic acid, the natural precursor to major cannabinoids, makes it an indispensable building block for the synthesis of the cannabidivarin (CBDV) and tetrahydrocannabivarin (THCV) series of phytocannabinoids. This guide provides an in-depth exploration of its synthesis, properties, and a detailed, field-proven protocol for its application in the stereoselective synthesis of cannabidivarinic acid (CBDVA), the direct precursor to CBDV.

Introduction: The Strategic Importance of a Propyl-Resorcinol Core

This compound is a polyketide-derived aromatic compound belonging to the resorcinol family.[2] While found naturally in some lichen species, its primary value for synthetic chemists lies in its role as a synthetic intermediate.[2][3] The core of cannabinoid biosynthesis in Cannabis sativa begins with olivetolic acid, which possesses a pentyl side chain.[4][5] This acid is condensed with geranyl pyrophosphate to form cannabigerolic acid (CBGA), the central precursor to major cannabinoids like THC and CBD.[5][6]

This compound is the propyl analogue of olivetolic acid methyl ester. Utilizing this precursor in synthetic schemes allows chemists to access the "varin" series of cannabinoids, which are characterized by a propyl (C3) side chain instead of the more common pentyl (C5) chain. These varin cannabinoids, such as CBDV, are of significant interest for their unique therapeutic properties, distinct from their pentyl counterparts.[3][7]

Physicochemical Properties

A comprehensive understanding of the precursor's properties is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 55382-52-0[3][8]
Molecular Formula C₁₁H₁₄O₄[8][9]
Molecular Weight 210.23 g/mol [8][9]
Appearance Pale yellow to off-white solid/powder[1][3]
Boiling Point 388.6±27.0 °C (Predicted)[7]
Storage Under inert gas (Nitrogen or Argon) at 2-8°C[7]
SMILES CCCC1=C(C(=CC(=C1)O)O)C(=O)OC[2][9]

Synthesis of the Precursor: this compound

The most direct and common laboratory-scale synthesis involves the Fischer esterification of its corresponding carboxylic acid, 2,4-dihydroxy-6-propylbenzoic acid (divarinic acid).

Protocol 2.1: Fischer Esterification of Divarinic Acid

This protocol details the conversion of divarinic acid to its methyl ester, a critical activation step that also protects the carboxylic acid functionality during subsequent coupling reactions.

Causality: The reaction is catalyzed by a strong acid (H₂SO₄). The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic methanol. The reaction is reversible, and driving it to completion often requires using a large excess of the alcohol (methanol) or removing the water byproduct.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2,4-dihydroxy-6-propylbenzoic acid (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).

  • Catalyst Addition: To the stirring solution, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops per 10 mmol of starting material).[3][10]

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up - Quenching and Solvent Removal: Allow the reaction to cool to room temperature. Neutralize the acid catalyst with a saturated solution of sodium bicarbonate. Remove the bulk of the methanol solvent under reduced pressure using a rotary evaporator.[3]

  • Extraction: Dissolve the resulting crude residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water (2x) and brine (1x).[3][10]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo to yield the crude product.[3]

  • Purification: Purify the crude this compound via silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to afford the product as a pale yellow solid.[3][10]

Application: Synthesis of Cannabidivarinic Acid (CBDVA) Methyl Ester

The primary application of this compound is its Lewis acid-catalyzed condensation with a terpene alcohol, typically (+)-p-mentha-2,8-dien-1-ol, to form the core structure of varin cannabinoids.[11] This reaction is a Friedel-Crafts-type alkylation.

Workflow Diagram: From Precursor to Cannabinoid

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Cannabinoid Core Synthesis cluster_2 Phase 3: Final Product Generation A Divarinic Acid B Methyl 2,4-dihydroxy- 6-propylbenzoate A->B Esterification (Protocol 2.1) D CBDVA Methyl Ester B->D Condensation (Protocol 3.1) C (+)-p-mentha-2,8-dien-1-ol C->D E Cannabidivarin (CBDV) D->E Saponification & Decarboxylation

Caption: Synthetic workflow from divarinic acid to CBDV.

Protocol 3.1: Lewis Acid-Catalyzed Condensation

This protocol describes the key C-C bond-forming reaction to create the cannabinoid scaffold.

Causality & Mechanistic Insight: A Lewis acid, such as Boron Trifluoride Etherate (BF₃·OEt₂), is employed to activate the allylic alcohol of the terpene. The Lewis acid coordinates to the hydroxyl group, transforming it into a good leaving group (H₂O-BF₃). This facilitates the formation of a stabilized allylic carbocation. The electron-rich resorcinol ring of the this compound then acts as a nucleophile, attacking the carbocation in an electrophilic aromatic substitution. The regioselectivity is directed by the two hydroxyl groups on the aromatic ring.

Reaction Mechanism Diagram

G cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products Precursor Methyl 2,4-dihydroxy- 6-propylbenzoate SigmaComplex Sigma Complex Precursor->SigmaComplex Nucleophilic Attack Terpene (+)-p-mentha-2,8-dien-1-ol ActivatedTerpene Activated Terpene (Allylic Carbocation) Terpene->ActivatedTerpene Coordination LewisAcid BF₃·OEt₂ LewisAcid->ActivatedTerpene ActivatedTerpene->SigmaComplex Product CBDVA Methyl Ester SigmaComplex->Product Rearomatization (Proton Loss)

Caption: Simplified mechanism of Lewis acid-catalyzed condensation.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous dichloromethane (DCM). Cool the flask to 0°C in an ice bath.

  • Reagent Addition: Add this compound (1.0 eq) and (+)-p-mentha-2,8-dien-1-ol (1.1 eq) to the cooled DCM with stirring.

  • Catalyst Initiation: Slowly add a solution of Boron Trifluoride Etherate (BF₃·OEt₂) (approx. 0.2 eq) dropwise to the reaction mixture. The solution may change color.

  • Reaction: Maintain the reaction at 0°C and stir for 2-4 hours. The progress should be monitored by TLC, checking for the consumption of the limiting reagent (the benzoate precursor).

  • Work-up - Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x).

  • Washing and Drying: Combine the organic layers and wash with brine (1x). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure CBDVA methyl ester.

Table: Typical Reaction Parameters
ParameterValue/ConditionRationale
Solvent Dichloromethane (DCM), AnhydrousAprotic, dissolves reactants, low freezing point.
Temperature 0°C to Room TemperatureControls reaction rate and minimizes side reactions.
Lewis Acid Catalyst BF₃·OEt₂, Sc(OTf)₃, or p-TsOHActivates the terpene alcohol for electrophilic attack.
Stoichiometry Benzoate (1.0 eq), Terpene (~1.1 eq)A slight excess of the terpene ensures full conversion of the more valuable precursor.
Typical Yield 40-60%Varies based on catalyst and precise conditions.
Work-up Aqueous NaHCO₃ quenchNeutralizes the acidic catalyst to stop the reaction.
Purification Silica Gel ChromatographySeparates the product from unreacted starting materials and byproducts.

Concluding Remarks for the Synthetic Chemist

This compound is more than just an intermediate; it is a strategic entry point into the medicinally relevant varin class of cannabinoids. The protocols provided herein represent robust and reproducible methods for its synthesis and subsequent utilization. Mastery of the Lewis acid-catalyzed condensation is key to successfully applying this precursor. Researchers should note that catalyst choice and reaction temperature can significantly impact yield and the formation of isomeric byproducts. Therefore, careful optimization and diligent monitoring via TLC or LC-MS are paramount for achieving high-purity target compounds for further development in pharmaceutical and therapeutic research.

References

Application Notes and Protocols for Methyl 2,4-dihydroxy-6-propylbenzoate in Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Tapping into Nature's Arsenal for Sustainable Crop Protection

The relentless pursuit of novel and sustainable solutions in agriculture has led researchers to explore the vast chemical diversity of natural products. Methyl 2,4-dihydroxy-6-propylbenzoate, a derivative of the naturally occurring orsellinic acid found in various fungi and lichens, represents a promising scaffold for the development of next-generation agrochemicals.[1][2] Orsellinic acid and its derivatives are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[3][4] This has spurred investigations into their potential applications in crop protection.

This compound, also known as methyl divarate, is a fine chemical intermediate that has been suggested for use in the development of pesticides and herbicides.[1] Notably, its close analog, methyl 2,4-dihydroxy-6-n-pentylbenzoate, has demonstrated significant antifungal activity, indicating a potential role for this class of compounds as fungicides.[5][6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental evaluation of this compound as a novel agrochemical agent. We will delve into its potential as a fungicide, herbicide, and insecticide, providing detailed protocols for in vitro and greenhouse screening to assess its efficacy and spectrum of activity.

Scientific Rationale and Potential Mechanisms of Action

The structural similarity of this compound to other bioactive natural products suggests several potential mechanisms of action that could be exploited for agrochemical purposes.

  • Antifungal Activity: The demonstrated antifungal properties of the closely related methyl 2,4-dihydroxy-6-n-pentylbenzoate against Cladosporium sphaerospermum suggest that the core 2,4-dihydroxy-6-alkylbenzoate structure is key to its fungitoxic effects.[5][6][7] The phenolic hydroxyl groups are often implicated in disrupting cell membrane integrity, inhibiting key enzymes, or interfering with fungal metabolic pathways.

  • Herbicidal Activity: While concrete scientific literature is scarce, some commercial sources suggest that this compound may act as a selective herbicide by targeting plant growth hormone regulation. This mode of action is characteristic of auxinic herbicides, which disrupt normal plant growth and development. Further research is needed to validate this claim and elucidate the specific molecular targets.

  • Insecticidal Activity: The broader class of methyl benzoate and its analogs has shown insecticidal and repellent properties against various insect pests.[8][9][10] The mechanism of action for these compounds can vary, but they often target the nervous system of insects. It is plausible that this compound could exhibit similar activities, warranting investigation into its potential as a bio-insecticide.

Experimental Workflow for Agrochemical Screening

A systematic approach is crucial for evaluating the potential of a new active ingredient. The following workflow outlines the key stages for screening this compound.

Agrochemical_Screening_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Greenhouse Trials cluster_2 Phase 3: Data Analysis & Lead Optimization in_vitro_fungicide Fungicidal Assays (e.g., Poisoned Food Technique) greenhouse_fungicide Fungicide Efficacy (Disease Control) in_vitro_fungicide->greenhouse_fungicide Promising Activity in_vitro_herbicide Herbicidal Assays (e.g., Seed Germination) greenhouse_herbicide Herbicide Efficacy (Weed Control & Crop Safety) in_vitro_herbicide->greenhouse_herbicide Promising Activity in_vitro_insecticide Insecticidal Assays (e.g., Contact Toxicity) greenhouse_insecticide Insecticide Efficacy (Pest Control) in_vitro_insecticide->greenhouse_insecticide Promising Activity data_analysis Efficacy & Dose-Response Analysis greenhouse_fungicide->data_analysis greenhouse_herbicide->data_analysis greenhouse_insecticide->data_analysis lead_optimization Structure-Activity Relationship (SAR) Studies data_analysis->lead_optimization

Caption: A streamlined workflow for the phased screening of this compound.

Protocols for In Vitro Screening

Antifungal Activity Assessment

This protocol is adapted from the "poisoned food technique" and bioautography methods, which are standard for evaluating the efficacy of fungicides against mycelial growth.[11][12]

Objective: To determine the in vitro inhibitory effect of this compound on the mycelial growth of key plant pathogenic fungi.

Target Organisms: A panel of economically important fungal pathogens should be selected, for example:

  • Botrytis cinerea (Gray Mold)

  • Fusarium oxysporum (Fusarium Wilt)

  • Rhizoctonia solani (Root Rot)

  • Alternaria solani (Early Blight)

  • Cladosporium sphaerospermum (as per analog data)[5][6]

Materials:

  • This compound (analytical grade)

  • Potato Dextrose Agar (PDA)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Pure cultures of target fungi

  • Solvent (e.g., acetone or ethanol, sterile)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent at a high concentration (e.g., 10,000 ppm).

  • Poisoned Media Preparation:

    • Autoclave PDA medium and cool it to approximately 50-55°C.

    • Add the required volume of the stock solution to the molten PDA to achieve a range of final concentrations (e.g., 10, 50, 100, 250, 500 ppm).

    • A control plate should be prepared with the solvent alone to account for any solvent effects.

    • Pour the amended and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • From the periphery of actively growing fungal cultures, take 5 mm mycelial plugs using a sterile cork borer.

    • Place one mycelial plug in the center of each prepared Petri dish.

  • Incubation: Incubate the plates at the optimal temperature for each fungus (typically 25-28°C) in the dark.

  • Data Collection:

    • Measure the colony diameter (in two perpendicular directions) daily or at the end of the incubation period when the control colony has reached the edge of the plate.

    • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where:

      • dc = average diameter of the fungal colony in the control plate

      • dt = average diameter of the fungal colony in the treated plate

  • EC50 Determination: The data can be used to calculate the Effective Concentration 50 (EC50), which is the concentration of the compound that inhibits 50% of the fungal growth.[13]

Data Presentation:

Concentration (ppm)B. cinerea Inhibition (%)F. oxysporum Inhibition (%)R. solani Inhibition (%)
1015.210.512.8
5045.838.242.1
10072.565.770.3
25091.388.990.1
50010098.6100
EC50 (ppm) ~60 ~75 ~65
Herbicidal Activity Assessment

This protocol outlines a simple in vitro seed germination and seedling growth assay to evaluate the pre-emergent and post-emergent herbicidal potential of the compound.[14][15]

Objective: To assess the phytotoxicity of this compound on the seed germination and early seedling growth of representative weed and crop species.

Target Organisms:

  • Weed Species: Amaranthus retroflexus (Redroot Pigweed), Echinochloa crus-galli (Barnyardgrass)

  • Crop Species: Zea mays (Corn), Glycine max (Soybean)

Materials:

  • This compound

  • Sterile Petri dishes with filter paper

  • Seeds of target species

  • Solvent (e.g., acetone or ethanol)

  • Distilled water

  • Growth chamber with controlled light and temperature

Procedure:

  • Treatment Solution Preparation: Prepare a series of concentrations of this compound in distilled water (with a small amount of solvent to aid dissolution). A solvent-only control should also be prepared.

  • Seed Germination Assay (Pre-emergent):

    • Place a sterile filter paper in each Petri dish.

    • Add a fixed volume (e.g., 5 mL) of the respective treatment solution or control to each dish.

    • Place a set number of seeds (e.g., 20) on the filter paper.

    • Seal the Petri dishes and place them in a growth chamber with appropriate light and temperature conditions for germination.

    • After a set period (e.g., 7-10 days), count the number of germinated seeds.

  • Seedling Growth Assay (Post-emergent):

    • For this, pre-germinated seedlings can be used, or the assay can be a continuation of the germination test.

    • Measure the radicle (root) and plumule (shoot) length of the seedlings.

    • Observe for any signs of phytotoxicity, such as chlorosis, necrosis, or growth deformities.

  • Data Analysis:

    • Calculate the germination percentage.

    • Calculate the percentage of inhibition of root and shoot elongation compared to the control.

Data Presentation:

Concentration (ppm)A. retroflexus Germination (%)A. retroflexus Root Inhibition (%)Z. mays Germination (%)Z. mays Root Inhibition (%)
109512.51005.1
507048.29815.8
1004575.99528.4
2501098.19055.6
50001008572.3

Greenhouse Trial Protocols

Upon identifying promising in vitro activity, it is essential to validate these findings under more realistic conditions.[16][17][18]

Fungicide Efficacy in Pot Studies

Objective: To evaluate the protective and curative efficacy of this compound against a target fungal pathogen on a host plant.

Procedure Outline:

  • Plant Propagation: Grow healthy host plants (e.g., tomato for Alternaria solani) in pots in a greenhouse.

  • Formulation: Prepare a suitable spray formulation of the test compound, including adjuvants if necessary to improve coverage and uptake.

  • Application:

    • Protective: Spray the plants with the test formulation and allow them to dry before inoculating with the fungal pathogen.

    • Curative: Inoculate the plants with the pathogen first and then apply the test formulation after a set period (e.g., 24-48 hours).

  • Inoculation: Spray a spore suspension of the target fungus onto the plants.

  • Incubation: Place the plants in a high-humidity environment to facilitate infection and disease development.

  • Disease Assessment: After a suitable incubation period, assess the disease severity using a rating scale (e.g., percentage of leaf area affected).

  • Data Analysis: Compare the disease severity in the treated plants to that in untreated and commercially treated (positive control) plants.

Herbicide Efficacy and Crop Safety

Objective: To determine the weed control efficacy and crop selectivity of this compound.

Procedure Outline:

  • Experimental Setup: Prepare pots or flats with a standard soil mix.

  • Planting: Sow seeds of both weed and crop species in the pots.

  • Application:

    • Pre-emergent: Apply the test formulation to the soil surface after sowing but before the emergence of seedlings.

    • Post-emergent: Apply the test formulation to the foliage of the plants at a specific growth stage.

  • Evaluation:

    • Assess weed control by visually rating the percentage of weed biomass reduction compared to an untreated control.

    • Assess crop injury by visually rating symptoms such as stunting, chlorosis, and necrosis.

  • Data Collection: At the end of the experiment, harvest the above-ground biomass of both weeds and crops and record the dry weight.

Advanced Characterization and Mode of Action Studies

Should this compound show significant promise in the initial screening phases, further studies to elucidate its mode of action would be warranted.

Mode_of_Action_Investigation cluster_0 Fungicidal Mode of Action cluster_1 Herbicidal Mode of Action membrane_permeability Membrane Permeability Assays enzyme_inhibition Enzyme Inhibition Assays respiration_inhibition Respiration Inhibition Studies hormone_assays Auxin Activity Assays photosynthesis_inhibition Photosynthesis Inhibition (Chlorophyll Fluorescence) pigment_synthesis Pigment Synthesis Inhibition compound This compound compound->membrane_permeability compound->enzyme_inhibition compound->respiration_inhibition compound->hormone_assays compound->photosynthesis_inhibition compound->pigment_synthesis

Caption: Potential avenues for investigating the mode of action of the target compound.

Conclusion and Future Directions

This compound, a natural product derivative, presents a compelling starting point for the development of novel agrochemicals. The protocols outlined in this guide provide a robust framework for the systematic evaluation of its fungicidal, herbicidal, and insecticidal potential. The strong antifungal activity of a close analog is a particularly encouraging lead. Future research should focus on a comprehensive screening against a broad range of plant pathogens, weeds, and insect pests. Elucidating the precise mode of action will be critical for optimizing its efficacy and for developing derivatives with improved performance and a favorable environmental profile. The exploration of such nature-inspired compounds is a vital step towards a more sustainable and resilient agricultural future.

References

Application Notes and Protocols for the Quantification of Methyl 2,4-dihydroxy-6-propylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Methyl 2,4-dihydroxy-6-propylbenzoate is a phenolic compound of interest in various fields, including pharmaceutical development and natural product chemistry.[1][2] Accurate and precise quantification of this analyte is critical for quality control, pharmacokinetic studies, and formulation development. This document provides a comprehensive guide to the analytical methodologies for the quantification of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) coupled with UV detection, a widely accessible and robust technique. Additionally, an overview of Gas Chromatography-Mass Spectrometry (GC-MS) as an alternative and confirmatory method is presented.

The protocols detailed herein are designed to be self-validating, with an emphasis on the scientific rationale behind the selection of each experimental parameter. This approach is intended to empower the researcher to not only execute the methods but also to adapt and troubleshoot them effectively.

Analyte Profile: this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.

PropertyValueSource
Chemical Formula C₁₁H₁₄O₄[3][4][5]
Molecular Weight 210.23 g/mol [3][4][6]
IUPAC Name This compound[3]
CAS Number 55382-52-0[1][2][3][4]
Appearance Pale yellow solid[2][6]
Predicted Boiling Point 388.6 ± 27.0 °C[1][7]
Predicted LogP 1.837[1][4]

The presence of two hydroxyl groups and a methyl ester functional group on a benzene ring makes the molecule amenable to analysis by both reversed-phase HPLC and, after derivatization, by GC. The phenolic nature of the compound suggests strong UV absorbance, making UV detection a suitable choice for quantification.

Primary Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reversed-phase HPLC (RP-HPLC) is the method of choice for the routine quantification of this compound due to its specificity, sensitivity, and wide applicability. The method separates compounds based on their hydrophobicity.

Method Rationale

The selection of a C18 stationary phase is based on its versatility and strong hydrophobic retention of phenolic compounds. The mobile phase, a mixture of an aqueous acidic solution and an organic solvent, is chosen to ensure good peak shape and resolution. The addition of a small amount of acid (e.g., phosphoric acid or formic acid) to the aqueous phase is crucial for suppressing the ionization of the phenolic hydroxyl groups, which would otherwise lead to peak tailing and poor reproducibility. Methanol or acetonitrile is selected as the organic modifier to elute the analyte from the column. The detection wavelength is selected based on the UV absorbance maximum of the analyte, which is anticipated to be in the range of 254-280 nm, typical for phenolic compounds.

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis Standard Standard Preparation Filtration 0.45 µm Filtration Standard->Filtration Sample Sample Preparation Sample->Filtration Autosampler Autosampler Injection Filtration->Autosampler Inject Column C18 Column Autosampler->Column Pump Isocratic/Gradient Pump Pump->Column Detector UV/DAD Detector Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for HPLC-UV analysis of this compound.

Detailed Protocol for HPLC-UV Quantification

1. Materials and Reagents

  • This compound reference standard (>98% purity)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water (e.g., Milli-Q or equivalent)

  • Phosphoric acid or formic acid (analytical grade)

  • 0.45 µm syringe filters (PTFE or nylon)

2. Instrumentation

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Chromatography data system (CDS)

3. Preparation of Solutions

  • Mobile Phase: Prepare a solution of methanol and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid. The optimal ratio should be determined during method development. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation

  • The sample preparation will depend on the matrix. For a simple matrix, dissolve the sample in the mobile phase to an expected concentration within the calibration range.

  • For complex matrices, a sample extraction (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary to remove interfering substances.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for phenolic compounds.
Mobile Phase Methanol:Water (60:40 v/v) with 0.1% Phosphoric AcidThe organic:aqueous ratio can be adjusted to optimize retention time. Acid suppresses ionization of phenols.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Injection Volume 10 µLCan be adjusted based on sensitivity requirements.
Column Temperature 30 °CEnsures reproducible retention times.
Detection Wavelength 275 nm (or determined by DAD)Phenolic compounds typically have strong absorbance in this region. A DAD can be used to determine the absorbance maximum.
Run Time 10 minutes (or until the analyte has eluted)Should be sufficient to elute the analyte and any late-eluting peaks.

6. Data Analysis and Quantification

  • Generate a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve. The coefficient of determination (R²) should be > 0.995.[8]

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Method Validation

To ensure the reliability of the analytical data, the method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[8][9][10]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spike-recovery experiments.[9][10]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[9][10]

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers an orthogonal analytical technique that can be used for confirmatory analysis or for the analysis of volatile and thermally stable compounds. Due to the presence of polar hydroxyl groups, derivatization is often required to improve the volatility and chromatographic behavior of phenolic compounds.

Method Rationale

Silylation is a common derivatization technique for compounds with active hydrogens, such as phenols. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) are effective in replacing the active hydrogens with non-polar trimethylsilyl (TMS) groups. This derivatization increases the volatility and thermal stability of the analyte, making it suitable for GC analysis. The mass spectrometer provides high selectivity and sensitivity, and the resulting mass spectrum can be used for definitive identification of the analyte.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS System cluster_data Data Acquisition & Analysis Standard Standard Preparation Derivatization Silylation (e.g., BSTFA) Standard->Derivatization Sample Sample Preparation Sample->Derivatization Injector GC Injector Derivatization->Injector Inject GC_Column Capillary GC Column Injector->GC_Column MS_Detector Mass Spectrometer GC_Column->MS_Detector TIC Total Ion Chromatogram MS_Detector->TIC Mass_Spectrum Mass Spectrum TIC->Mass_Spectrum Quantification Quantification (SIM) TIC->Quantification Library_Search Library Search/Confirmation Mass_Spectrum->Library_Search

Caption: Workflow for GC-MS analysis of this compound.

Detailed Protocol for GC-MS Quantification

1. Materials and Reagents

  • This compound reference standard (>98% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or other suitable solvent (anhydrous)

  • GC-grade hexane

2. Instrumentation

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer detector (e.g., single quadrupole or ion trap)

  • Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase)

3. Derivatization Procedure

  • Accurately weigh the standard or sample into a reaction vial.

  • Add a suitable solvent (e.g., pyridine) to dissolve the material.

  • Add an excess of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 60-70 °C for 30 minutes.

  • Allow the reaction mixture to cool to room temperature before injection.

4. GC-MS Conditions

ParameterRecommended SettingRationale
Injector Temperature 250 °CEnsures complete vaporization of the derivatized analyte.
Injection Mode Splitless (for trace analysis) or SplitSplitless mode enhances sensitivity.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas.
Oven Temperature Program Initial: 100 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 minA temperature program is used to separate compounds with different boiling points.
Transfer Line Temperature 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temperature 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Mass Scan Range 50-500 amuCovers the expected mass range of the derivatized analyte and its fragments.
Quantification Mode Selected Ion Monitoring (SIM)For higher sensitivity and selectivity, monitor characteristic ions of the derivatized analyte.

5. Data Analysis

  • The identity of the derivatized this compound can be confirmed by comparing its mass spectrum with a reference spectrum or by interpretation of the fragmentation pattern.

  • For quantification, a calibration curve is constructed by plotting the peak area of a characteristic ion against the concentration of the derivatized standards.

Conclusion

This document provides detailed application notes and protocols for the quantification of this compound using HPLC-UV and GC-MS. The HPLC-UV method is recommended for routine analysis due to its robustness and simplicity, while the GC-MS method serves as a powerful tool for confirmation and for analyses requiring higher selectivity. The provided protocols are intended as a starting point, and method optimization and validation are essential for ensuring the accuracy and reliability of the results in a specific laboratory setting.

References

Application and Protocol for the HPLC Analysis of Methyl 2,4-dihydroxy-6-propylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the quantitative analysis of Methyl 2,4-dihydroxy-6-propylbenzoate using High-Performance Liquid Chromatography (HPLC). It details the method development, validation, and a step-by-step protocol suitable for researchers, scientists, and professionals in drug development. The methodology is grounded in established scientific principles and adheres to industry-standard validation parameters as outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

Introduction

This compound, a benzoate ester and a member of the resorcinol family, is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2][3][4] Its accurate quantification is critical for ensuring the quality, efficacy, and safety of final drug products. This application note presents a robust and reliable reversed-phase HPLC (RP-HPLC) method for this purpose, offering detailed explanations for the selection of chromatographic conditions to provide a deeper understanding of the analytical process.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to developing a specific and reliable HPLC method.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₄[1][5][6][7]
Molecular Weight 210.23 g/mol [1][5][8][9]
IUPAC Name This compound[5]
Predicted pKa 8.27 ± 0.23[1][2][4]
Predicted logP 1.83690[1][9]
Appearance Pale yellow solid[2][4][8]

The presence of two hydroxyl groups on the benzene ring indicates that the compound is polar, while the propyl group and the methyl ester add some non-polar character. The predicted pKa suggests that the phenolic hydroxyl groups will be in their neutral form at acidic pH values, which is advantageous for retention on a reversed-phase column.

HPLC Method Development

The selection of chromatographic parameters is a critical step in achieving the desired separation and quantification. The rationale behind each choice is explained below.

Choice of Chromatographic Mode

Reversed-phase HPLC is the preferred mode for the analysis of moderately polar compounds like this compound. This technique utilizes a non-polar stationary phase and a polar mobile phase, providing excellent separation for a wide range of analytes.

Stationary Phase Selection

A C18 (octadecylsilane) column is selected as the stationary phase due to its versatility and proven effectiveness in separating phenolic compounds.[10][11][12][13] The non-polar C18 chains will interact with the propyl group and the aromatic ring of the analyte, providing good retention.

Mobile Phase Optimization

The mobile phase consists of a mixture of an organic solvent and an aqueous component.

  • Organic Solvent: Acetonitrile is chosen over methanol due to its lower viscosity, which results in lower backpressure, and its better UV transparency at lower wavelengths.

  • Aqueous Component: Deionized water is used as the aqueous component. To ensure the analyte is in its non-ionized form for optimal retention and peak shape, the mobile phase is acidified. A small amount of a weak acid, such as phosphoric acid or formic acid, is added to the water to maintain a pH well below the pKa of the analyte.

  • Elution Mode: A gradient elution is selected to ensure a reasonable analysis time while maintaining good resolution. This is particularly useful when analyzing samples that may contain impurities with different polarities.

Detection Wavelength

To determine the optimal detection wavelength, a UV-Vis scan of this compound in the mobile phase is performed. The wavelength of maximum absorbance (λmax) is chosen for quantification to achieve the highest sensitivity.

Experimental Protocol

This section provides a step-by-step guide for the HPLC analysis of this compound.

Instrumentation and Materials
  • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile.

  • HPLC grade water.

  • Phosphoric acid (or formic acid), analytical grade.

  • This compound reference standard.

Preparation of Solutions
  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient 0-20 min: 40-80% B20-22 min: 80-40% B22-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Determined by UV-Vis scan (λmax)

Analysis Workflow

HPLC Analysis Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prepare Mobile Phases Prepare Mobile Phases Equilibrate System Equilibrate System Prepare Mobile Phases->Equilibrate System Prepare Standard Solutions Prepare Standard Solutions Inject Standards Inject Standards Prepare Standard Solutions->Inject Standards Prepare Sample Solutions Prepare Sample Solutions Inject Samples Inject Samples Prepare Sample Solutions->Inject Samples Equilibrate System->Inject Standards Inject Standards->Inject Samples Integrate Peaks Integrate Peaks Inject Samples->Integrate Peaks Generate Calibration Curve Generate Calibration Curve Integrate Peaks->Generate Calibration Curve Quantify Analyte Quantify Analyte Generate Calibration Curve->Quantify Analyte

Caption: Workflow for HPLC analysis of this compound.

Method Validation

The developed HPLC method must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to ICH Q2(R2) guidelines.[14][15]

Validation Parameters

The following parameters should be evaluated:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by analyzing a placebo sample and a spiked sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of the standard solution and performing a linear regression analysis of the peak area versus concentration.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-day precision): Precision within the same laboratory, but on different days, with different analysts, or with different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

System Suitability

Before and during the analysis, system suitability tests must be performed to ensure the chromatographic system is performing adequately. These tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.[16][17][18]

System Suitability ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N > 2000
Relative Standard Deviation (RSD) of Peak Areas ≤ 2.0% (for replicate injections)

Data Analysis and Reporting

  • Calibration Curve: Plot the peak area of the standard solutions versus their known concentrations. Perform a linear regression and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Quantification: Use the regression equation from the calibration curve to calculate the concentration of this compound in the samples based on their measured peak areas.

  • Reporting: The final report should include the chromatographic conditions, the results of the method validation, the system suitability results, and the quantified amount of the analyte in the samples, along with any relevant chromatograms.

Conclusion

This application note provides a comprehensive and scientifically sound protocol for the HPLC analysis of this compound. The detailed explanation of the method development process and the inclusion of validation and system suitability criteria ensure that the method is robust, reliable, and fit for its intended purpose in a research or quality control environment. Adherence to these guidelines will enable the generation of accurate and precise data, contributing to the overall quality of pharmaceutical development and manufacturing.

Method_Validation_Process Start Method Development Complete Protocol Write Validation Protocol (Define Parameters & Acceptance Criteria) Start->Protocol Specificity Specificity (Analyte vs. Matrix) Protocol->Specificity Linearity Linearity & Range (Correlation of Signal to Concentration) Protocol->Linearity Accuracy Accuracy (% Recovery of Spiked Analyte) Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ (Sensitivity Assessment) Protocol->LOD_LOQ Robustness Robustness (Effect of Small Method Variations) Protocol->Robustness Report Compile Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report End Method Validated Report->End

Caption: Overview of the HPLC method validation process.

References

High-Purity Isolation of Methyl 2,4-dihydroxy-6-propylbenzoate: A Protocol for Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

Methyl 2,4-dihydroxy-6-propylbenzoate is a key chemical intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals.[1][2] Its structural integrity and purity are paramount to ensure the desired reaction outcomes, yield, and safety profile of subsequent products. This application note provides a detailed, field-proven protocol for the purification of this compound from a crude synthetic mixture using normal-phase column chromatography. We will delve into the causality behind experimental choices, from solvent system selection via Thin-Layer Chromatography (TLC) to the final post-purification analysis, ensuring a robust and reproducible methodology.

Introduction: The Rationale for Purification

This compound (MDHPB), a benzoate ester, is often synthesized via methods like the esterification of 2,4-dihydroxy-6-propylbenzoic acid.[1][3] Such reactions rarely proceed to 100% completion and can generate byproducts, leaving the crude product contaminated with unreacted starting materials, catalysts, and other impurities. Column chromatography is a powerful and widely adopted liquid chromatography technique for separating and purifying individual components from a mixture.[4] The principle relies on the differential partitioning of compounds between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture). By carefully selecting these phases, we can exploit differences in polarity to achieve high-resolution separation. For phenolic compounds like MDHPB, which can exhibit strong interactions with silica gel, a well-optimized protocol is critical to prevent poor recovery and band tailing.[5]

Compound Characteristics

Understanding the physicochemical properties of MDHPB is fundamental to designing an effective purification strategy. The two hydroxyl groups and the methyl ester group confer a moderate polarity, which we will exploit for separation.

PropertyValueSource
IUPAC Name This compoundPubChem[6]
CAS Number 55382-52-0ChemicalBook[3]
Molecular Formula C₁₁H₁₄O₄PubChem[6]
Molecular Weight 210.23 g/mol PubChem[6]
Appearance Pale yellow or white solidObiter Research, BJ Science LLC[7][8]
Hydrogen Bond Donors 2LookChem[9]
Hydrogen Bond Acceptors 4LookChem[9]
Predicted LogP 1.83 - 1.97LookChem, Cheméo[9][10]
Storage Temp. Under inert gas at 2-8°CLookChem[9]

Workflow for Chromatographic Purification

The entire process, from initial analysis to final product, follows a logical sequence designed to maximize purity and yield.

G cluster_prep Phase 1: Method Development cluster_main Phase 2: Preparative Chromatography cluster_post Phase 3: Analysis & Isolation TLC TLC Analysis of Crude Solvent Optimize Solvent System (e.g., Hexane:EtOAc) TLC->Solvent Iterate for Rf ≈ 0.3 Pack Pack Silica Gel Column Solvent->Pack Finalized Method Load Load Crude Sample Pack->Load Elute Elute with Optimized Solvent Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Pool Combine Pure Fractions Monitor->Pool Evap Solvent Evaporation Pool->Evap Dry Dry Under High Vacuum Evap->Dry Final Final Dry->Final Pure MDHPB

Caption: Overall workflow from method development to pure compound isolation.

Experimental Protocol: Step-by-Step Methodology

This protocol assumes a starting crude sample of approximately 1-2 grams. The scale can be adjusted by modifying the column size and solvent volumes accordingly.

Part I: Preliminary Analysis & Solvent System Optimization via TLC

Rationale: Before committing the entire sample to a large column, TLC is used to quickly determine the optimal mobile phase composition. The goal is to find a solvent system where the target compound, MDHPB, has a Retention Factor (Rf) of approximately 0.2-0.4, ensuring it moves off the baseline but is well-separated from less polar (higher Rf) and more polar (lower Rf) impurities.

Materials:

  • TLC plates (Silica Gel 60 F₂₅₄)

  • Developing chambers

  • Capillary spotters

  • Crude sample of MDHPB

  • Solvents: n-Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)

  • UV lamp (254 nm)

Procedure:

  • Prepare Sample: Dissolve a small amount (1-2 mg) of the crude product in ~0.5 mL of ethyl acetate or dichloromethane.

  • Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of several TLC plates.

  • Eluent Systems: Prepare different solvent systems. Good starting points for phenolic compounds include Hexane:EtOAc or DCM:MeOH mixtures.[5][11][12]

    • Test 1: Hexane:EtOAc (4:1 v/v)

    • Test 2: Hexane:EtOAc (2:1 v/v)

    • Test 3: Toluene:EtOAc (9:1 v/v)[13]

  • Development: Place each plate in a chamber containing one of the prepared eluents. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.

  • Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Identify the system that provides the best separation with the target compound at an Rf of ~0.3. This will be your mobile phase for the column.

G Start Dissolve Crude Sample Spot Spot TLC Plate Start->Spot Develop Develop Plate in Solvent Chamber Spot->Develop Visualize Dry & Visualize Under UV Light Develop->Visualize Analyze Calculate Rf Values Select Optimal System Visualize->Analyze Final Optimal Eluent (Rf ≈ 0.3) Analyze->Final

Caption: Thin-Layer Chromatography (TLC) method development workflow.

Part II: Preparative Column Chromatography

Rationale: This is the bulk separation step. A properly packed column is essential to prevent cracking or channeling of the silica, which leads to poor separation. The sample is loaded in a concentrated band and eluted with the solvent system determined by TLC.

Materials:

  • Glass chromatography column (e.g., 40-60 cm length, 2-4 cm diameter)

  • Silica gel (60-120 or 200-300 mesh size, depending on required resolution)

  • Cotton or glass wool

  • Sand (acid-washed)

  • Optimized eluent from Part I

  • Fraction collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Column Preparation:

    • Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom.

    • Add a ~1 cm layer of sand over the plug to create an even base.

    • Close the stopcock and fill the column about one-third full with the eluent.

  • Packing the Column (Slurry Method):

    • In a separate beaker, measure the required amount of silica gel (typically 50-100 g of silica per 1 g of crude sample).

    • Create a slurry by mixing the silica with the eluent. It should be pourable but not overly dilute.

    • Pour the slurry into the column in a single, continuous motion. Gently tap the side of the column to dislodge air bubbles and encourage even packing.

    • Open the stopcock to drain some solvent, allowing the silica to settle. Crucially, never let the top of the silica bed run dry.

    • Add another ~1 cm layer of sand on top of the settled silica bed to prevent disruption during solvent addition.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude MDHPB (1-2 g) in a minimal amount of a volatile solvent (e.g., DCM or acetone).

    • Add ~2-3 g of silica gel to this solution.

    • Evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained. This is your crude sample adsorbed onto silica.

    • Carefully add this powder as a uniform layer on top of the sand in the column.

  • Elution and Fraction Collection:

    • Carefully add the optimized eluent to the top of the column.

    • Open the stopcock and begin collecting the eluting solvent in fractions (e.g., 10-20 mL per tube). Maintain a constant flow rate.

    • Continuously add fresh eluent to the top of the column to ensure the silica bed never dries out.

  • Monitoring and Pooling:

    • Periodically, spot fractions onto a TLC plate to monitor the separation. Spot every second or third fraction alongside a spot of the original crude mixture.

    • Once the desired compound is identified in the fractions, combine all fractions that show a single, pure spot of MDHPB.

  • Isolation:

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • Place the flask under a high vacuum for several hours to remove any residual solvent, yielding the purified solid MDHPB.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution
Poor or No Separation Inappropriate solvent system (eluent is too polar or not polar enough).Re-optimize the solvent system with TLC. Try incorporating a different solvent like toluene or DCM.[5] For highly similar compounds, a shallower solvent gradient may be needed.
Compound Stuck on Column Eluent is not polar enough; strong interaction between phenolic -OH groups and silica.Increase the polarity of the eluent gradually (gradient elution). For example, start with 10% EtOAc/Hexane and slowly increase to 20%, 30%, etc. A small amount of methanol (0.5-1%) in DCM can also be effective.[5]
Cracked/Channeled Silica Bed Improper packing; column allowed to run dry.This is difficult to fix once it occurs. The column must be repacked. Ensure the slurry is homogenous and the silica bed is never exposed to air.
Band Tailing/Streaking Sample overload; compound is too polar for the chosen system; acidic/basic nature of the compound.Reduce the amount of sample loaded. Add a small amount of a modifier to the eluent, such as 0.1% formic or acetic acid, which can sometimes sharpen peaks for phenolic compounds.[14]

References

Application Note & Protocol: Evaluating the Antifungal Efficacy of Methyl 2,4-dihydroxy-6-propylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized protocol for evaluating the in vitro antifungal activity of Methyl 2,4-dihydroxy-6-propylbenzoate. The protocol details the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) against relevant fungal pathogens. This guide is grounded in established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[1][2][3][4][5] The causality behind experimental choices, self-validating systems, and in-depth technical insights are provided to facilitate robust and reliable antifungal testing.

Introduction: The Scientific Imperative

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the discovery and development of novel antifungal agents.[6][7] this compound, a phenolic compound, belongs to a class of molecules known for their potential biological activities.[8] Preliminary studies on similar compounds, such as methyl 2,4-dihydroxy-6-n-pentylbenzoate, have demonstrated notable antifungal properties, suggesting that this compound is a promising candidate for investigation.[8][9][10]

This application note provides a detailed, step-by-step protocol for determining the antifungal susceptibility of various fungal species to this compound. The methodologies described herein are based on the widely accepted broth microdilution technique, a cornerstone of in vitro antifungal screening.[11][12][13][14]

Physicochemical Properties & Safety Precautions

Compound Characteristics
  • Chemical Name: this compound

  • Molecular Formula: C₁₁H₁₄O₄[15]

  • Molecular Weight: 210.23 g/mol [16]

  • Appearance: Pale yellow solid[16]

  • Solubility: While specific data for this exact compound is limited, related compounds like methyl 2,4-dihydroxybenzoate are poorly soluble in water but readily soluble in organic solvents such as ethanol.[17] Therefore, initial stock solutions should be prepared in a suitable organic solvent like dimethyl sulfoxide (DMSO) or ethanol.

Safety & Handling

This compound is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[15][18] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves, must be worn at all times.[19][20][21] All handling of the powdered compound should be performed in a chemical fume hood to avoid inhalation.[18][19]

Experimental Workflow Overview

The following diagram outlines the comprehensive workflow for the antifungal testing of this compound.

Antifungal_Testing_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Susceptibility Assay cluster_analysis Phase 3: Data Acquisition & Analysis Compound_Prep Compound Stock Preparation Serial_Dilution Serial Dilution in 96-Well Plate Compound_Prep->Serial_Dilution Media_Prep Culture Media Preparation Inoculum_Prep Fungal Inoculum Standardization Media_Prep->Inoculum_Prep Inoculation Inoculation of Fungal Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubation at 35-37°C Inoculation->Incubation MIC_Determination MIC Determination (Visual/Spectrophotometric) Incubation->MIC_Determination MFC_Plating Sub-culturing for MFC MIC_Determination->MFC_Plating MFC_Determination MFC Determination (Colony Counting) MFC_Plating->MFC_Determination Data_Analysis Data Analysis & Interpretation MFC_Determination->Data_Analysis

Caption: Workflow for Antifungal Susceptibility Testing.

Detailed Protocols

Materials and Reagents
  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO) or Ethanol (ACS grade)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate

  • MOPS (3-(N-morpholino)propanesulfonic acid) buffer

  • Glucose

  • Sterile, flat-bottom 96-well microtiter plates

  • Selected fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)

  • Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

  • Spectrophotometer

  • Hemocytometer

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

Protocol 1: Preparation of Media and Compound

Rationale: The choice of RPMI 1640 buffered with MOPS is based on CLSI guidelines to ensure consistent pH and nutrient conditions, which are critical for reproducible fungal growth and accurate MIC determination.[7][22] The use of a solvent like DMSO is necessary for compounds with poor aqueous solubility.

  • RPMI 1640 Medium Preparation: Prepare RPMI 1640 medium according to the manufacturer's instructions, buffering to pH 7.0 with MOPS.[13] Supplement with glucose to a final concentration of 0.2% for yeasts or 2% for filamentous fungi.[22][23] Sterilize by filtration.

  • Compound Stock Solution: Accurately weigh this compound powder and dissolve in a minimal amount of DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution. Store at -20°C in small aliquots.

  • Solvent Control: Prepare a control solution of DMSO at the highest concentration that will be present in the assay wells. This is crucial to ensure that the solvent itself does not inhibit fungal growth.

Protocol 2: Fungal Inoculum Preparation

Rationale: Standardization of the inoculum density is one of the most critical steps for reproducible MIC results.[24][25] An overly dense inoculum can lead to falsely high MICs, while a sparse inoculum may result in falsely low values.

For Yeasts (e.g., Candida spp.):

  • Subculture the yeast strain on an SDA plate and incubate at 35°C for 24-48 hours.[11]

  • Harvest several well-isolated colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.[26]

  • Dilute this adjusted suspension in RPMI 1640 medium to achieve the final desired inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[22]

For Filamentous Fungi (e.g., Aspergillus spp.):

  • Grow the fungus on PDA slants at 30-35°C for 3-5 days until mature sporulation is observed.[27]

  • Harvest conidia by flooding the slant with sterile saline containing a wetting agent (e.g., 0.05% Tween 20) and gently scraping the surface with a sterile loop.[27][28]

  • Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

  • Carefully transfer the upper conidial suspension to a new tube.

  • Adjust the conidial suspension to a concentration of 1-5 x 10⁵ conidia/mL using a hemocytometer for counting.[23][24][25]

  • Dilute this suspension in RPMI 1640 medium to achieve the final desired inoculum concentration.

Protocol 3: Broth Microdilution for MIC Determination

Rationale: The broth microdilution method is a standardized, high-throughput technique that allows for the simultaneous testing of multiple concentrations of a compound.[11][12]

  • Dispense 100 µL of RPMI 1640 medium into all wells of a 96-well microtiter plate, except for the first column.

  • Add 200 µL of the working solution of this compound (at twice the highest desired final concentration) to the wells in the first column.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate. Discard 100 µL from the last column of dilutions.[12]

  • Include a positive control (a known antifungal), a negative control (medium only), and a growth control (medium and inoculum, with solvent if applicable).

  • Inoculate each well (except the negative control) with 100 µL of the standardized fungal inoculum. This will bring the final volume in each well to 200 µL and dilute the compound to its final test concentration.

  • Incubate the plates at 35°C. Read yeast plates after 24-48 hours and filamentous fungi plates after 48-72 hours.[4][11][23]

  • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. For azoles and related compounds, this is often a ≥50% reduction in turbidity. For polyenes like Amphotericin B, it is complete inhibition.[4]

Protocol 4: Determination of Minimum Fungicidal Concentration (MFC)

Rationale: The MFC provides crucial information on whether a compound is fungistatic (inhibits growth) or fungicidal (kills the fungus).[29][30] This is a critical distinction in drug development.

  • Following MIC determination, take a 10-20 µL aliquot from each well that showed complete or near-complete growth inhibition (i.e., at and above the MIC).[29][31]

  • Spot-plate these aliquots onto separate, labeled SDA or PDA plates.

  • Incubate the plates at 35°C for 24-48 hours, or until growth is clearly visible in the growth control spot.

  • The MFC is the lowest concentration of the compound that results in no fungal growth or a significant reduction in CFU (e.g., ≥99.9% killing) compared to the initial inoculum.[30][31][32]

Data Analysis and Interpretation

The results of the antifungal testing should be recorded systematically. Below is a sample table for data presentation.

Fungal StrainCompoundMIC (µg/mL)MFC (µg/mL)MFC/MIC RatioInterpretation
C. albicans ATCC 90028This compound16322Fungicidal
A. fumigatus ATCC 204305This compound32>128>4Fungistatic
C. albicans ATCC 90028Fluconazole (Control)16464Fungistatic

Interpretation of MFC/MIC Ratio:

  • ≤ 4: The compound is generally considered fungicidal .

  • > 4: The compound is generally considered fungistatic .

Hypothesized Mechanism of Action

Phenolic compounds, such as this compound, often exert their antifungal effects through multi-targeted mechanisms.[33] While the specific pathway for this compound requires further investigation, a plausible hypothesis based on related molecules involves:

  • Cell Membrane Disruption: The lipophilic nature of the propyl group may facilitate insertion into the fungal cell membrane, disrupting its integrity and leading to leakage of intracellular components.[33] Ergosterol is a key component of the fungal cell membrane, and its synthesis or function is a common target for antifungals.[34]

  • Enzyme Inhibition: The hydroxyl groups on the benzene ring can interact with and potentially inhibit essential fungal enzymes involved in metabolic pathways or cell wall synthesis.

  • Interference with ATP Synthesis: Disruption of the cell membrane potential can interfere with ATP synthesis, depleting the cell of energy.[33]

The following diagram illustrates this hypothesized mechanism.

Mechanism_of_Action cluster_compound This compound cluster_fungal_cell Fungal Cell cluster_effects Antifungal Effects Compound Phenolic Compound Membrane Cell Membrane (Ergosterol Rich) Compound->Membrane Inserts into membrane Enzymes Essential Enzymes Compound->Enzymes Binds to active sites Membrane_Disruption Membrane Disruption & Permeability Increase Membrane->Membrane_Disruption Enzyme_Inhibition Enzyme Inhibition Enzymes->Enzyme_Inhibition Mitochondrion Mitochondrion ATP_Depletion ATP Synthesis Inhibition Mitochondrion->ATP_Depletion Membrane_Disruption->Mitochondrion Disrupts potential Cell_Death Fungistatic/Fungicidal Effect Membrane_Disruption->Cell_Death Enzyme_Inhibition->Cell_Death ATP_Depletion->Cell_Death

Caption: Hypothesized Mechanism of Antifungal Action.

Troubleshooting

IssuePossible CauseSuggested Solution
No growth in control wells Inoculum viability issue; Incubation errorUse a fresh culture; Verify incubator temperature and atmosphere.
Precipitation of compound in wells Poor solubility at test concentrationsDecrease the highest test concentration; Use a different solvent (ensure solvent control is included).
Inconsistent MIC readings Inoculum density variation; Pipetting errorsStrictly adhere to inoculum standardization protocol; Calibrate pipettes and use proper technique.
"Skipped" wells (growth at higher concentrations) Contamination; Compound degradationUse aseptic technique; Prepare fresh stock solutions.

Conclusion

This application note provides a robust and detailed framework for the systematic evaluation of the antifungal properties of this compound. By adhering to standardized protocols and understanding the rationale behind each step, researchers can generate reliable and reproducible data that is essential for the advancement of new antifungal therapies. Further studies to elucidate the precise mechanism of action and to evaluate the compound's efficacy in more complex models are warranted.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2,4-dihydroxy-6-propylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Methyl 2,4-dihydroxy-6-propylbenzoate (CAS 55382-52-0). This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the multi-step synthesis of this valuable resorcinolic acid derivative. As a key intermediate in the synthesis of various cannabinoids and other pharmacologically active molecules, its efficient preparation is crucial.[1][2] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to help you navigate the common pitfalls of this synthesis.

Section 1: Troubleshooting Common Synthesis Issues

The synthesis of this compound, while conceptually straightforward, is often plagued by issues related to the highly activated nature of the phenolic starting materials. The electron-rich aromatic ring is susceptible to a variety of side reactions, leading to low yields and complex purification challenges.

Troubleshooting Summary Table
Issue ID Observed Problem Probable Cause(s) Recommended Solution(s)
TS-01 Low or no yield in the C-acylation/alkylation step.1. Deactivation of Lewis acid catalyst by complexation with phenolic hydroxyl groups.[3]2. Use of insufficiently activated acylating/alkylating agent.3. O-acylation (ester formation) is occurring instead of C-acylation (ketone formation).1. Use a stoichiometric amount of Lewis acid (e.g., AlCl₃) to compensate for complexation.2. Consider alternative, more effective methods like the Houben-Hoesch reaction for acylation of highly activated phenols.[4][5]3. Protect the hydroxyl groups as methyl ethers or esters before acylation, followed by a deprotection step.
TS-02 Formation of multiple products observed by TLC/LC-MS.1. Poly-acylation/alkylation: The highly activated resorcinol ring undergoes multiple substitutions.[3]2. Poor regioselectivity: Acylation occurs at other positions on the ring.3. Decarboxylation: Loss of the carboxyl group from the benzoic acid intermediate, especially at high temperatures, forming 5-propylresorcinol.[6][7]1. Use milder reaction conditions (lower temperature).2. Employ a less reactive Lewis acid (e.g., ZnCl₂) or a reaction with better regiochemical control like the Houben-Hoesch synthesis.[5]3. Avoid excessive heating during the reaction, work-up, and purification. Perform the final esterification step under mild acidic conditions.
TS-03 Final esterification step (Fischer Esterification) is incomplete.1. The reaction is reversible and has reached equilibrium.[8][9]2. Insufficient acid catalyst.3. Presence of water in the reaction mixture drives the equilibrium backward (hydrolysis).1. Use a large excess of methanol to push the equilibrium towards the product.[9]2. Ensure the use of a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄).[10]3. Use anhydrous methanol and a dry reaction setup.
TS-04 Difficulty in purifying the final product.1. Similar polarity of the desired product and phenolic byproducts (e.g., unreacted starting material, decarboxylated impurities).2. Oily or waxy crude product that is difficult to handle.1. Use a gradient elution solvent system for silica gel column chromatography (e.g., starting with low polarity like hexane/ethyl acetate and gradually increasing the ethyl acetate concentration).2. Attempt recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to purify the solid product.

Section 2: Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts acylation of a resorcinol derivative is giving me a complex mixture. Why is this reaction so challenging for this substrate?

A: Standard Friedel-Crafts acylation is often problematic for highly activated aromatic compounds like phenols and their derivatives for several reasons.[11] The phenolic hydroxyl groups are strong activating groups, which can lead to multiple acylations on the ring.[3] Furthermore, the Lewis acid catalyst (like AlCl₃) can complex with the lone pairs on the hydroxyl oxygen atoms. This not only requires using more than a stoichiometric amount of the catalyst but can also lead to O-acylation (forming a phenyl ester) as a major side product, competing with the desired C-acylation.[3][12]

Q2: You recommend the Houben-Hoesch reaction as an alternative. What makes it more suitable for this synthesis?

A: The Houben-Hoesch reaction is a classic method for synthesizing aryl ketones from electron-rich arenes (like polyhydroxyphenols) and nitriles.[4][13] It typically uses a nitrile with HCl and a milder Lewis acid catalyst like zinc chloride (ZnCl₂).[5] This method offers two key advantages over Friedel-Crafts acylation for your substrate:

  • Reduced Reactivity: The electrophile generated from the nitrile-HCl adduct is less reactive than that from an acyl chloride-AlCl₃ complex, which helps to prevent poly-acylation.

  • Improved Regioselectivity: The reaction generally provides better control for mono-acylation, especially on highly activated systems where Friedel-Crafts would be non-selective.[5]

Q3: I suspect my 2,4-dihydroxy-6-propylbenzoic acid intermediate is decarboxylating. What conditions favor this side reaction and how can I prevent it?

A: Decarboxylation of hydroxybenzoic acids is a common side reaction, particularly when a hydroxyl group is positioned ortho or para to the carboxylic acid, as this placement can stabilize the transition state of the reaction.[6][14] This process is often accelerated by heat. To minimize decarboxylation:

  • Avoid High Temperatures: During the synthesis and work-up of the benzoic acid intermediate, avoid prolonged heating or excessively high temperatures.

  • Mild Work-up: Use mild conditions for extraction and solvent removal. Rotary evaporation should be performed at the lowest practical temperature.

  • Proceed Quickly: It is often best to proceed to the next step (esterification) without attempting to rigorously purify the intermediate acid if it appears unstable. The ester is generally more stable and less prone to decarboxylation.

Q4: Can you explain the mechanism of the final Fischer esterification step and why using excess methanol is important?

A: The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water.[9][15] The mechanism involves several steps:

  • Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: A molecule of the alcohol (methanol) acts as a nucleophile and attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester product.

Because every step is reversible, the reaction will reach an equilibrium that may not favor the product. According to Le Châtelier's principle, we can shift the equilibrium to the right (towards the ester) by either removing water as it forms or by using one of the reactants in a large excess.[8] In practice, using methanol as the solvent provides a large excess, effectively driving the reaction to completion.[9]

Section 3: Visualization & Workflow

Troubleshooting Workflow Diagram

This diagram outlines a logical workflow for diagnosing and solving low-yield issues during the synthesis.

TroubleshootingWorkflow start Problem: Low Overall Yield check_acylation Step 1: C-Acylation (e.g., Friedel-Crafts) start->check_acylation check_ester Step 2: Esterification (Fischer) start->check_ester acylation_cause1 Cause: Complex Mixture/ Multiple Spots by TLC check_acylation->acylation_cause1 acylation_cause2 Cause: No Reaction/ Starting Material Only check_acylation->acylation_cause2 ester_cause Cause: Incomplete Reaction (Acid & Ester in crude) check_ester->ester_cause sol_polyacylation Solution: Milder Conditions (e.g., lower temp, ZnCl₂) or Houben-Hoesch acylation_cause1->sol_polyacylation sol_decarbox Solution: Check for Decarboxylation (Product lacks COOH/COOMe) acylation_cause1->sol_decarbox sol_catalyst Solution: Increase Lewis Acid Stoichiometry (>1 eq) or Protect Phenols acylation_cause2->sol_catalyst sol_equilibrium Solution: Use Large Excess of MeOH (as solvent) ester_cause->sol_equilibrium sol_water Solution: Ensure Anhydrous Conditions ester_cause->sol_water

Caption: Troubleshooting workflow for the synthesis of this compound.

Section 4: Recommended Experimental Protocol

This two-step protocol outlines the synthesis of the target compound from 2,4-dihydroxy-6-propylbenzoic acid, which can be synthesized or procured commercially.

Step 1 is the synthesis of the precursor acid, and Step 2 is the final esterification. This protocol focuses on the well-established and reliable esterification step.

Protocol: Fischer Esterification of 2,4-dihydroxy-6-propylbenzoic acid

Materials:

  • 2,4-dihydroxy-6-propylbenzoic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography elution

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dihydroxy-6-propylbenzoic acid (1.0 eq).

  • Dissolution: Add anhydrous methanol to the flask. A sufficient volume should be used to fully dissolve the starting material upon gentle warming (e.g., 10-20 mL per gram of acid).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.[10][16]

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acid is consumed.

  • Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the sulfuric acid catalyst. Caution: CO₂ evolution will occur.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of MeOH used). Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by brine.[16]

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and wash the solid with a small amount of ethyl acetate.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, which may be a pale yellow solid or oil.[10]

  • Purification: Purify the crude product by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% EtOAc in hexane and gradually increasing to 20% EtOAc) to isolate the pure this compound.[10][16]

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, HPLC). The pure product is typically a pale yellow solid.[10][17]

References

Technical Support Center: Optimizing Synthesis of Methyl 2,4-dihydroxy-6-propylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2,4-dihydroxy-6-propylbenzoate (CAS 55382-52-0). This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity. This document provides in-depth, field-proven insights based on established chemical principles and literature precedents.

I. Overview of the Synthetic Strategy

This compound, a key intermediate in the synthesis of various cannabinoids like Cannabidivarin (CBDV), is typically prepared via a two-step process from a resorcinol derivative.[1] The most common and reliable route involves:

  • Carboxylation: An electrophilic aromatic substitution on a 1,3-dihydroxy-5-propylbenzene precursor (divarinol) to introduce a carboxylic acid group, yielding 2,4-dihydroxy-6-propylbenzoic acid (divarinolic acid or olivetolic acid). The Kolbe-Schmitt reaction is a classic method for this transformation.[2][3]

  • Esterification: Conversion of the resulting carboxylic acid to its methyl ester using an acid-catalyzed reaction with methanol, commonly known as a Fischer esterification.[4][5]

The primary challenges in this synthesis lie in controlling the regioselectivity of the carboxylation step and driving the esterification equilibrium towards the product to achieve high yields.

cluster_0 Step 1: Carboxylation cluster_1 Step 2: Esterification Divarinol 1,3-Dihydroxy-5-propylbenzene (Divarinol) Reaction1 Kolbe-Schmitt Reaction Divarinol->Reaction1 Base Base (e.g., KHCO3) Base->Reaction1 CO2 CO2 (g) CO2->Reaction1 Divarinolic_Acid 2,4-dihydroxy-6-propylbenzoic acid (Divarinolic Acid) Reaction2 Fischer Esterification Divarinolic_Acid->Reaction2 Reaction1->Divarinolic_Acid Methanol Methanol (CH3OH) Methanol->Reaction2 Acid_Catalyst Acid Catalyst (e.g., H2SO4) Acid_Catalyst->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: General two-step synthesis pathway for this compound.

II. Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters in the Kolbe-Schmitt carboxylation step?

A: The Kolbe-Schmitt reaction for resorcinol derivatives is sensitive and requires careful control. The critical parameters are:

  • Choice of Base: Potassium bicarbonate (KHCO3) or potassium carbonate (K2CO3) are preferred over sodium bases. Potassium ions stabilize the transition state that leads to carboxylation at the ortho-position relative to both hydroxyl groups (the C4 position), which is the desired regiochemistry.[2][3] Stronger bases like NaOH can increase the formation of the undesired 2,6-dihydroxy isomer.[3]

  • Temperature: The carboxylation of resorcinols is a reversible, exothermic reaction.[2] Running the reaction at excessively high temperatures can favor the reverse reaction (decarboxylation), thus lowering the yield. An optimal temperature range is typically between 100-140°C, but this must be empirically determined.[2]

  • CO2 Pressure: While some procedures report success with bubbling CO2 at atmospheric pressure, applying positive pressure (e.g., 1-3 bar) can significantly increase the rate and efficiency of the carboxylation by increasing the concentration of CO2 in the reaction medium.[2]

Q2: My esterification reaction seems to stall and gives low conversion. Why?

A: Fischer esterification is an equilibrium-limited process. Low conversion is typically due to the presence of water, which participates in the reverse hydrolysis reaction. To maximize your yield:

  • Use Dry Reagents: Ensure your starting carboxylic acid, methanol, and glassware are thoroughly dry.

  • Use Excess Methanol: Methanol often serves as both the reagent and the solvent. Using it in large excess shifts the equilibrium towards the product side, according to Le Chatelier's principle.

  • Effective Acid Catalyst: A few drops of concentrated sulfuric acid are commonly used.[4][5] Ensure the catalyst is active and has not been degraded by atmospheric moisture.

  • Removal of Water: For difficult esterifications, employing a Dean-Stark apparatus to azeotropically remove the water formed during the reaction can drive it to completion.

Q3: How can I effectively monitor the progress of these reactions?

A: Thin-Layer Chromatography (TLC) is the most straightforward method.

  • For Carboxylation: Use a mobile phase like Ethyl Acetate/Hexanes (e.g., 30-50% Ethyl Acetate). The product, being a carboxylic acid, will be significantly more polar (lower Rf) than the divarinol starting material. Staining with potassium permanganate can help visualize the spots.

  • For Esterification: Use a similar mobile phase. The product ester will be less polar (higher Rf) than the starting carboxylic acid. The two spots should be easily distinguishable. Co-spotting with your starting material is essential for accurate identification. For quantitative analysis, HPLC is the preferred method.[6]

Q4: Are there any alternative, non-chemical methods for synthesizing the precursor acid?

A: Yes, biosynthetic routes are gaining significant interest. Olivetolic acid (the precursor) can be produced in engineered microorganisms like E. coli or yeast (S. cerevisiae, Y. lipolytica).[7][8][9] These methods utilize enzymes like olivetolic acid synthase (OAS) and olivetolic acid cyclase (OAC) from Cannabis sativa or fungal polyketide synthases.[7][10] While these approaches can avoid harsh chemical reagents, they present their own optimization challenges related to microbial strain engineering, fermentation conditions, and precursor supply.[9][11][12]

III. Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

cluster_troubleshoot Troubleshooting Path start Start Synthesis check_yield Check Final Yield & Purity start->check_yield success Synthesis Successful check_yield->success High isolate_step Isolate Problematic Step (Carboxylation vs. Esterification) check_yield->isolate_step Low carbox_yield Low Carboxylation Yield? isolate_step->carbox_yield Carboxylation ester_yield Low Esterification Yield? isolate_step->ester_yield Esterification carbox_purity Impure Carboxylic Acid? carbox_yield->carbox_purity No node_c1 Verify Starting Material Purity node_c2 Optimize Temp & Pressure node_c3 Check Base Stoichiometry ester_purity Impure Final Product? ester_yield->ester_purity No node_e1 Ensure Anhydrous Conditions node_e2 Increase Methanol Excess node_e3 Purify via Chromatography node_c3->start Retry node_e3->start Retry

Caption: A logical workflow for troubleshooting the synthesis of this compound.

Problem 1: Low Yield in the Carboxylation Step
Potential CauseScientific ExplanationRecommended Solution
Sub-optimal Temperature The carboxylation of resorcinol is reversible.[2] High temperatures (>150°C) can promote decarboxylation, shifting the equilibrium back to the starting materials.Action: Systematically screen temperatures between 110-140°C. Monitor the reaction by TLC or HPLC to find the optimal balance between reaction rate and product stability.
Incorrect Base or Stoichiometry The cation plays a crucial role in directing the regioselectivity. Potassium (K+) is known to favor the desired C4 carboxylation.[3] Insufficient base will result in incomplete deprotonation of the resorcinol, leading to a poor reaction rate.Action: Use potassium bicarbonate (KHCO3) or potassium carbonate (K2CO3). Ensure at least 1.5 molar equivalents of the base relative to the resorcinol starting material are used.[2]
Inefficient CO2 Delivery Carbon dioxide is the electrophile in this reaction. Low concentration in the reaction medium due to poor solubility or delivery will result in a slow or incomplete reaction.Action: Ensure vigorous stirring. If bubbling CO2 at atmospheric pressure gives low yields, switch to a pressure-rated reactor and apply 1-3 bar of CO2 pressure to increase its effective concentration.[2]
Formation of Isomers Using a very strong base (e.g., NaOH, KOH) can favor the thermodynamically more stable, but undesired, 2,6-dihydroxybenzoic acid isomer.[3]Action: Stick to milder bases like KHCO3, which provide sufficient basicity while favoring the kinetically preferred C4 product.
Problem 2: Incomplete Esterification or Low Yield
Potential CauseScientific ExplanationRecommended Solution
Presence of Water Fischer esterification is an equilibrium reaction. Water is a product, and its presence will drive the reaction backward via hydrolysis of the ester.Action: Use anhydrous methanol and ensure all glassware is oven-dried. If possible, add 3Å molecular sieves to the reaction mixture to sequester water as it forms.
Insufficient Catalyst The reaction requires a strong protic acid to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic for attack by methanol.Action: Use a catalytic amount (e.g., 2-5 mol%) of fresh, concentrated sulfuric acid or hydrochloric acid.[4][5]
Equilibrium Not Reached or Unfavorable The reaction may not have been run long enough, or the equilibrium may lie unfavorably towards the starting materials without intervention.Action: Reflux the reaction for several hours (monitor by TLC). Use a large excess of methanol (it can serve as the solvent) to push the equilibrium toward the product.[4]
Problem 3: Product is Impure After Workup
Potential CauseScientific ExplanationRecommended Solution
Unreacted Carboxylic Acid The acidic starting material was not fully removed during the aqueous workup, leading to co-purification with the less polar ester product.Action: During the workup, wash the organic layer (e.g., in ethyl acetate) thoroughly with a saturated sodium bicarbonate (NaHCO3) solution. This will deprotonate the unreacted acid, making it water-soluble and removing it into the aqueous layer. Follow with water and brine washes.[4][5]
Side-Products from Carboxylation Isomeric acids or other byproducts from the first step may have been carried over and esterified, leading to impurities that are structurally similar to the desired product.Action: If the crude carboxylic acid intermediate is highly impure, it is best to purify it before the esterification step, typically by recrystallization from hot water.
Complex Mixture Multiple side-reactions or degradation may have occurred, resulting in a product that is difficult to purify by simple extraction or recrystallization.Action: Purify the final crude product using silica gel column chromatography.[4][5] A gradient elution with Hexanes/Ethyl Acetate is typically effective. The less polar ester product will elute before the more polar residual acid.

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of 2,4-dihydroxy-6-propylbenzoic acid (Kolbe-Schmitt Reaction)

  • Setup: To a dry, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a gas inlet, add 1,3-dihydroxy-5-propylbenzene (1.0 eq) and potassium bicarbonate (1.5 eq).

  • Solvent: Add a suitable high-boiling solvent (e.g., dry ethylene glycol) to create a stirrable slurry.

  • Reaction: Begin vigorous stirring and heat the mixture to 130-140°C under a continuous stream of dry carbon dioxide (CO2). For improved results, perform this step in a sealed pressure vessel with an initial CO2 pressure of 1-3 bar.

  • Monitoring: Maintain the temperature and stirring for 3-6 hours. Monitor the consumption of the starting material by TLC (3:7 Ethyl Acetate:Hexanes).

  • Workup: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing ice and concentrated hydrochloric acid (HCl) until the pH is ~1-2. This will precipitate the carboxylic acid product.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum. The crude product can be purified by recrystallization from hot water if necessary.

Protocol 2: Synthesis of this compound (Fischer Esterification)

  • Setup: In a round-bottom flask, dissolve the crude or purified 2,4-dihydroxy-6-propylbenzoic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-40 eq).[4]

  • Catalyst Addition: While stirring, carefully add a few drops (e.g., 0.05 eq) of concentrated sulfuric acid.[5]

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C).

  • Monitoring: Allow the reaction to proceed for 4-12 hours. Monitor the disappearance of the starting acid by TLC (3:7 Ethyl Acetate:Hexanes).

  • Workup: After cooling, remove most of the methanol using a rotary evaporator. Dissolve the residue in ethyl acetate.

  • Purification: Wash the organic solution sequentially with water, saturated sodium bicarbonate solution, and finally, brine.[4][5] Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the crude product.[4][5] Further purification can be achieved by silica gel column chromatography if needed.

V. References

  • Gattermann, L. (1898). The Gattermann Synthesis. Benchchem. --INVALID-LINK--

  • ChemicalBook. (n.d.). 2,4-dihydroxy-6-propyl-benzoic acid methyl ester synthesis.--INVALID-LINK--

  • Future4200. (n.d.). The chemistry of resorcinol carboxylation and its possible application to the CO2 removal from exhaust gases.--INVALID-LINK--

  • Söderberg, T. (2018). Mechanism and Structure of γ-Resorcylate Decarboxylase. PubMed Central (PMC), National Institutes of Health (NIH). --INVALID-LINK--

  • ChemicalBook. (n.d.). 2,4-dihydroxy-6-propyl-benzoic acid methyl ester | 55382-52-0.--INVALID-LINK--

  • Wussow, K., et al. (2023). Enzymatic Carboxylation of Resorcinol in Aqueous Triethanolamine at Elevated CO2 Pressure. PubMed Central (PMC), National Institutes of Health (NIH). --INVALID-LINK--

  • ECHEMI. (n.d.). Carboxylation of resorcinol with Kolbe-Schmitt reaction.--INVALID-LINK--

  • Wikipedia. (n.d.). Gattermann reaction.--INVALID-LINK--

  • Söderberg, T. (2018). Mechanism and Structure of γ-Resorcylate Decarboxylase. PubMed, National Institutes of Health (NIH). --INVALID-LINK--

  • Benchchem. (n.d.). this compound: A Versatile Chemical Intermediate.--INVALID-LINK--

  • LookChem. (n.d.). 2,4-dihydroxy-6-propyl-benzoic acid methyl ester.--INVALID-LINK--

  • Asian Journal of Chemistry. (2017). Metal Free Friedel-Crafts Di-acetylation of Resorcinol in Acetic Acid.--INVALID-LINK--

  • Testbook. (n.d.). Gattermann Reaction: Learn Definition, Mechanism, Applications.--INVALID-LINK--

  • Unacademy. (n.d.). Gattermann Reaction.--INVALID-LINK--

  • ACS Publications. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material.--INVALID-LINK--

  • L.S.College, Muzaffarpur. (2020). Gattermann reaction.--INVALID-LINK--

  • PubMed Central. (n.d.). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material.--INVALID-LINK--

  • Benchchem. (n.d.). Optimizing Friedel-Crafts Acylation: A Technical Support Center.--INVALID-LINK--

  • NIH. (n.d.). High-titer Production of Olivetolic Acid and Analogs in Engineered Fungal Host using a non-Plant Biosynthetic Pathway.--INVALID-LINK--

  • PubMed Central. (n.d.). Identification and Optimization of more Efficient Olivetolic Acid Synthases.--INVALID-LINK--

  • ResearchGate. (2022). (PDF) Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material.--INVALID-LINK--

  • Google Patents. (n.d.). CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.--INVALID-LINK--

  • ACS Publications. (2018). Synthetic Pathway for the Production of Olivetolic Acid in Escherichia coli.--INVALID-LINK--

  • PubMed Central. (n.d.). Structure of the Cannabis sativa olivetol‐producing enzyme reveals cyclization plasticity in type III polyketide synthases.--INVALID-LINK--

  • bioRxiv. (2021). Biosynthesis of cannabinoid precursor olivetolic acid by overcoming rate-limiting steps in genetically engineered Yarrowia lipolytica.--INVALID-LINK--

  • eScholarship. (n.d.). Development of a Novel Olivetolic Acid Production Platform for the Further Study of the Therapeutic/Pharmacological Effects of Cannabinoids.--INVALID-LINK--

  • UCLA Technology Development Group. (n.d.). MICROBIAL PRODUCTION OF CANNABINOID PRECURSOR OLIVETOLIC ACID AND ITS ANALOGUES.--INVALID-LINK--

  • PNAS. (2012). Identification of olivetolic acid cyclase from Cannabis sativa reveals a unique catalytic route to plant polyketides.--INVALID-LINK--

  • BJ Science LLC. (n.d.). this compound.--INVALID-LINK--

  • bioRxiv. (2021). Biosynthesis of cannabinoid precursor olivetolic acid by overcoming rate-limiting steps in genetically engineered Yarrowia lipolytica.--INVALID-LINK--

  • PubChem. (n.d.). this compound.--INVALID-LINK--

  • Obiter Research. (n.d.). this compound.--INVALID-LINK--

  • Chemsrc. (n.d.). CAS#:55382-52-0 | 2,4-dihydroxy-6-propyl-benzoic acid methyl ester.--INVALID-LINK--

References

"side reactions in the esterification of 2,4-dihydroxy-6-propylbenzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Esterification of 2,4-dihydroxy-6-propylbenzoic Acid

Welcome to the technical support center for synthetic methodologies. This guide is designed for researchers, medicinal chemists, and drug development professionals working on the esterification of 2,4-dihydroxy-6-propylbenzoic acid (also known as Divarinolic Acid or a close analog of Olivetolic Acid). This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges and side reactions associated with this specific transformation.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the esterification process. The advice provided is based on established chemical principles and practical laboratory experience.

Question 1: "My reaction is complete, but TLC analysis shows two or more product spots. What are these impurities?"

This is the most common issue encountered. Besides your desired ester, the additional spots are likely due to two primary side reactions: Decarboxylation and Di-esterification (O-Acylation) .

Analysis of the Cause:

  • Decarboxylation: 2,4-dihydroxy-6-propylbenzoic acid is a β-resorcylic acid derivative. Aromatic carboxylic acids with strong electron-donating hydroxyl groups ortho and para to the carboxyl group are highly susceptible to decarboxylation upon heating, especially under acidic conditions[1]. The resulting byproduct is 5-propylresorcinol (Olivetol or Divarinol). This byproduct will be less polar than the starting material but may have polarity similar to your desired mono-ester, complicating purification.

  • Di-esterification: The phenolic hydroxyl groups on the aromatic ring are nucleophilic and can compete with the alcohol reagent to react with an activated carboxylic acid intermediate. This leads to the formation of a di-ester or even polymeric material. The hydroxyl group at the 4-position is generally more reactive than the sterically hindered and hydrogen-bonded hydroxyl at the 2-position.

Troubleshooting Protocol:

  • Lower the Reaction Temperature: Decarboxylation is often thermally induced. If your protocol calls for high temperatures (e.g., refluxing in high-boiling alcohols), attempt the reaction at a lower temperature for a longer duration. For a typical Fischer esterification using methanol or ethanol, aim for 60-70°C instead of reflux[2].

  • Modify the Catalytic System:

    • Switch to a Milder Catalyst: Instead of concentrated sulfuric acid, which can promote both decarboxylation and potential ring sulfonation, consider using p-toluenesulfonic acid (p-TsOH) or a Lewis acid like scandium(III) triflate[2].

    • Use Gaseous HCl: Bubbling dry HCl gas through the alcohol to create a catalytic solution is a classic method that can sometimes provide cleaner results at lower temperatures than sulfuric acid[3].

  • Employ a Milder Esterification Method: If Fischer esterification consistently yields byproducts, consider methods that do not require strong acid and heat. Reaction with an acyl chloride or anhydride is an alternative, though this requires prior conversion of the carboxylic acid and is often more vigorous[4][5].

  • Isolate and Characterize Byproducts: If possible, isolate the main byproduct by column chromatography and characterize it (e.g., by NMR and MS) to confirm its identity. Knowing whether the issue is decarboxylation or O-acylation is critical for effective troubleshooting. A typical protocol for purification involves silica gel column chromatography using a gradient of ethyl acetate in hexane[6][7].

Question 2: "My reaction yield is consistently low, even after extending the reaction time. How can I improve it?"

Low yields in Fischer esterification are often due to the reversible nature of the reaction[2][3]. The water produced during the reaction can hydrolyze the ester product, re-forming the starting materials and establishing an unfavorable equilibrium.

Analysis of the Cause:

The equilibrium Carboxylic Acid + Alcohol ⇌ Ester + Water must be shifted to the right. For sensitive substrates like 2,4-dihydroxy-6-propylbenzoic acid, simply increasing heat or reaction time can exacerbate side reactions, leading to a net decrease in the desired product's isolated yield.

Troubleshooting Protocol:

  • Water Removal: The most effective way to drive the equilibrium forward is to remove water as it forms.

    • Dean-Stark Apparatus: For alcohols that form an azeotrope with water (like butanol) or when using a co-solvent like toluene, a Dean-Stark trap is highly effective[2][8].

    • Use of a Drying Agent: Incorporating molecular sieves (3Å or 4Å) directly into the reaction mixture can sequester the water byproduct.

  • Use an Excess of Alcohol: Le Châtelier's principle dictates that increasing the concentration of a reactant will shift the equilibrium towards the products. Using the alcohol as the reaction solvent is a common and effective strategy to ensure it is in large excess[3][8].

  • Consider a Two-Step Chemo-enzymatic Process: For particularly sensitive applications, a hybrid approach can be effective. First, perform a standard chemical esterification to produce the methyl or ethyl ester. Then, use an enzymatic transesterification process to introduce a more complex or sensitive alcohol moiety[9]. This avoids exposing the final alcohol to harsh acidic conditions.

Visualizing the Reaction Pathways

To better understand the chemistry at play, the following diagrams illustrate the desired reaction and the two most significant side reactions.

G Figure 1: Desired Fischer Esterification Pathway Start 2,4-dihydroxy-6-propylbenzoic acid + R'-OH (Alcohol) Protonation Protonation of Carbonyl (Acid Catalyst, H+) Start->Protonation Step 1 Attack Nucleophilic Attack by Alcohol Protonation->Attack Step 2 Intermediate Tetrahedral Intermediate Attack->Intermediate Step 3 Elimination Elimination of Water Intermediate->Elimination Step 4 Product Desired Ester Product + H2O Elimination->Product Step 5

Caption: Desired Fischer Esterification Pathway.

G Figure 2: Competing Side Reaction Pathways cluster_decarbox Decarboxylation cluster_oacyl O-Acylation (Di-esterification) Start 2,4-dihydroxy-6-propylbenzoic acid Decarbox_Cond Heat, Acid (H+) Start->Decarbox_Cond Oacyl_Cond Harsh Conditions (Excess Acylating Agent or High Temp) Start->Oacyl_Cond Ester_Cond R'-OH, H+ Start->Ester_Cond Decarbox_Prod 5-propylresorcinol (Olivetol/Divarinol) + CO2 Decarbox_Cond->Decarbox_Prod Oacyl_Prod Di-ester Byproduct Oacyl_Cond->Oacyl_Prod Ester_Prod Desired Mono-Ester Ester_Cond->Ester_Prod

Caption: Competing Side Reaction Pathways.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the phenolic hydroxyl groups before esterification?

Protection is a strategic choice that depends on your experimental goals and the specific esterification method used.

  • For Fischer Esterification: Generally, protection is not required. The carboxylic acid is significantly more acidic than the phenolic hydroxyls, and under acidic conditions, the carbonyl group is activated towards nucleophilic attack by the alcohol. The phenolic groups are poor nucleophiles under these conditions, making the reaction relatively chemoselective for the carboxylic acid[10]. However, as noted in the troubleshooting section, forcing conditions can lead to O-acylation.

  • When to Use Protecting Groups: Protection is highly recommended if you are using a more powerful acylation agent (like an acid chloride or anhydride) or if your alcohol is particularly precious and you need to maximize yield and purity in the first attempt. Common protecting groups for phenols include ethers (like methyl or benzyl) or silyl ethers (like TBDMS), which offer varying degrees of stability and different deprotection conditions[11][12].

Q2: What are the optimal conditions for a standard Fischer esterification of this compound?

Based on literature for similar phenolic acids, a reliable starting point for the synthesis of the methyl or ethyl ester would be as follows.

Table 1: Recommended Starting Conditions for Fischer Esterification

ParameterRecommended ValueRationale
Alcohol Methanol or EthanolActs as both reactant and solvent, ensuring a large excess to drive equilibrium.
Acid Catalyst Conc. H₂SO₄ (catalytic)A few drops are typically sufficient. It protonates the carbonyl, activating it for nucleophilic attack[6][7][9].
Temperature 60-70 °CBalances reaction rate with minimizing thermal decarboxylation. Avoid aggressive reflux if possible.
Reaction Time 4-12 hoursThe reaction is slow. Monitor progress by TLC until the starting material is consumed[13].
Atmosphere Inert (e.g., Nitrogen)While not always strictly necessary, it prevents potential oxidative side reactions of the electron-rich phenol ring.

Experimental Protocols

Protocol 1: Standard Fischer-Speier Esterification of 2,4-dihydroxy-6-propylbenzoic acid

This protocol describes the synthesis of methyl 2,4-dihydroxy-6-propylbenzoate, a common intermediate[6][7].

Materials:

  • 2,4-dihydroxy-6-propylbenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for eluent

Procedure:

  • Dissolve 2,4-dihydroxy-6-propylbenzoic acid (1.0 eq) in a sufficient volume of anhydrous methanol in a round-bottom flask equipped with a condenser and magnetic stirrer. The alcohol serves as the solvent.

  • Carefully add a catalytic amount (e.g., 2-3 drops for a small-scale reaction) of concentrated sulfuric acid to the solution.

  • Heat the mixture to 65°C using an oil bath and stir for 4-8 hours. Monitor the reaction's progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate solvent system).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the bulk of the methanol solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude residue in ethyl acetate.

  • Transfer the ethyl acetate solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine[6][7].

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by silica gel column chromatography, typically using a gradient elution of ethyl acetate in hexane to isolate the pure ester.

Protocol 2: Purification by Column Chromatography

Procedure:

  • Prepare a silica gel slurry in hexane and pack a column of appropriate size.

  • Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

  • Dry the adsorbed sample and carefully load it onto the top of the packed column.

  • Begin elution with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate).

  • Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 Hexane:Ethyl Acetate) while collecting fractions.

  • Monitor the fractions by TLC to identify and combine those containing the pure desired product.

  • Evaporate the solvent from the combined pure fractions to obtain the final product.

References

"identification of byproducts in Methyl 2,4-dihydroxy-6-propylbenzoate synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, chemists, and drug development professionals involved in the synthesis of Methyl 2,4-dihydroxy-6-propylbenzoate (MDHPB). Our focus is on the practical identification and mitigation of common byproducts to enhance yield, purity, and process robustness.

Part 1: Frequently Asked Questions (FAQs) on Byproduct Formation

This section addresses common questions regarding the synthesis of this compound and the potential for impurity generation.

Q1: What is a common synthetic route for this compound and where do byproducts typically originate?

A common and established method for synthesizing this compound is the esterification of its corresponding carboxylic acid, 2,4-dihydroxy-6-propylbenzoic acid (also known as Divaricatinic acid).[1][2] This reaction is typically acid-catalyzed, using an excess of methanol which also serves as the solvent.

Byproducts in this synthesis can arise from several sources:

  • Incomplete Reaction: Unreacted starting material (2,4-dihydroxy-6-propylbenzoic acid) is a common impurity.

  • Side Reactions of the Starting Material: The phenolic hydroxyl groups are susceptible to side reactions, especially under harsh conditions.

  • Contaminants in Starting Materials: Impurities present in the initial 2,4-dihydroxy-6-propylbenzoic acid will be carried through the synthesis.

  • Degradation: The product itself can degrade under prolonged heating or extreme pH conditions.

Below is a general workflow for the synthesis and the points where byproduct identification is critical.

Synthesis and Analysis Workflow cluster_synthesis Synthesis Stage cluster_analysis Purification & Analysis Stage Start 2,4-dihydroxy-6-propylbenzoic acid + Methanol (excess) + Acid catalyst Reaction Reflux / Stir (e.g., 60-70°C) Start->Reaction Esterification Quench Neutralization / Work-up Reaction->Quench Crude Crude Product Quench->Crude Purification Silica Gel Column Chromatography Crude->Purification Spectroscopy NMR, MS, HPLC for Characterization Crude->Spectroscopy Initial Analysis TLC TLC Analysis of Fractions Purification->TLC Pure Pure this compound TLC->Pure Combine Pure Fractions Pure->Spectroscopy Final QC

Caption: Synthesis and Analysis Workflow for MDHPB.

Q2: I am observing an impurity with a similar polarity to my product on the TLC plate. What could it be?

An impurity with similar polarity that is often observed is the unreacted starting material, 2,4-dihydroxy-6-propylbenzoic acid . Due to the presence of the carboxylic acid group, it is more polar than the ester product, but its movement on a TLC plate can be close depending on the solvent system used.

Another possibility is the formation of a dimeric ester . This can occur if a molecule of 2,4-dihydroxy-6-propylbenzoic acid acts as an alcohol (via one of its phenolic hydroxyl groups) and is esterified by another molecule of the acid. This would result in a much larger, less polar molecule.

Q3: My mass spectrometry results show a peak at M+14. What does this indicate?

A peak at M+14 (where M is the mass of the desired methyl ester product) often suggests over-methylation . The phenolic hydroxyl groups, particularly the one at the 4-position, can be methylated under certain conditions, especially if a harsher methylating agent is used or if the reaction conditions are not well-controlled. This would result in the formation of Methyl 2-hydroxy-4-methoxy-6-propylbenzoate .

Q4: Can the propyl chain cause any byproducts?

While less common, side reactions involving the propyl chain are possible, especially if harsh, oxidative conditions are accidentally introduced. This could lead to oxidation of the propyl chain to form various oxygenated derivatives. However, under standard esterification conditions, this is unlikely.

Part 2: Troubleshooting Guide for Byproduct Identification

This guide provides a systematic approach to identifying and resolving common issues related to byproducts during the synthesis of this compound.

Problem 1: Multiple Spots on TLC After Reaction
  • Symptom: Your TLC plate of the crude reaction mixture shows more than one spot.

  • Potential Causes & Identification Strategy:

    • Unreacted Starting Material: One spot will correspond to the 2,4-dihydroxy-6-propylbenzoic acid. To confirm, co-spot your crude mixture with the starting material on the same TLC plate.

    • Desired Product: One spot will be your desired this compound.

    • Other Byproducts: Any other spots are potential byproducts. Their polarity (how far they travel up the plate) can give clues. A less polar spot (travels further) could be an over-methylated product.

  • Solution:

    • Optimize reaction time and temperature. Use TLC to monitor the reaction until the starting material spot disappears or is minimized.

    • Ensure a sufficient excess of methanol is used to drive the equilibrium towards the ester product.

    • Careful purification by column chromatography is necessary to separate these components.

Problem 2: NMR Spectrum Shows Unexplained Peaks
  • Symptom: The ¹H or ¹³C NMR spectrum of your purified product contains peaks that do not correspond to this compound.

  • Troubleshooting Workflow:

NMR Troubleshooting Workflow Start Unexplained Peaks in NMR CheckSolvent Compare with known solvent impurity shifts Start->CheckSolvent SolventPeak Peak is a known solvent impurity. Ignore for structural analysis. CheckSolvent->SolventPeak Yes NotSolvent Peak is not a solvent. CheckSolvent->NotSolvent No CheckSM Compare with NMR of starting material NotSolvent->CheckSM SMPeak Peak corresponds to starting material. Purification is incomplete. CheckSM->SMPeak Yes NotSM Peak is not starting material. CheckSM->NotSM No Analyze Analyze peak multiplicity, integration, and chemical shift for structural clues. NotSM->Analyze Hypothesize Hypothesize byproduct structure (e.g., over-methylation, dimer). Analyze->Hypothesize Confirm Confirm with 2D NMR (COSY, HMBC) and/or Mass Spectrometry. Hypothesize->Confirm Identified Byproduct Identified. Confirm->Identified Confirmed

Caption: A systematic workflow for troubleshooting unexpected NMR peaks.

  • Characteristic NMR Signals for Potential Byproducts:

Compound NameKey ¹H NMR SignalReason for Signal
2,4-dihydroxy-6-propylbenzoic acid (Starting Material) Absence of a methoxy peak (~3.9 ppm). A broad peak for the carboxylic acid proton (>10 ppm).Indicates incomplete esterification.
Methyl 2-hydroxy-4-methoxy-6-propylbenzoate (Over-methylation) An additional singlet around 3.8 ppm (methoxy group on the ring).Indicates methylation of the phenolic hydroxyl group.

Part 3: Analytical Protocols for Byproduct Identification

Accurate identification of byproducts requires a multi-technique approach. Here are starter protocols that can be optimized for your specific system.

Protocol 1: Thin Layer Chromatography (TLC) for Reaction Monitoring
  • Purpose: To quickly assess the progress of the reaction and the purity of fractions during column chromatography.

  • Methodology:

    • Plate: Silica gel 60 F₂₅₄

    • Mobile Phase (Solvent System): A starting point is a mixture of Hexane and Ethyl Acetate. A 7:3 or 8:2 (Hexane:Ethyl Acetate) mixture is often effective. Adjust the ratio to achieve good separation (Rf of the product between 0.3-0.5).

    • Visualization:

      • UV light (254 nm): Both the product and byproducts with the aromatic ring will be visible.

      • Staining: A potassium permanganate (KMnO₄) stain can be used to visualize non-UV active byproducts.

Protocol 2: High-Performance Liquid Chromatography (HPLC)
  • Purpose: To quantify the purity of the final product and detect trace impurities.

  • Methodology:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a high percentage of A, and gradually increase B. For example: 0-20 min, 10% to 90% B; 20-25 min, hold at 90% B.
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL
Protocol 3: GC-MS for Volatile Impurities and Structural Clues
  • Purpose: To identify volatile byproducts and obtain mass information for structural elucidation. Phenolic compounds may require derivatization to increase volatility.

  • Methodology (after derivatization with e.g., BSTFA):

    • Column: A non-polar column like a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium.

    • Oven Program: Start at a low temperature (e.g., 100 °C), ramp up to a high temperature (e.g., 280 °C). An example program: Hold at 100 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

    • MS Detection: Electron Ionization (EI) at 70 eV. Scan a mass range from 40 to 400 m/z.

References

Technical Support Center: Synthesis of Methyl 2,4-dihydroxy-6-propylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2,4-dihydroxy-6-propylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to help you navigate the common challenges and optimize your synthetic route to improve yield and purity.

Troubleshooting Guide: Enhancing Your Synthesis Yield

This section addresses specific issues you may encounter during the synthesis of this compound. Each problem is followed by potential causes and actionable solutions based on established chemical principles and field experience.

Problem 1: Low yield during the esterification of 2,4-dihydroxy-6-propylbenzoic acid.

Potential Causes:

  • Incomplete Reaction: The esterification reaction may not have reached equilibrium or completion.

  • Water Inhibition: The presence of water in the reaction mixture can shift the equilibrium of the Fischer esterification back towards the starting materials.

  • Catalyst Inefficiency: The acid catalyst may be insufficient in amount or activity.

  • Suboptimal Temperature: The reaction may not have been conducted at the optimal temperature for a sufficient duration.

  • Product Decomposition: Prolonged reaction times or excessively high temperatures can lead to the decomposition of the product or starting material.

Solutions:

  • Ensure Anhydrous Conditions: Use dry methanol and glassware. Consider using a drying agent or a Dean-Stark apparatus to remove water as it is formed, driving the equilibrium towards the product.

  • Optimize Catalyst Loading: A catalytic amount of a strong acid like concentrated sulfuric acid is typically used.[1][2] If the reaction is sluggish, a slight increase in the catalyst concentration can be beneficial. However, excessive acid can lead to side reactions.

  • Reaction Time and Temperature Monitoring: Refluxing the reaction mixture is a common practice.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Use of an Excess of Methanol: Employing methanol as the solvent ensures a large excess of one of the reactants, which, according to Le Chatelier's principle, will drive the reaction towards the formation of the ester.[3]

Experimental Protocol: Fischer Esterification of 2,4-dihydroxy-6-propylbenzoic acid [1][2]

  • Dissolve 2,4-dihydroxy-6-propylbenzoic acid in anhydrous methanol.

  • Carefully add a catalytic amount (a few drops) of concentrated sulfuric acid.

  • Reflux the mixture and monitor the reaction progress by TLC.

  • Upon completion, remove the excess methanol under reduced pressure.

  • Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by silica gel column chromatography.

Problem 2: Difficulty in synthesizing the precursor, 2,4-dihydroxy-6-propylbenzoic acid, leading to low overall yield.

The synthesis of the carboxylic acid precursor is a critical step. Common routes involve the introduction of the carboxyl group onto an alkylresorcinol. Challenges in this step will directly impact the final product yield.

Potential Causes and Solutions for Precursor Synthesis:

  • Challenges with Friedel-Crafts Acylation: Direct acylation of a substituted resorcinol can be problematic. The hydroxyl groups are strongly activating, which can lead to polysubstitution.[4] The Lewis acid catalyst can also complex with the hydroxyl groups, hindering the reaction.

    • Solution: Protect the hydroxyl groups as esters or ethers before performing the acylation. The protecting groups can be removed after the acyl group has been introduced.

  • Inefficient Carboxylation of a Grignard Reagent: The formation of a Grignard reagent from a halogenated precursor can be sensitive to moisture and the presence of acidic protons (like the hydroxyl groups). Direct Grignard formation on a dihydroxyaryl halide is not feasible.

    • Solution: Protect the hydroxyl groups before forming the Grignard reagent. The carboxylation is then carried out by reacting the Grignard reagent with dry carbon dioxide (dry ice), followed by acidic workup.[5][6][7]

  • Low Yield in Gattermann or Related Formylation Reactions: The Gattermann reaction can be used to introduce a formyl group, which can then be oxidized to a carboxylic acid. However, this reaction often involves toxic reagents like hydrogen cyanide.[8][9][10]

    • Solution: The Adams modification of the Gattermann reaction, which uses zinc cyanide and hydrochloric acid to generate HCN in situ, is a safer alternative.[11]

Workflow for Precursor Synthesis via Grignard Carboxylation:

Fischer_Esterification cluster_0 Protonation of Carbonyl cluster_1 Nucleophilic Attack cluster_2 Proton Transfer cluster_3 Elimination of Water cluster_4 Deprotonation Carboxylic_Acid R-COOH Protonated_Carbonyl R-C(OH)2+ Carboxylic_Acid->Protonated_Carbonyl + H+ Tetrahedral_Intermediate_1 R-C(OH)2(OCH3)+ Protonated_Carbonyl->Tetrahedral_Intermediate_1 + CH3OH Methanol CH3OH Tetrahedral_Intermediate_2 R-C(OH)(OH2)+(OCH3) Tetrahedral_Intermediate_1->Tetrahedral_Intermediate_2 Protonated_Ester R-C(O)OCH3+ Tetrahedral_Intermediate_2->Protonated_Ester - H2O Ester R-COOCH3 Protonated_Ester->Ester - H+

References

Technical Support Center: Stability and Degradation of Methyl 2,4-dihydroxy-6-propylbenzoate (MDHPB)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2,4-dihydroxy-6-propylbenzoate (MDHPB). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of MDHPB during storage and experimental use. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Introduction to MDHPB Stability

This compound (MDHPB) is a resorcinolic lipid, a class of phenolic compounds known for their biological activities.[1] The stability of MDHPB is a critical factor in research and development, as degradation can impact its efficacy and safety. The molecule possesses two key functional groups susceptible to degradation: a methyl ester and a dihydroxybenzene (resorcinol) ring. Understanding the potential degradation pathways is crucial for maintaining the integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of MDHPB, it is recommended to store it in a dry, cool, and well-ventilated place.[2][3] For optimal preservation, store under an inert gas atmosphere (such as nitrogen or argon) at temperatures between 2-8°C.[4] The container should be tightly closed to prevent exposure to moisture and air.[3]

Q2: I've noticed a change in the color of my MDHPB sample over time. What could be the cause?

A2: A change in color, such as the appearance of a pale yellow or pink hue, is often an indicator of degradation.[5] This is typically due to the oxidation of the dihydroxybenzene ring. Phenolic compounds are susceptible to oxidation, which can be accelerated by exposure to light, air (oxygen), and high pH conditions.[6][7] The formation of quinone-like structures or other chromophoric degradation products can lead to the observed color change.

Q3: My analytical results show a decrease in the purity of my MDHPB standard. What are the likely degradation products?

A3: The primary degradation pathways for MDHPB are hydrolysis and oxidation.

  • Hydrolysis: The methyl ester group can undergo hydrolysis to form 2,4-dihydroxy-6-propylbenzoic acid and methanol. This reaction can be catalyzed by acidic or basic conditions.[8]

  • Oxidation: The resorcinol ring is susceptible to oxidation, leading to the formation of various products, including hydroquinones and quinones.[6] Further oxidation can lead to ring-opening and the formation of smaller carboxylic acids or even polymerization.[9]

Q4: How can I minimize the degradation of MDHPB in solution during my experiments?

A4: To minimize degradation in solution:

  • pH Control: Prepare solutions in a buffer with a pH below the pKa of the phenolic hydroxyl groups to reduce ionization and subsequent oxidation.[7]

  • Use Fresh Solutions: Prepare solutions fresh and use them as quickly as possible.

  • Inert Atmosphere: If your experiment allows, degas your solvents and work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Light Protection: Protect your solutions from light by using amber vials or covering your glassware with aluminum foil.[2]

  • Low Temperature: Keep your solutions on ice or at a reduced temperature when not in use.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram Degradation of MDHPBPerform forced degradation studies (see protocols below) to identify potential degradation products. Use a stability-indicating HPLC method.
Loss of potency/activity in a biological assay Degradation of the active compoundRe-analyze the purity of your MDHPB sample. If degradation is confirmed, use a fresh, properly stored sample.
Inconsistent analytical results between batches Different storage or handling conditionsStandardize your storage and handling procedures for all batches. Ensure all users are following the same protocol.
Precipitation in solution Formation of less soluble degradation products or pH-dependent solubility changes.Check the pH of your solution. Analyze the precipitate to identify its composition. Adjust solvent or buffer composition if necessary.

Proposed Degradation Pathways of MDHPB

The following diagram illustrates the likely degradation pathways for MDHPB under common stress conditions.

G MDHPB This compound (MDHPB) Hydrolysis_Product 2,4-dihydroxy-6-propylbenzoic Acid + Methanol MDHPB->Hydrolysis_Product Hydrolysis (Acid/Base) Oxidation_Product1 Quinone/Hydroquinone Derivatives MDHPB->Oxidation_Product1 Oxidation (O2, Light, High pH) Oxidation_Product2 Polymerization Products Oxidation_Product1->Oxidation_Product2 Further Oxidation Ring_Opening_Product Ring-Opened Products (e.g., smaller carboxylic acids) Oxidation_Product1->Ring_Opening_Product Further Oxidation

Caption: Proposed degradation pathways of MDHPB.

Experimental Protocols for Stability Assessment

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[10][11]

Experimental Workflow for a Forced Degradation Study

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Interpretation Prep Prepare stock solution of MDHPB in a suitable solvent (e.g., Methanol) Acid Acid Hydrolysis (e.g., 0.1 M HCl, heat) Prep->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, room temp) Prep->Base Oxidation Oxidative Degradation (e.g., 3% H2O2, room temp) Prep->Oxidation Thermal Thermal Degradation (e.g., 80°C, solid state and solution) Prep->Thermal Photo Photolytic Degradation (e.g., UV light exposure) Prep->Photo Analysis Analyze samples by a stability-indicating HPLC-UV/MS method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Interpret Identify degradation products and determine degradation pathways Analysis->Interpret

Caption: Workflow for a forced degradation study of MDHPB.

Step-by-Step Methodologies

1. Acidic and Basic Hydrolysis:

  • Prepare a stock solution of MDHPB in methanol (e.g., 1 mg/mL).

  • For acid hydrolysis, mix the stock solution with 0.1 M HCl.

  • For basic hydrolysis, mix the stock solution with 0.1 M NaOH.

  • Incubate the acidic solution at an elevated temperature (e.g., 60-80°C) and the basic solution at room temperature.

  • Withdraw aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the aliquots before analysis.

  • Analyze by HPLC.

2. Oxidative Degradation:

  • Prepare a stock solution of MDHPB in methanol.

  • Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%).

  • Keep the mixture at room temperature and protect from light.

  • Withdraw aliquots at various time intervals.

  • Analyze by HPLC.

3. Thermal Degradation:

  • Place a known amount of solid MDHPB in a vial and expose it to a high temperature (e.g., 80°C) in a stability chamber.

  • Prepare a solution of MDHPB and expose it to the same high temperature.

  • Sample at different time points and analyze by HPLC.

4. Photolytic Degradation:

  • Prepare a solution of MDHPB.

  • Expose the solution to a UV light source (e.g., 254 nm or 365 nm) in a photostability chamber.

  • Keep a control sample wrapped in aluminum foil to protect it from light.

  • Sample at different time points and analyze by HPLC.

Analytical Methods for Stability Testing

A stability-indicating analytical method is crucial for separating the parent drug from its degradation products.[12] High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common technique for this purpose. For structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[13][14]

Parameter Recommended HPLC-UV Method
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[15]
Mobile Phase A gradient of acetonitrile and water (with 0.1% formic acid)[14]
Flow Rate 1.0 mL/min
Detection Wavelength 280 nm[15]
Injection Volume 10 µL
Column Temperature 30°C

Note: This is a starting point, and method optimization may be required to achieve the best separation for your specific degradation products.

References

Technical Support Center: Purification of Crude Methyl 2,4-dihydroxy-6-propylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 2,4-dihydroxy-6-propylbenzoate (CAS 55382-52-0). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile chemical intermediate.[1] Here, we provide field-proven insights and step-by-step protocols in a direct question-and-answer format to help you achieve high purity and optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is highly dependent on the synthetic route. A common method is the Fischer esterification of 2,4-dihydroxy-6-propylbenzoic acid with methanol, catalyzed by a strong acid like H₂SO₄.[2][3]

Expected Impurities:

  • Unreacted Starting Material: 2,4-dihydroxy-6-propylbenzoic acid. This is the most common impurity and is significantly more polar than the desired ester product due to the free carboxylic acid group.

  • Acid Catalyst: Residual sulfuric acid or other acid catalysts. These are highly polar and water-soluble.

  • Side-Reaction Byproducts: Depending on reaction conditions (e.g., excessive heat), minor byproducts such as decomposition products or polymers may form.

  • Residual Solvents: Solvents used in the reaction or initial work-up (e.g., methanol, ethyl acetate).

Q2: My crude product is a dark, oily, or gummy substance, not the expected off-white solid. What should I do first?

A2: This is a frequent issue, often caused by residual solvents or the presence of impurities that depress the melting point and inhibit crystallization.

Initial Steps:

  • Aqueous Work-up: Before attempting more advanced purification, ensure a thorough aqueous work-up has been performed. Dissolve the crude oil in a water-immiscible organic solvent like ethyl acetate. Wash the solution sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution to remove acidic impurities[4], and finally with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) and concentrate under reduced pressure.[2][3]

  • High-Vacuum Drying: Place the concentrated residue under a high vacuum for several hours to remove any remaining volatile solvents. Often, this step alone can induce crystallization if the product is sufficiently pure.

If the product remains an oil, proceed to the troubleshooting guides for column chromatography or recrystallization.

Q3: Which purification method is better for this compound: recrystallization or column chromatography?

A3: The choice depends on the impurity profile and the scale of your reaction.

  • Column Chromatography: This is the most robust and generally recommended method for this compound, especially when dealing with multiple impurities or an oily crude product.[2][3][5] It excels at separating compounds based on polarity differences.

  • Recrystallization: This is an excellent technique for removing small amounts of impurities from a solid crude product. It is often faster and more scalable than chromatography. However, it can be challenging if the product is an oil or if impurities co-crystallize. It can also be used as a final polishing step after chromatography to achieve very high purity.[6][7]

The diagram below illustrates a general decision-making workflow.

Purification_Workflow General Purification Workflow for Crude Product Start Crude Product (Oil or Solid) Workup Aqueous Work-up (EtOAc, NaHCO3, Brine) Start->Workup Dry Dry & Concentrate Under Vacuum Workup->Dry Assess Assess Physical State Dry->Assess Solid Crude Solid Assess->Solid Solid Oil Oil / Gummy Residue Assess->Oil Oil Recrystallize Attempt Recrystallization Solid->Recrystallize Column Perform Column Chromatography Oil->Column PurityCheck1 Check Purity (TLC/HPLC) Recrystallize->PurityCheck1 PurityCheck2 Check Purity (TLC/HPLC) Column->PurityCheck2 PurityCheck1->Column Impure End Pure Product (>97%) PurityCheck1->End Pure PurityCheck2->Recrystallize Needs Polishing PurityCheck2->End Pure

Caption: Decision workflow for purification strategy.

Troubleshooting Guide: Silica Gel Column Chromatography

Column chromatography separates molecules based on their differential adsorption to a stationary phase (silica gel) while being carried by a mobile phase (solvent).[5][8][9]

Problem: Poor separation of the product from impurities (overlapping spots on TLC).

  • Cause: The polarity of the eluent (mobile phase) is too high or too low. For this compound, the two phenolic hydroxyl groups and the methyl ester group confer moderate polarity.

  • Solution: Optimize the Mobile Phase.

    • Start with a non-polar system and gradually increase polarity. A common and effective eluent system for phenolic compounds is a mixture of a non-polar solvent like Hexane or Heptane and a more polar solvent like Ethyl Acetate (EtOAc).

    • Target a TLC R_f value of ~0.3 for the product. This generally provides the best separation on a column.

    • Perform systematic TLC tests. Spot your crude mixture on a TLC plate and develop it in chambers with varying Hexane:EtOAc ratios (e.g., 9:1, 8:2, 7:3). The ideal system will show good separation between the product spot and major impurities.

Table 1: Mobile Phase Selection Guide

Issue Observed on TLC Probable Cause Recommended Action
All spots at the baseline (R_f ≈ 0) Eluent is not polar enough. Increase the proportion of Ethyl Acetate.
All spots at the solvent front (R_f ≈ 1) Eluent is too polar. Increase the proportion of Hexane.
Spots are streaky. Sample is too concentrated or acidic impurities are present. The phenolic hydroxyls can interact strongly with silica. Spot a more dilute sample. Add 0.5-1% acetic acid to the mobile phase to suppress the ionization of phenolic and acidic groups, leading to sharper bands.

| Spots are too close together. | Insufficient separation. | Try a different solvent system (e.g., Dichloromethane:Methanol) or use a shallower polarity gradient during the column run. |

Protocol: Column Chromatography Purification

  • Prepare the Column: Pack a glass column with silica gel slurried in the initial, low-polarity eluent (e.g., 9:1 Hexane:EtOAc).

  • Load the Sample: Dissolve the crude product in a minimum amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. This technique often yields better resolution.

  • Elute the Column: Begin running the column with the low-polarity eluent. The less polar impurities will elute first.

  • Increase Polarity (Gradient Elution): Gradually increase the percentage of ethyl acetate in the mobile phase (e.g., move from 9:1 to 8:2 to 7:3 Hexane:EtOAc). This will elute compounds of increasing polarity. Your target product should elute as the polarity increases.

  • Collect Fractions: Collect the eluate in a series of test tubes.

  • Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Troubleshooting Guide: Recrystallization

Recrystallization purifies a solid by dissolving it in a hot solvent and allowing it to cool slowly, forming crystals while impurities remain in the solvent (mother liquor).

Problem: The compound oils out instead of forming crystals upon cooling.

  • Cause 1: Inappropriate Solvent. The solvent may be too good at dissolving the compound even at low temperatures, or it may be too poor, causing the compound to crash out as an amorphous oil.

  • Solution 1: Systematic Solvent Screening.

    • Place a small amount of your crude product (10-20 mg) in several test tubes.

    • Add a small amount (0.5 mL) of a different solvent to each tube. A good solvent should dissolve the compound when hot but not when cold.

    • Test solvents with varying polarities. See Table 2 for suggestions. For a moderately polar compound like this, a co-solvent system is often effective. A patent for a similar compound suggests recrystallization from methanol/water.[7]

Table 2: Suggested Solvents for Recrystallization Screening

Solvent System Polarity Comments
Toluene Low Good for less polar compounds. Heat to dissolve.
Ethyl Acetate / Hexane Medium A powerful co-solvent system. Dissolve in minimal hot EtOAc, then add Hexane dropwise until cloudy.
Ethanol / Water High Dissolve in minimal hot ethanol, then add water dropwise until persistent cloudiness appears. Reheat to clarify and cool slowly.

| Dichloromethane / Hexane | Medium | Similar to EtOAc/Hexane. Dichloromethane is a good solvent for many organics. |

  • Cause 2: Cooling Too Rapidly. Rapid cooling encourages oiling out rather than the ordered lattice formation required for crystallization.

  • Solution 2: Ensure Slow Cooling.

    • Allow the hot, saturated solution to cool to room temperature undisturbed on the benchtop.

    • Once at room temperature, transfer the flask to a cold bath (ice-water) to maximize crystal yield.

    • If no crystals form, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.

    • Adding a "seed crystal" from a previous successful batch can also initiate crystallization.

The flowchart below provides a troubleshooting guide for when recrystallization fails.

Recrystallization_Troubleshooting Troubleshooting Failed Recrystallization Start Dissolve Crude in Hot Solvent Cool Cool Solution Slowly Start->Cool Result Observe Result Cool->Result Crystals Crystals Form Result->Crystals Success Oil Product Oils Out Result->Oil Failure NoCrystals No Crystals, Clear Solution Result->NoCrystals Failure End Isolate Pure Crystals Crystals->End Action_Oil Reheat to Dissolve Add More Solvent Cool Slowly Again Oil->Action_Oil Action_NoCrystals Too Much Solvent Evaporate Some Solvent Re-cool NoCrystals->Action_NoCrystals StillFails Still Fails? Action_Oil->StillFails Action_NoCrystals->StillFails StillFails->Cool No, try again ChangeSolvent Change Solvent or Use Co-Solvent System StillFails->ChangeSolvent Yes ChangeSolvent->Start Try new solvent PurifyFirst Purify by Column Chromatography First ChangeSolvent->PurifyFirst If solvent screen fails

References

Technical Support Guide: Scale-Up Considerations for Methyl 2,4-dihydroxy-6-propylbenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Welcome to the technical support center for the synthesis of Methyl 2,4-dihydroxy-6-propylbenzoate (CAS 55382-52-0). This molecule, also known as Methyl Divarinolcarboxylate, is a key chemical intermediate, notably in the pharmaceutical industry for the synthesis of cannabinoids such as Cannabidivarin (CBDV)[1][2]. As researchers and drug development professionals move from lab-scale discovery to pilot-scale production, they face a unique set of challenges that require both a deep understanding of the reaction chemistry and a practical approach to process engineering.

This guide is designed to provide in-depth, actionable advice in a direct question-and-answer format. It moves beyond simple protocols to explain the causality behind experimental choices, offering troubleshooting solutions and specific considerations for scaling up the synthesis safely and efficiently.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

This compound is a carboxylate derivative and a member of the resorcinol family.[1][2] Its chemical structure makes it a valuable building block, or intermediate, for more complex molecules. Its primary application is in the pharmaceutical sector, where it serves as a precursor in the manufacture of Cannabidivarin (CBDV), a non-psychoactive cannabinoid being investigated for various therapeutic properties.[1][2] It is also found as a natural product in certain lichens.[1][3]

Q2: What are the principal synthetic routes to this compound?

There are two main strategies for synthesizing this compound:

  • Route A: Direct Esterification: This is the most straightforward method, involving the Fischer esterification of the corresponding carboxylic acid (2,4-dihydroxy-6-propylbenzoic acid) with methanol in the presence of an acid catalyst, such as sulfuric acid.[1][4] This route is highly efficient if the starting acid is readily available.

  • Route B: Ring Synthesis and Construction: This approach builds the substituted aromatic ring from simpler precursors. Methods can include multi-step sequences that may involve condensation reactions (e.g., using dimethyl malonate and an α,β-unsaturated ketone), Friedel-Crafts type reactions on a resorcinol core, or catalytic oxidative aromatization from a cyclic diketone precursor.[4][5] These routes are more complex but offer greater flexibility if the starting carboxylic acid is not commercially viable.

Q3: What makes the scale-up of this synthesis particularly challenging?

Scaling up this synthesis introduces several key challenges:

  • Exothermicity: Many of the reactions used in ring synthesis, such as Friedel-Crafts acylations or Grignard reactions, are highly exothermic. Managing heat removal is critical at scale to prevent runaway reactions and byproduct formation.[6][7]

  • Purification: Lab-scale purification often relies on silica gel chromatography, which is expensive and impractical for large quantities.[1][4] Developing robust crystallization or distillation methods is essential for industrial production.

  • Reagent Stoichiometry and Waste: Classic methods like Friedel-Crafts acylation often use more than stoichiometric amounts of a Lewis acid catalyst (e.g., AlCl₃), which creates a large volume of acidic, metallic waste and complicates the workup.[8]

  • Selectivity: The resorcinol core is highly activated towards electrophilic substitution, which can lead to a mixture of products if conditions are not precisely controlled, a problem that can be exacerbated at scale.[9]

Synthetic Workflow Overview

The general process for the synthesis and purification of this compound is outlined below. The specific steps within the "Reaction" and "Purification" stages will depend heavily on the chosen synthetic route.

Synthetic_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification cluster_analysis Final Analysis reagents Reagent & Solvent Preparation reaction Chemical Reaction (Esterification or Ring Synthesis) reagents->reaction monitoring In-Process Control (TLC, HPLC, GC) reaction->monitoring Sample quench Reaction Quench reaction->quench extraction Liquid-Liquid Extraction quench->extraction drying Solvent Removal extraction->drying purify Purification Method (Chromatography, Crystallization) drying->purify isolate Product Isolation & Drying purify->isolate analysis Quality Control (NMR, MS, Purity) isolate->analysis

Caption: General workflow for synthesis and purification.

Troubleshooting Guide

This section addresses specific issues that may arise during synthesis.

Q: My Fischer esterification of 2,4-dihydroxy-6-propylbenzoic acid is showing low conversion (<80%). What are the likely causes and solutions?

A: Low conversion in Fischer esterification is a common problem related to the reaction's equilibrium nature.

  • Probable Cause 1: Presence of Water. Water is a product of the reaction. Its presence, either from wet reagents/solvents or produced during the reaction, will push the equilibrium back towards the starting materials.

    • Solution: Ensure you are using anhydrous methanol and a dry reaction flask. On a larger scale, consider using a Dean-Stark apparatus to physically remove the water/methanol azeotrope as it forms.

  • Probable Cause 2: Insufficient Catalyst. The catalytic amount of acid (e.g., H₂SO₄) may not be sufficient to drive the reaction at a reasonable rate.

    • Solution: While typically a "few drops" are used in lab protocols, for scale-up, a more precise loading is needed.[1][4] Start with 1-2 mol% of sulfuric acid relative to the carboxylic acid and optimize from there. Be cautious, as excessive acid can promote side reactions at higher temperatures.

  • Probable Cause 3: Reversible Equilibrium. Without actively shifting the equilibrium, the reaction will naturally stop short of full conversion.

    • Solution: Use a large excess of methanol (e.g., 10-20 equivalents or using it as the solvent). This shifts the equilibrium towards the product side according to Le Chatelier's principle. After the reaction, the excess methanol can be recovered via distillation.

Q: During a Friedel-Crafts type reaction to build the ring, I'm getting a complex mixture of products instead of my desired compound. How can I improve regioselectivity?

A: The two hydroxyl groups on the resorcinol ring are strongly activating ortho- and para-directors, making the ring highly susceptible to multiple, non-selective substitutions.[9] This is a classic challenge with Friedel-Crafts reactions on highly activated systems.[6][10]

  • Probable Cause 1: Overly Harsh Reaction Conditions. High temperatures and highly active Lewis acids (like AlCl₃) will overcome the subtle directing effects and lead to poly-acylation or alkylation.

    • Solution:

      • Lower the Temperature: Perform the reaction at 0°C or even lower to increase selectivity.

      • Use a Milder Lewis Acid: Switch from AlCl₃ to a less reactive catalyst like ZnCl₂, FeCl₃, or BF₃·Et₂O.[8] This can temper the reactivity of the electrophile.

  • Probable Cause 2: Catalyst Stoichiometry. In Friedel-Crafts acylation, the Lewis acid complexes with the product ketone, deactivating it to further reaction. However, it also complexes with the hydroxyl groups of the starting material. Incorrect stoichiometry can leave the ring too activated.

    • Solution: At least one equivalent of Lewis acid is required for each hydroxyl and carbonyl group that can form a complex. Precise control of stoichiometry is crucial. For resorcinol, this means using over 2 equivalents of AlCl₃. This can lead to high amounts of waste, making catalytic alternatives more appealing for greener processes.[8]

Q: My final product is an off-color oil that won't crystallize. What impurities should I suspect and how can I remove them?

A: The expected product is a pale yellow solid.[1] An oil indicates significant impurities that are disrupting the crystal lattice.

  • Probable Cause 1: Residual Starting Materials. Unreacted 2,4-dihydroxy-6-propylbenzoic acid is a common impurity.

    • Solution: Perform an aqueous workup with a weak base like sodium bicarbonate solution. The acidic starting material will be deprotonated and move to the aqueous layer, while the neutral ester product remains in the organic layer.

  • Probable Cause 2: Thermal Degradation. Resorcinol derivatives can be sensitive to heat, especially in the presence of acid or base, leading to decomposition and discoloration.

    • Solution: Use lower temperatures during solvent removal (rotary evaporation). If distillation is attempted, use a high vacuum to keep the boiling point as low as possible.

  • Probable Cause 3: Byproducts from Side Reactions. Depending on the route, these could be isomers, poly-alkylated species, or other related compounds.

    • Solution: If a basic wash doesn't resolve the issue, column chromatography is the next step for purification at the lab scale.[1] For scale-up, you must develop a robust recrystallization protocol. Screen various solvents (see table below) to find one where the product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain in solution.

Solvent ClassExamplesNotes
Alcohols Methanol, Ethanol, IsopropanolGood starting point, but may have high solubility even when cold.
Hydrocarbons Hexane, Heptane, TolueneGood for less polar impurities. Often used as an anti-solvent.
Esters Ethyl AcetateA versatile solvent for compounds of moderate polarity.[4]
Ethers Diethyl Ether, MTBECan be effective but are highly flammable.
Mixed Solvents Toluene/Heptane, Ethanol/WaterAllows for fine-tuning of polarity to achieve optimal separation.
Table 1: Potential Solvents for Recrystallization Screening.

Scale-Up Considerations

Q: How should I adapt my lab protocol for a 100 L reactor, especially regarding safety and thermal management?

A: Moving to a 100 L scale requires a shift in mindset from "chemistry" to "chemical engineering."

  • Thermal Management is Paramount:

    • Problem: An exothermic reaction's heat generation increases with volume (cubed), while the reactor's ability to remove heat only increases with surface area (squared). This can lead to a thermal runaway.

    • Solution:

      • Controlled Addition: Do not mix all reagents at once. Add the most reactive component (e.g., the Lewis acid or Grignard reagent) slowly and sub-surface via a dosing pump.

      • Jacketed Reactor: Use a reactor with a cooling jacket and a reliable chilling unit.

      • Internal Temperature Monitoring: Monitor the internal reaction temperature, not the jacket temperature. Set safety limits to automatically stop reagent addition if the temperature exceeds a set point.

  • Mass Transfer and Mixing:

    • Problem: Inadequate mixing can lead to localized "hot spots" where reagents are too concentrated, causing side reactions and potential hazards.

    • Solution: Ensure the reactor is equipped with an appropriate agitator (e.g., a pitched-blade turbine) and that the stirring speed is sufficient to maintain a homogenous mixture. Baffles within the reactor can prevent vortexing and improve mixing efficiency.

  • Reagent Handling and Safety:

    • Problem: Handling large volumes of corrosive materials like sulfuric acid or flammable solvents like ether poses significant risk.

    • Solution: Use closed-system transfer lines to move chemicals instead of pouring them. Ensure the reactor is properly grounded to prevent static discharge. All operations should be conducted in a well-ventilated area with appropriate personal protective equipment (PPE).

Q: What is a logical decision-making process for troubleshooting a low-yield batch at scale?

A: A systematic approach is crucial. The following decision tree can guide your investigation.

Troubleshooting_Yield start Low Yield Confirmed by QC Analysis check_mass_balance Review Mass Balance: Where is the missing mass? start->check_mass_balance in_workup Mass is in Aqueous/Waste Streams check_mass_balance->in_workup Workup Loss in_solids Mass is in Filtered Solids check_mass_balance->in_solids Solid Loss in_reaction Mass is not accounted for (Volatiles or Reaction Failure) check_mass_balance->in_reaction Reaction Loss cause_workup Cause: Inefficient Extraction, Wrong pH, Product Precipitation in_workup->cause_workup cause_solids Cause: Byproduct Precipitation, Product Crashing Out Early in_solids->cause_solids cause_reaction Cause: Reaction Stalled, Side Reaction, Reagent Degradation in_reaction->cause_reaction

Caption: Decision tree for troubleshooting low product yield.

Experimental Protocols

Protocol 1: Lab-Scale Fischer Esterification

This protocol is adapted from standard procedures for the synthesis of this compound.[1][4]

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dihydroxy-6-propylbenzoic acid (10.0 g, 51.0 mmol).

  • Reagents: Add 150 mL of anhydrous methanol. Begin stirring to dissolve the solid.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.5 mL, ~9 mmol) dropwise to the stirring solution.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane:ethyl acetate. The product ester will have a higher Rf value than the starting carboxylic acid.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Reduce the volume of methanol to ~30 mL using a rotary evaporator.

    • Pour the concentrated mixture into 200 mL of ice-cold water and transfer to a separatory funnel.

    • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) to remove unreacted acid and the H₂SO₄ catalyst.

    • Wash the organic layer with brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified.

Protocol 2: Purification by Silica Gel Column Chromatography

  • Preparation: Prepare a slurry of silica gel in hexane and pack a chromatography column.

  • Loading: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with 95:5 hexane:ethyl acetate. Gradually increase the polarity.

  • Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Final Step: Remove the solvent from the combined pure fractions under reduced pressure to yield this compound as a pale yellow solid.[1]

References

Technical Support Center: Resolving Impurities in Methyl 2,4-dihydroxy-6-propylbenzoate Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2,4-dihydroxy-6-propylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve purity issues encountered during the synthesis, purification, and handling of this important chemical intermediate. As a senior application scientist, I will provide in-depth, field-proven insights to ensure the integrity of your experimental outcomes.

Part 1: Troubleshooting Guide & FAQs

This section addresses common issues and questions related to impurities in this compound samples in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound sample?

A1: The most common impurities typically arise from the synthetic route. The standard synthesis involves the esterification of 2,4-dihydroxy-6-propylbenzoic acid with methanol.[1] Therefore, you can expect to find:

  • Unreacted Starting Material: 2,4-dihydroxy-6-propylbenzoic acid is a primary impurity. Its presence will make the sample more acidic.

  • Residual Solvents: Methanol from the esterification and other solvents used during workup (e.g., ethyl acetate, hexane) are common.

  • Byproducts of Precursor Synthesis: The synthesis of the 2,4-dihydroxy-6-propylbenzoic acid precursor, for example from (E)-3-Hepten-2-one and Dimethyl malonate, can introduce related aromatic compounds or unreacted starting materials from that stage.[1]

  • Degradation Products: As a phenolic compound, this compound can be susceptible to oxidation, especially when exposed to air and light over time, leading to colored impurities.

Q2: My purified this compound is a pale yellow solid, but it's turning slightly pink/brown upon storage. What is happening and how can I prevent it?

A2: The pink or brown discoloration is a classic sign of oxidation. Phenolic compounds, especially those with multiple hydroxyl groups like your resorcinol derivative, are prone to forming colored quinone-type structures upon exposure to oxygen and light.

  • Causality: The two hydroxyl groups on the benzene ring are electron-donating, making the molecule susceptible to oxidation. Trace metal impurities can also catalyze this process.

  • Prevention: To ensure long-term stability, store your purified sample under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature (2-8°C is recommended).

Q3: I'm having difficulty removing the starting carboxylic acid impurity. What is the best approach?

A3: The unreacted 2,4-dihydroxy-6-propylbenzoic acid is more polar than the desired methyl ester. This difference in polarity can be exploited for purification.

  • Column Chromatography: Silica gel column chromatography is a very effective method. The more polar carboxylic acid will have a stronger affinity for the silica gel and will elute later than the methyl ester. A gradient elution with a hexane/ethyl acetate solvent system is typically effective.

  • Acid-Base Extraction: A liquid-liquid extraction can be performed. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a mild aqueous base (e.g., a dilute sodium bicarbonate solution). The acidic impurity will be deprotonated and move into the aqueous layer as its sodium salt. Be cautious, however, as vigorous or prolonged exposure to a strong base can potentially hydrolyze your methyl ester product back to the carboxylic acid. After separation, you would need to re-acidify the aqueous layer to confirm the presence of the removed impurity and properly wash and dry your organic layer containing the purified product.

Troubleshooting Common Purification Issues

Observed Problem Potential Cause(s) Recommended Solution(s)
Broad or multiple spots on TLC after purification - Incomplete separation during column chromatography.- Co-elution of impurities with similar polarity.- Degradation of the product on the silica gel.- Optimize the solvent system for column chromatography. A shallower gradient or a different solvent system may be needed.- Consider using a different stationary phase for chromatography (e.g., alumina, though less common for this type of compound).- Add a small amount of a non-polar solvent to your sample before loading it onto the column to improve band sharpness.
Product is an oil or gummy solid after purification - Presence of residual solvent.- The product itself may have a low melting point or be an amorphous solid.- Co-elution of an oily impurity.- Dry the product under high vacuum for an extended period, possibly with gentle heating.- Re-purify using a shallower gradient in column chromatography.- Attempt recrystallization from a suitable solvent system to obtain a crystalline solid.
Difficulty with Recrystallization - Inappropriate solvent choice.- The presence of impurities inhibiting crystal formation.- Screen a variety of solvents with different polarities. A good solvent will dissolve the compound when hot but not when cold.- Try a co-solvent system (e.g., methanol/water or dichloromethane/hexane).- Perform a preliminary purification by column chromatography to remove impurities that may be hindering crystallization.
Low yield after purification - Loss of product during multiple purification steps.- Incomplete reaction in the initial synthesis.- Optimize each purification step to minimize losses.- Ensure the initial esterification reaction has gone to completion using TLC or HPLC analysis before starting purification.

Part 2: Experimental Protocols & Workflows

Here you will find detailed, step-by-step methodologies for the purification and analysis of this compound.

Protocol 1: Purification by Silica Gel Column Chromatography

This is the most common and effective method for purifying crude this compound.[1]

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude product in ethyl acetate.

    • Spot the solution on a TLC plate.

    • Develop the plate in a TLC chamber with a solvent system of 9:1 Hexane:Ethyl Acetate.

    • Visualize the spots under UV light (254 nm). The product, being less polar, should have a higher Rf value than the more polar starting carboxylic acid.

  • Column Preparation:

    • Prepare a slurry of silica gel in hexane.

    • Carefully pack the column with the slurry, ensuring there are no air bubbles.

    • Allow the silica to settle, and drain the excess hexane until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting the column with 100% hexane.

    • Gradually increase the polarity of the eluent by adding more ethyl acetate (e.g., starting with 98:2 hexane:ethyl acetate, then 95:5, 90:10, and so on). The exact gradient will depend on the separation observed by TLC.

    • Collect fractions in test tubes or small flasks.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator.

  • Final Drying:

    • Dry the resulting solid under high vacuum to remove any residual solvent.

Protocol 2: Purification by Recrystallization

This method is excellent for obtaining a highly pure, crystalline product, especially after an initial purification by column chromatography. A co-solvent system is often effective for this type of molecule.

Materials:

  • Partially purified this compound

  • Dichloromethane (DCM)

  • n-Heptane or Hexane

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude or partially purified solid into an Erlenmeyer flask.

    • Add a minimal amount of dichloromethane and gently warm the mixture on a hot plate until the solid is completely dissolved.

  • Inducing Crystallization:

    • Remove the flask from the heat.

    • Slowly add n-heptane dropwise while stirring until the solution becomes persistently turbid. If too much precipitate forms, add a few drops of dichloromethane to redissolve it.

  • Cooling and Crystallization:

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing:

    • Wash the collected crystals with a small amount of cold n-heptane to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified product in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a stability-indicating RP-HPLC method to determine the purity of this compound and to detect any degradation products. The method is adapted from established procedures for similar phenolic compounds.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).

  • Gradient Program:

    • 0-5 min: 70% A, 30% B

    • 5-20 min: Gradient to 30% A, 70% B

    • 20-25 min: Hold at 30% A, 70% B

    • 25-30 min: Return to 70% A, 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Procedure:

  • Standard Preparation:

    • Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation:

    • Accurately weigh and dissolve the sample to be analyzed in the mobile phase to the same concentration as the standard.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms.

  • Data Interpretation:

    • The purity of the sample can be calculated by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks (Area % method).

    • The retention time of the main peak in the sample should match that of the reference standard.

    • Any additional peaks are indicative of impurities.

Forced Degradation Study (for method validation):

To ensure the HPLC method is stability-indicating, forced degradation studies should be performed on a pure sample.[2][3][4][5][6]

  • Acid Hydrolysis: Reflux the sample in 0.1 N HCl at 60°C for a specified time.

  • Base Hydrolysis: Reflux the sample in 0.1 N NaOH at 60°C for a specified time.

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid sample to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose the sample to UV light.

The HPLC method should be able to resolve the main peak of this compound from all degradation product peaks.

Part 3: Visualizations

Workflow for Purification and Analysis

cluster_purification Purification Workflow cluster_analysis Analytical Workflow crude Crude Product tlc1 TLC Analysis (Initial Assessment) crude->tlc1 column Silica Gel Column Chromatography tlc1->column fractions Collect & Analyze Fractions (TLC) column->fractions combine Combine Pure Fractions fractions->combine evap1 Solvent Evaporation combine->evap1 recryst Recrystallization (Optional, for high purity) evap1->recryst dry Final Drying (Vacuum Oven) evap1->dry If recrystallization is skipped filter Vacuum Filtration recryst->filter filter->dry pure Pure Product dry->pure sample Purified Sample prep Sample Preparation (Dissolve in Mobile Phase) sample->prep hplc HPLC Analysis prep->hplc data Data Analysis (Purity Assessment) hplc->data report Final Report data->report

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting Logic for Impurity Resolution

start Impure Sample (Post-Synthesis) check_impurity Identify Impurity Type (TLC, HPLC, NMR) start->check_impurity unreacted Unreacted Starting Material (Acid) check_impurity->unreacted Polar Spot on TLC/ Early eluting peak in RP-HPLC side_product Side Product(s) check_impurity->side_product Unknown Spot/Peak solvent Residual Solvent check_impurity->solvent NMR evidence degradation Degradation (Colored Impurities) check_impurity->degradation Discoloration column_chrom Column Chromatography unreacted->column_chrom acid_base Acid-Base Wash unreacted->acid_base side_product->column_chrom recrystallization Recrystallization side_product->recrystallization high_vac High Vacuum Drying solvent->high_vac degradation->column_chrom Removal inert_storage Store under Inert Atmosphere, Cold, Dark degradation->inert_storage Prevention pure_product Pure Product column_chrom->pure_product acid_base->pure_product recrystallization->pure_product high_vac->pure_product

Caption: A decision-making diagram for troubleshooting and resolving different types of impurities.

References

Validation & Comparative

A Comparative Validation of the Antifungal Activity of Methyl 2,4-dihydroxy-6-propylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal pathogens presents a formidable challenge to global health. The existing antifungal armamentarium is limited, and the increasing incidence of invasive fungal infections, particularly in immunocompromised individuals, necessitates the urgent development of novel therapeutic agents. Methyl 2,4-dihydroxy-6-propylbenzoate, a phenolic compound, has emerged as a promising candidate. This guide provides a comprehensive validation of its antifungal activity, offering a comparative analysis against established antifungal agents and detailing the experimental frameworks for its evaluation. As a self-validating system, the protocols described herein are designed to ensure reproducibility and scientific rigor.

Rationale for Investigation

Phenolic compounds are a well-established class of natural products with diverse biological activities, including antimicrobial properties. Their mechanism of action often involves the disruption of microbial cell membrane integrity, leading to cell lysis.[1] The structural analogue, methyl 2,4-dihydroxy-6-n-pentylbenzoate, has demonstrated potent antifungal activity, suggesting that the core scaffold is conducive to inhibiting fungal growth.[2][3][4] This guide aims to systematically evaluate the antifungal potential of this compound against a panel of clinically relevant fungal pathogens.

Comparative Experimental Framework

To ascertain the antifungal efficacy of this compound, a series of in vitro experiments are proposed. These experiments are designed to not only quantify its direct antifungal activity but also to assess its selectivity for fungal cells over mammalian cells, a critical parameter for any potential therapeutic agent.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Test_Compound This compound MIC_Assay Broth Microdilution (MIC Determination) Test_Compound->MIC_Assay Cytotoxicity_Assay MTT Assay (CC50 Determination) Test_Compound->Cytotoxicity_Assay Control_Drugs Fluconazole Amphotericin B Control_Drugs->MIC_Assay Fungal_Strains C. albicans A. fumigatus C. neoformans Fungal_Strains->MIC_Assay Mammalian_Cells HEK293 Cells Mammalian_Cells->Cytotoxicity_Assay MFC_Assay Subculturing from MIC plate (MFC Determination) MIC_Assay->MFC_Assay Comparative_Tables MIC & MFC Comparison MIC_Assay->Comparative_Tables SI_Calculation Selectivity Index Calculation (CC50 / MIC) MIC_Assay->SI_Calculation MFC_Assay->Comparative_Tables Cytotoxicity_Assay->SI_Calculation Comparative_Tables->SI_Calculation

Caption: Experimental workflow for the validation of antifungal activity.

Methodologies

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of yeasts and filamentous fungi.[5]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans.

Materials:

  • This compound

  • Fluconazole (control)

  • Amphotericin B (control)

  • Candida albicans (e.g., ATCC 90028)

  • Aspergillus fumigatus (e.g., ATCC 204305)

  • Cryptococcus neoformans (e.g., ATCC 208821)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer (for endpoint reading)

Procedure:

  • Preparation of Antifungal Stock Solutions: Dissolve this compound, fluconazole, and amphotericin B in dimethyl sulfoxide (DMSO) to a concentration of 1280 µg/mL.

  • Preparation of Fungal Inoculum:

    • For C. albicans and C. neoformans, grow cultures on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to a final concentration of 0.5-2.5 x 10³ CFU/mL.

    • For A. fumigatus, grow on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until conidiation. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL in RPMI-1640.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of each antifungal agent in RPMI-1640 to obtain a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the diluted antifungal agent. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for A. fumigatus.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for polyenes and new chemical entities) compared to the growth control, determined visually or spectrophotometrically.

Determination of Minimum Fungicidal Concentration (MFC)

Objective: To determine if this compound exhibits fungicidal or fungistatic activity.

Procedure:

  • Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-inoculate the aliquots onto SDA plates.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MFC is the lowest concentration of the antifungal agent that results in no fungal growth or a ≥99.9% reduction in CFU compared to the initial inoculum.

Cytotoxicity Assay: MTT Assay

Objective: To assess the cytotoxic effect of this compound on a mammalian cell line (e.g., HEK293, human embryonic kidney cells) and determine the 50% cytotoxic concentration (CC50).

Materials:

  • HEK293 cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • DMSO

Procedure:

  • Seed HEK293 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in DMEM.

  • Replace the medium in the wells with the prepared dilutions of the compound and incubate for 48 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The CC50 value is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Comparative Performance Data (Hypothetical)

The following tables present hypothetical but plausible data based on the known activity of structurally similar compounds and established antifungal agents.

Table 1: In Vitro Antifungal Activity (MIC in µg/mL)

Fungal SpeciesThis compoundFluconazoleAmphotericin B
Candida albicans1620.5
Aspergillus fumigatus32>641
Cryptococcus neoformans840.25

Table 2: Fungicidal Activity (MFC in µg/mL)

Fungal SpeciesThis compoundFluconazoleAmphotericin B
Candida albicans32>64 (Fungistatic)1
Aspergillus fumigatus64N/A2
Cryptococcus neoformans16>64 (Fungistatic)0.5

Table 3: Cytotoxicity and Selectivity Index

CompoundCC50 on HEK293 (µg/mL)Selectivity Index (SI = CC50/MIC)
This compound
vs. C. albicans>256>16
vs. A. fumigatus>256>8
vs. C. neoformans>256>32
Fluconazole >1000>500 (vs. C. albicans)
Amphotericin B ~30~60 (vs. C. albicans)

Discussion and Interpretation

The hypothetical data suggests that this compound possesses broad-spectrum antifungal activity against the tested pathogens.

  • Potency and Spectrum: While not as potent as Amphotericin B, the compound demonstrates significant activity, particularly against Cryptococcus neoformans. Its efficacy against Aspergillus fumigatus, a pathogen often resistant to azoles, is noteworthy.

  • Fungicidal vs. Fungistatic Action: The MFC data indicates that this compound is fungicidal against all tested species, with MFC/MIC ratios of 2. This is a significant advantage over fungistatic agents like fluconazole, as fungicidal drugs are generally preferred for treating infections in immunocompromised patients.

  • Selectivity: The high CC50 value suggests low cytotoxicity towards mammalian cells. The resulting selectivity indices are favorable, especially for C. neoformans, indicating a promising therapeutic window. A higher selectivity index implies that the compound is more toxic to the fungus than to host cells.

Proposed Mechanism of Action

Based on the known mechanisms of phenolic compounds, this compound likely exerts its antifungal effect by disrupting the fungal cell membrane. The lipophilic propyl group may facilitate its insertion into the lipid bilayer, while the hydroxyl groups could interfere with membrane proteins and enzymes, leading to increased permeability and leakage of cellular contents.

mechanism_of_action cluster_fungal_cell Fungal Cell Cell_Membrane Cell Membrane (Ergosterol-rich) Intracellular_Components Intracellular Components M6PB Methyl 2,4-dihydroxy- 6-propylbenzoate Disruption Membrane Disruption & Permeabilization M6PB->Disruption Interacts with Disruption->Cell_Membrane Targets Leakage Leakage of Cellular Contents Disruption->Leakage Cell_Death Fungal Cell Death Leakage->Cell_Death

Caption: Proposed mechanism of action for this compound.

Conclusion

This guide outlines a robust framework for the validation of this compound as a novel antifungal agent. The presented hypothetical data, grounded in the activity of structurally related compounds, highlights its potential as a broad-spectrum, fungicidal compound with a favorable selectivity profile. The detailed experimental protocols provide a clear path for researchers to rigorously evaluate this and other promising antifungal candidates. Further in vivo studies are warranted to confirm these in vitro findings and to fully assess the therapeutic potential of this compound.

References

A Comparative Guide to the Structure-Activity Relationship of Methyl 2,4-dihydroxy-6-propylbenzoate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structural-activity relationships (SAR) of methyl 2,4-dihydroxy-6-propylbenzoate and its analogs. Intended for researchers, scientists, and professionals in drug development, this document delves into the nuanced effects of structural modifications on the biological activities of this class of compounds, supported by experimental data and detailed protocols.

Introduction: The Potential of Substituted Benzoates

This compound, a substituted benzoic acid derivative, belongs to a class of phenolic compounds that have garnered significant interest for their diverse biological activities.[1][2] Phenolic compounds are characterized by an aromatic ring bearing one or more hydroxyl groups and are known for their antioxidant, antimicrobial, and enzyme inhibitory properties.[2][3] The specific arrangement and nature of substituents on the benzene ring play a crucial role in dictating the potency and selectivity of their biological effects. This guide will explore how systematic modifications to the core structure of this compound impact its activity, providing a framework for the rational design of more potent and specific analogs.

Core Compound: this compound

This compound is a chemical intermediate with the molecular formula C11H14O4.[4][5] It serves as a foundational structure for the analogs discussed in this guide. Its biological activity, while not extensively reported in isolation, provides a baseline for understanding the contributions of its functional groups: the two hydroxyl groups, the propyl side chain, and the methyl ester.

Comparative Analysis of Analogs: Unraveling the SAR

The biological activity of this compound analogs can be systematically evaluated by modifying three key regions of the molecule: the alkyl side chain, the phenolic hydroxyl groups, and the methyl ester group.

Influence of the Alkyl Side Chain Length

The length and branching of the alkyl chain at the C6 position significantly influence the lipophilicity of the molecule, which in turn affects its ability to penetrate cell membranes and interact with molecular targets.

A study on a series of 2,4-dihydroxy-6-alkylbenzoic acid derivatives revealed a clear correlation between the length of the n-alkyl chain and antifungal activity. For instance, methyl 2,4-dihydroxy-6-pentylbenzoate demonstrated potent antifungal activity.[2][6][7] This suggests that an optimal alkyl chain length is necessary for effective interaction with the fungal target.

Data Summary: Alkyl Chain Modification

CompoundAlkyl ChainReported Biological ActivityReference
Methyl 2,4-dihydroxybenzoate-HBaseline[8]
This compound-CH2CH2CH3Antifungal, Antibacterial (presumed)[4]
Methyl 2,4-dihydroxy-6-pentylbenzoate-CH2CH2CH2CH2CH3Potent antifungal activity[2][6][7]
The Critical Role of Phenolic Hydroxyl Groups

The number and position of hydroxyl groups on the aromatic ring are paramount for the biological activity of these compounds. The hydroxyl groups can act as hydrogen bond donors and acceptors, and their acidic nature can be important for catalytic activity or binding to target proteins.

Studies have shown that a free hydroxyl group at the C4 position is crucial for the antifungal activity of these benzoate derivatives.[2][6][7] When the C4 hydroxyl group is methylated, as in methyl 2-hydroxy-4-methoxy-6-pentylbenzoate, the antifungal activity against certain fungi is diminished.[2][6][7] This highlights the importance of this specific hydroxyl group in the interaction with the biological target.

Modification of the Ester Group

The ester group at the C1 position also influences the molecule's properties. Saponification of the methyl ester to the corresponding carboxylic acid (e.g., 2,4-dihydroxy-6-pentylbenzoic acid) can alter the compound's polarity and its ability to interact with targets. In some cases, the free carboxylic acid exhibits potent antifungal activity, suggesting that the ester may function as a prodrug, being hydrolyzed to the active acid form in vivo, or that the acid itself has a different target interaction profile.[2][7]

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols for the synthesis and biological evaluation of these analogs are provided below.

Protocol 1: Synthesis of Methyl 2,4-dihydroxy-6-alkylbenzoate Analogs

This protocol describes a general method for the synthesis of methyl 2,4-dihydroxy-6-alkylbenzoate analogs via the esterification of the corresponding carboxylic acid.[9]

Materials:

  • 2,4-dihydroxy-6-alkylbenzoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • Dissolve the 2,4-dihydroxy-6-alkylbenzoic acid in anhydrous methanol.

  • Add a catalytic amount (a few drops) of concentrated sulfuric acid to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure methyl 2,4-dihydroxy-6-alkylbenzoate analog.

Workflow for Synthesis of Analogs

G start Start: 2,4-dihydroxy-6-alkylbenzoic acid dissolve Dissolve in anhydrous Methanol start->dissolve add_acid Add catalytic H2SO4 dissolve->add_acid reflux Reflux for 4-6 hours add_acid->reflux monitor Monitor by TLC reflux->monitor workup Aqueous Workup (EtOAc, H2O, NaHCO3, Brine) monitor->workup Reaction Complete dry Dry (MgSO4) and Concentrate workup->dry purify Purify by Column Chromatography dry->purify end_node End: Pure Methyl 2,4-dihydroxy-6-alkylbenzoate Analog purify->end_node

Caption: General workflow for the synthesis of methyl 2,4-dihydroxy-6-alkylbenzoate analogs.

Protocol 2: Antifungal Susceptibility Testing

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of filamentous fungi.[10]

Materials:

  • Sabouraud Dextrose Agar (SDA) or RPMI 1640 medium

  • Test compounds dissolved in DMSO

  • Fungal strains (e.g., Aspergillus flavus, Penicillium expansum)[11]

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compounds in dimethyl sulfoxide (DMSO).

  • Perform serial dilutions of the compounds in RPMI 1640 medium in a 96-well plate to achieve a range of final concentrations.

  • Prepare a standardized fungal inoculum as per CLSI guidelines.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include positive (antifungal drug) and negative (DMSO vehicle) controls.

  • Incubate the plates at an appropriate temperature (e.g., 25-37°C) for 24-72 hours.[11][12]

  • Determine the Minimum Inhibitory Concentration (MIC) visually or by measuring the absorbance at a specific wavelength. The MIC is defined as the lowest concentration of the compound that causes a significant reduction in growth compared to the control.[10]

Workflow for Antifungal Susceptibility Testing

G start Start: Prepare Fungal Inoculum and Compound Dilutions plate Dispense into 96-well plate start->plate inoculate Inoculate with Fungal Suspension plate->inoculate incubate Incubate at 25-37°C for 24-72h inoculate->incubate read Read MICs Visually or with Spectrophotometer incubate->read analyze Analyze Data and Determine MIC values read->analyze end_node End: Comparative Antifungal Activity Data analyze->end_node

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of test compounds.

Mechanistic Insights and Potential Targets

The structural features of these benzoic acid derivatives suggest several potential mechanisms of action. Olivetolic acid, a structurally related compound, is a key precursor in the biosynthesis of cannabinoids in Cannabis sativa.[13][14][15] The biosynthesis involves a polyketide synthase and a cyclase.[14][16][17] It is plausible that the analogs of this compound could interfere with similar enzymatic pathways in other organisms, such as fungi.

The presence of hydroxyl groups and the overall phenolic nature of these compounds also point towards non-specific mechanisms like disruption of cell membrane integrity or inhibition of multiple enzymes.[10] Benzoic acid derivatives have been reported to inhibit various enzymes, including acetylcholinesterase and carbonic anhydrases.[1][18]

Proposed General Mechanism of Action

G compound Benzoate Analog membrane Fungal Cell Membrane compound->membrane Intercalation enzyme Essential Fungal Enzyme (e.g., Polyketide Synthase) compound->enzyme Binding disruption Membrane Disruption membrane->disruption inhibition Enzyme Inhibition enzyme->inhibition death Fungal Cell Death disruption->death inhibition->death

Caption: Potential mechanisms of antifungal action for benzoate analogs.

Conclusion and Future Directions

The structure-activity relationship of this compound analogs demonstrates a clear dependence of biological activity on the nature of the alkyl side chain and the presence of free hydroxyl groups. Specifically, an n-pentyl group at C6 and a free hydroxyl at C4 appear to be favorable for antifungal activity.

Future research should focus on a more extensive array of analogs with varied alkyl chain lengths, branching, and alternative substitutions on the aromatic ring. Quantitative structure-activity relationship (QSAR) studies could provide deeper insights into the physicochemical properties driving the observed activities. Furthermore, target identification and validation studies are crucial to elucidate the precise molecular mechanisms of these promising compounds, paving the way for the development of novel therapeutic agents.

References

A Comparative Guide to Investigating the Biological Effects of Methyl 2,4-dihydroxy-6-propylbenzoate: An In Vitro to In Vivo Approach

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential therapeutic effects of Methyl 2,4-dihydroxy-6-propylbenzoate. As a novel phenolic compound, a thorough and systematic evaluation, progressing from controlled in vitro systems to complex in vivo models, is paramount. This document outlines a logical, scientifically rigorous pathway for elucidating its antioxidant, anti-inflammatory, and enzyme-inhibiting properties, emphasizing the causality behind experimental choices and the importance of self-validating protocols.

Introduction to this compound

This compound is a phenolic compound characterized by a benzene ring with two hydroxyl groups, a methyl ester, and a propyl group.[1] The presence of hydroxyl groups on the aromatic ring is a common feature of many natural and synthetic compounds with significant biological activities, including antioxidant and anti-inflammatory effects.[2][3] The structural similarity to other bioactive phenols, such as derivatives of p-hydroxybenzoic acid, suggests that this molecule may possess therapeutic potential.[4] However, a paucity of empirical data necessitates a structured investigational approach to characterize its biological profile.

The core principle of this guide is to build a bridge from mechanistic insights gained in vitro to physiological relevance demonstrated in vivo. While in vitro assays offer high-throughput, cost-effective, and controlled environments to probe specific molecular interactions, they often lack the complexity of a whole organism.[5] Conversely, in vivo studies provide a systemic view but can be confounded by factors like metabolism, bioavailability, and off-target effects.[6][7][8] A judicious combination of both is therefore indispensable for a robust evaluation.

PART 1: In Vitro Evaluation - Uncovering Molecular Mechanisms

The initial phase of investigation focuses on cell-free and cell-based assays to establish the fundamental biochemical activities of this compound. Based on its phenolic structure, we hypothesize three primary activities: antioxidant, anti-inflammatory, and enzyme inhibition.

Antioxidant Capacity Assessment

Rationale: Phenolic compounds are well-known for their ability to scavenge free radicals by donating a hydrogen atom from their hydroxyl groups, thereby neutralizing oxidative stress.[2][3][9][10][11] Oxidative stress is implicated in numerous pathologies, making antioxidant capacity a key therapeutic indicator. We will employ two complementary assays to assess this property.

Experimental Protocols:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Create a series of dilutions of the test compound.

    • In a 96-well plate, add 100 µL of each dilution to respective wells.

    • Add 100 µL of a freshly prepared DPPH solution (e.g., 0.1 mM in methanol) to each well.[12]

    • Include a positive control (e.g., Ascorbic Acid or Trolox) and a blank (solvent only).

    • Incubate the plate in the dark at room temperature for 30 minutes.[13][14]

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay:

    • Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark for 12-16 hours.[12][15]

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[12]

    • In a 96-well plate, add 10 µL of each dilution of the test compound.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6-10 minutes.[12]

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC50 value, similar to the DPPH assay.

Hypothetical Data Summary:

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
This compound45.8 ± 3.228.5 ± 2.1
Ascorbic Acid (Positive Control)25.2 ± 1.815.7 ± 1.3
Anti-Inflammatory Activity in Macrophages

Rationale: Inflammation is a critical physiological response, but its dysregulation leads to chronic diseases. Macrophages activated by lipopolysaccharide (LPS) are a standard model for studying inflammation, as they release pro-inflammatory mediators like nitric oxide (NO) and cytokines.[16][17] We will assess the compound's ability to suppress this response.

Experimental Protocol: LPS-Stimulated RAW 264.7 Macrophages:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 2 x 10^5 cells/well and allow them to adhere for 24 hours.[18]

  • Pre-treatment: Replace the medium with fresh medium containing various non-toxic concentrations of this compound. Incubate for 1-2 hours.[16]

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.[16]

  • Incubation: Incubate for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A and incubate for 10 minutes.

    • Add 50 µL of Griess Reagent B and measure absorbance at 540 nm.

    • Quantify nitrite concentration using a sodium nitrite standard curve.[16][18]

  • Cytokine Measurement (ELISA):

    • Collect the supernatant and measure the concentrations of pro-inflammatory cytokines like TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

Hypothetical Data Summary:

Treatment (LPS 1 µg/mL +)NO Production (% of LPS Control)TNF-α Release (% of LPS Control)
Vehicle100 ± 8.5100 ± 9.1
Compound (10 µM)65.2 ± 5.470.1 ± 6.2
Compound (50 µM)30.7 ± 4.138.8 ± 4.5
Dexamethasone (1 µM)25.1 ± 3.330.5 ± 3.9
Enzyme Inhibitory Potential

Rationale: Many phenolic compounds can interact with the active sites of enzymes, modulating their activity.[4][19][20][21] We will investigate the inhibition of two key enzymes: Cyclooxygenase-2 (COX-2), which is involved in inflammation, and α-glucosidase, a target for managing type 2 diabetes.

Experimental Protocols:

  • COX-2 Inhibition Assay:

    • Utilize a commercial colorimetric COX-2 inhibitor screening assay kit.[22][23]

    • The assay measures the peroxidase activity of COX-2 by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[23]

    • Add recombinant human COX-2 enzyme, heme, and the test compound (or a known inhibitor like celecoxib) to the reaction buffer.

    • Incubate for a specified time (e.g., 10 minutes) at 37°C.[22]

    • Initiate the reaction by adding arachidonic acid as the substrate.[22]

    • Measure the absorbance to determine the rate of reaction.

    • Calculate the percentage of inhibition and the IC50 value.

  • α-Glucosidase Inhibition Assay:

    • The assay is based on the spectrophotometric determination of p-nitrophenol (pNP) released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).[24]

    • In a 96-well plate, mix the α-glucosidase enzyme solution with various concentrations of the test compound.[25]

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Add the pNPG substrate to initiate the reaction and incubate for a further 20 minutes at 37°C.[25]

    • Stop the reaction by adding a sodium carbonate solution.

    • Measure the absorbance of the released p-nitrophenol at 405 nm.

    • Use acarbose as a positive control and calculate the IC50 value.[25][26]

Hypothetical Data Summary:

EnzymeCompound IC50 (µM)Positive Control IC50 (µM)
COX-215.3 ± 1.9Celecoxib: 0.45 ± 0.05
α-Glucosidase88.1 ± 7.5Acarbose: 105 ± 9.8

Potential Anti-Inflammatory Signaling Pathway

The following diagram illustrates a hypothetical mechanism by which this compound might exert its anti-inflammatory effects, based on the expected inhibition of the NF-κB and MAPK pathways, which are upstream of iNOS and COX-2 expression.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Compound Methyl 2,4-dihydroxy- 6-propylbenzoate Compound->MAPK Inhibits Compound->NFkB Inhibits iNOS iNOS Expression MAPK->iNOS COX2 COX-2 Expression MAPK->COX2 NFkB->iNOS NFkB->COX2 NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs Inflammation Inflammatory Response NO->Inflammation PGs->Inflammation

Caption: Hypothetical anti-inflammatory mechanism of action.

PART 2: In Vivo Validation - Assessing Physiological Relevance

Positive and potent in vitro results provide a strong rationale for progressing to in vivo models. This transition is critical for evaluating the compound's efficacy, safety, and pharmacokinetic profile in a complex biological system.[6]

Acute Anti-Inflammatory and Analgesic Models

Rationale: To validate the in vitro anti-inflammatory and COX-2 inhibitory findings, we will use two standard, well-characterized models of acute inflammation and peripheral pain in rodents.

Experimental Protocols:

  • Carrageenan-Induced Paw Edema in Rats:

    • Animal Acclimatization: Acclimate male Wistar rats for at least one week.

    • Grouping: Divide animals into groups (n=6-8): Vehicle control, Positive control (e.g., Indomethacin, 5 mg/kg), and Test groups (e.g., 10, 30, 100 mg/kg of this compound).

    • Dosing: Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection.[27][28]

    • Induction of Edema: Inject 100 µL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.[28][29]

    • Measurement: Measure the paw volume using a plethysmometer at baseline (before injection) and at 1, 2, 3, 4, and 5 hours post-injection.[27][28]

    • Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control.

  • Acetic Acid-Induced Writhing in Mice:

    • Animal Acclimatization: Acclimate male ICR mice.

    • Grouping: Similar to the paw edema model.

    • Dosing: Administer the test compound or controls (e.g., Diclofenac sodium) 60 minutes before the acetic acid injection.[30]

    • Induction of Writhing: Inject 0.6-0.7% acetic acid solution intraperitoneally (10 mL/kg).[31][32]

    • Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a set period (e.g., 5 to 15 minutes after injection).[30][31]

    • Analysis: Calculate the percentage of protection (inhibition of writhing) for each group compared to the vehicle control.

Hypothetical Comparative Data:

TreatmentPaw Edema Inhibition at 3h (%)Writhing Inhibition (%)
Vehicle Control00
Compound (30 mg/kg)42.5 ± 4.838.2 ± 5.1
Compound (100 mg/kg)65.1 ± 6.259.7 ± 6.5
Indomethacin (5 mg/kg)70.3 ± 5.968.4 ± 7.0
Potential Model for Metabolic Effects

Rationale: The in vitro inhibition of α-glucosidase suggests a potential role in managing hyperglycemia, a hallmark of type 2 diabetes.[33][34] To explore this, a chemically-induced model of diabetes can be employed.

Experimental Protocol: Streptozotocin (STZ)-Induced Diabetic Rats:

  • Induction of Diabetes: Administer a single intraperitoneal injection of STZ (e.g., 50-60 mg/kg) to rats after an overnight fast. STZ is a chemical that is toxic to the insulin-producing beta cells of the pancreas.[35][36]

  • Confirmation: Confirm hyperglycemia (blood glucose > 250 mg/dL) 72 hours post-injection.

  • Treatment: Administer this compound orally daily for a period of 2-4 weeks.

  • Monitoring: Monitor fasting blood glucose levels, body weight, and food/water intake weekly.

  • Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, perform an OGTT to assess the improvement in glucose disposal.

  • Biochemical Analysis: At sacrifice, collect blood to measure insulin levels, lipid profiles, and markers of liver/kidney function.

In Vivo Experimental Workflow

The following diagram outlines the logical progression of the in vivo studies, from initial screening for anti-inflammatory activity to a more specialized disease model based on in vitro findings.

G Start Positive In Vitro Results (Anti-inflammatory, COX-2 Inhibition) ModelSelection Select Acute Inflammation Models Start->ModelSelection PawEdema Carrageenan-Induced Paw Edema ModelSelection->PawEdema Writhing Acetic Acid-Induced Writhing ModelSelection->Writhing Efficacy1 Assess Edema Inhibition PawEdema->Efficacy1 Efficacy2 Assess Analgesic Effect Writhing->Efficacy2 PositiveResults Significant In Vivo Anti-inflammatory Efficacy Efficacy1->PositiveResults Efficacy2->PositiveResults FurtherStudy Rationale for Chronic Models (e.g., Arthritis) PositiveResults->FurtherStudy

Caption: Workflow for in vivo validation of anti-inflammatory effects.

PART 3: Bridging the Gap - Comparing In Vitro and In Vivo Data

A critical analysis of the data from both experimental realms is essential.

  • Correlation: A strong correlation between in vitro and in vivo results (e.g., potent COX-2 inhibition in vitro and significant reduction of paw edema in vivo) strengthens the hypothesis that the observed physiological effect is mediated by the identified molecular mechanism.

  • Discrepancies: A lack of correlation does not necessarily invalidate the in vitro findings. For instance, a compound potent in vitro may show weak in vivo activity due to poor absorption, rapid metabolism, or low bioavailability.[5] Conversely, a compound with moderate in vitro activity might be potent in vivo if it is metabolized into a more active form.

  • Causality: The acetic acid writhing test is sensitive to analgesics acting via various mechanisms, including the inhibition of prostaglandin synthesis.[31] A positive result in this model, combined with the paw edema data and in vitro COX-2 inhibition, provides a compelling, multi-faceted argument for the compound's mechanism of action.

Conclusion and Future Directions

This guide presents a structured, hypothesis-driven approach to characterize the bioactivity of this compound. By systematically progressing from targeted in vitro assays to relevant in vivo models, researchers can build a comprehensive profile of the compound's therapeutic potential.

Should the initial in vivo studies yield positive results, future research should focus on:

  • Chronic Models: Investigating efficacy in chronic inflammation models (e.g., adjuvant-induced arthritis).

  • Mechanism of Action: Further elucidating the signaling pathways involved (e.g., Western blot analysis for p-NF-κB, p-p38 in tissue samples).

  • Pharmacokinetics and Toxicology: Conducting ADME (Absorption, Distribution, Metabolism, Excretion) and preliminary toxicology studies to assess the compound's drug-like properties and safety profile.

By adhering to this rigorous, multi-level investigational strategy, the scientific community can effectively and efficiently determine the true therapeutic promise of novel compounds like this compound.

References

"mechanism of action studies for Methyl 2,4-dihydroxy-6-propylbenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for elucidating the mechanism of action (MOA) of Methyl 2,4-dihydroxy-6-propylbenzoate. Given the limited direct research on this specific molecule, we will leverage data from structurally related phenolic compounds and orsellinic acid derivatives to build a robust, hypothesis-driven experimental plan. This guide is designed for researchers in drug discovery and chemical biology, offering a comparative analysis of modern experimental strategies to ensure a thorough and conclusive investigation.

Introduction to this compound: An Overview

This compound is a phenolic compound belonging to the orsellinate class of molecules.[1][2] While primarily utilized as a fine chemical intermediate in the pharmaceutical and agrochemical sectors, its structural similarity to other bioactive phenolics suggests a potential for underexplored pharmacological activities.[3] Notably, related compounds, such as methyl 2,4-dihydroxy-6-n-pentylbenzoate, have demonstrated significant antifungal properties, particularly against Cladosporium sphaerospermum.[4][5][6] This existing data provides a strong rationale for investigating its potential as an antifungal agent and delineating its molecular mechanism.

Phenolic compounds, as a broad class, exert their biological effects through diverse mechanisms. These can range from non-specific interactions, such as the disruption of cellular membranes and induction of oxidative stress, to highly specific actions like the inhibition of key enzymes or modulation of signaling pathways such as NF-κB and Nrf-2.[7][8][9] Our investigative strategy, therefore, must be multi-faceted, designed to distinguish between these possibilities.

Phase 1: Unbiased Target Identification Strategies

The foundational step in any MOA study is the identification of the direct molecular target(s) of the compound. A multi-pronged approach, employing both affinity-based and label-free methods, is recommended to ensure the robustness of the findings. Below, we compare the leading strategies.

Comparative Analysis of Target Identification Methodologies
Methodology Principle Advantages Disadvantages
Affinity Chromatography-Mass Spectrometry (AC-MS) The compound is immobilized on a solid support to "pull down" interacting proteins from a cell lysate for identification by MS.- Directly identifies binding partners. - Can be highly specific.- Immobilization might sterically hinder binding. - May enrich for abundant, non-specific binders. - Does not confirm functional interaction.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes a target protein against thermal denaturation. This shift is detected by quantifying the soluble protein fraction at various temperatures.- Label-free and performed in a physiological context (live cells or lysates). - Confirms direct physical engagement. - Can be adapted to a high-throughput format (HT-CETSA).- Not all proteins exhibit a clear thermal shift. - Can be technically demanding. - Does not identify the target de novo; requires a proteome-wide discovery platform (e.g., MS-CETSA).
Activity-Based Protein Profiling (ABPP) Uses reactive chemical probes to covalently label the active sites of entire enzyme families. Target engagement is detected by competition between the compound and the probe.- Provides functional information (e.g., active site binding). - Can identify targets within large enzyme families.- Requires a suitable chemical probe for the enzyme class of interest. - Covalent nature of probes may not be suitable for all targets.
Experimental Workflow: A Synergistic Approach

A robust strategy would involve using AC-MS as a primary discovery tool to generate a list of potential binding partners, followed by CETSA for orthogonal validation of the top candidates. This workflow capitalizes on the strengths of each technique while mitigating their individual weaknesses.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 1: Target Validation Lysate Prepare Fungal Cell Lysate AC Affinity Chromatography Lysate->AC Immobilize Immobilize this compound on solid support (e.g., NHS-activated sepharose) Immobilize->AC Elute Elute Bound Proteins AC->Elute MS LC-MS/MS Analysis Elute->MS Hits Generate Candidate Target List MS->Hits LiveCells Treat Live Fungal Cells (+/- Compound) Hits->LiveCells Validate top candidates Heat Apply Temperature Gradient LiveCells->Heat Lyse Lyse Cells & Separate Soluble/Aggregated Fractions Heat->Lyse Quantify Quantify Soluble Protein (e.g., Western Blot, MS-CETSA) Lyse->Quantify Validation Confirm Target Engagement Quantify->Validation

Caption: A synergistic workflow for target identification and validation.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps to validate the engagement of this compound with a candidate protein in intact fungal cells.

Objective: To confirm direct binding of the compound to its putative target protein in a cellular environment.

Materials:

  • Fungal cell culture (C. sphaerospermum or a model organism like S. cerevisiae)

  • This compound

  • DMSO (vehicle control)

  • PBS buffer with protease inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Centrifuge capable of handling plates/tubes

  • Equipment for SDS-PAGE and Western Blotting

  • Antibody specific to the candidate target protein

Procedure:

  • Cell Culture and Treatment:

    • Grow fungal cells to the mid-log phase.

    • Harvest and resuspend the cells in fresh culture medium at a desired density.

    • Aliquot the cell suspension into two tubes. Treat one with the test compound at a final concentration (e.g., 10x IC50) and the other with an equivalent volume of DMSO (vehicle control).

    • Incubate for 1 hour at the optimal growth temperature.

  • Thermal Challenge:

    • Aliquot the treated and control cell suspensions into a series of PCR tubes (e.g., 50 µL per tube).

    • Place the tubes in a thermal cycler. Apply a temperature gradient for 3 minutes (e.g., from 40°C to 64°C in 2°C increments). Include a 37°C control that is not heated.

  • Cell Lysis and Fractionation:

    • Immediately after the heat shock, subject the cells to lysis (e.g., freeze-thaw cycles, bead beating).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Analysis:

    • Normalize the protein concentration of all supernatant samples.

    • Analyze the samples by SDS-PAGE and Western Blotting using an antibody specific to the candidate target protein.

    • Quantify the band intensities for each temperature point.

  • Data Interpretation:

    • Plot the percentage of soluble protein remaining as a function of temperature for both the compound-treated and vehicle-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Phase 2: Delineating Downstream Cellular Effects

Identifying the target is only the first step. The next phase involves understanding the functional consequences of this interaction. A combination of 'omics' approaches and targeted phenotypic assays provides a comprehensive picture.

G cluster_omics Omics Analysis cluster_pheno Phenotypic Assays Compound This compound Target Validated Molecular Target Compound->Target Transcriptomics Transcriptomics (RNA-Seq) Target->Transcriptomics affects gene expression Proteomics Proteomics (e.g., TMT-labeling) Target->Proteomics affects protein levels Membrane Membrane Integrity Assay (Propidium Iodide Staining) Target->Membrane leads to Ergosterol Ergosterol Quantification Target->Ergosterol leads to ROS ROS Production Assay (e.g., DCFH-DA) Target->ROS leads to Mito Mitochondrial Function Assay Target->Mito leads to MOA Elucidated Mechanism of Action Transcriptomics->MOA Proteomics->MOA Membrane->MOA Ergosterol->MOA ROS->MOA Mito->MOA

Caption: Workflow for elucidating downstream cellular effects.

Hypothesis-Driven Phenotypic Assays

Based on the known activities of phenolic compounds and antifungal agents, we can prioritize several key phenotypic assays:

  • Cell Membrane Disruption: Many phenolic compounds exert antifungal effects by compromising the fungal cell membrane.[9] This can be readily assessed by measuring the uptake of membrane-impermeant dyes like propidium iodide via flow cytometry or fluorescence microscopy.

  • Ergosterol Biosynthesis Inhibition: A common mechanism for antifungal drugs (e.g., azoles). The total ergosterol content can be quantified spectrophotometrically after sterol extraction. A reduction in ergosterol levels upon treatment would be a significant finding.

  • Induction of Oxidative Stress: Phenolic compounds can act as pro-oxidants, leading to the generation of reactive oxygen species (ROS).[7] Cellular ROS levels can be measured using fluorescent probes such as 2',7'–dichlorofluorescin diacetate (DCFH-DA).

Comparative Analysis with Known Antifungal Agents

To contextualize the potential significance of this compound, its elucidated mechanism should be compared with established antifungal drug classes. This comparison will highlight its novelty and potential advantages, such as a new target that could overcome existing resistance mechanisms.

Antifungal Class Mechanism of Action Potential Comparative Advantage of a Novel MOA
Azoles (e.g., Fluconazole) Inhibit lanosterol 14-α-demethylase, blocking ergosterol biosynthesis.Could be effective against azole-resistant strains.
Polyenes (e.g., Amphotericin B) Bind to ergosterol, forming pores in the cell membrane and causing leakage of cellular contents.May offer a better safety profile if it does not bind to mammalian cholesterol.
Echinocandins (e.g., Caspofungin) Inhibit β-(1,3)-D-glucan synthase, disrupting cell wall integrity.A different target would circumvent resistance due to mutations in the FKS1 gene.

Conclusion

This guide outlines a systematic and robust research plan for the comprehensive study of the mechanism of action of this compound. By combining unbiased, proteome-wide discovery techniques with hypothesis-driven functional and phenotypic assays, researchers can confidently identify the molecular target and delineate the downstream cellular consequences of its engagement. This structured approach, grounded in the principles of modern chemical biology, will not only elucidate the specific mechanism of this compound but also pave the way for its potential development as a novel therapeutic agent.

References

A Senior Application Scientist's Guide to Characterizing the Cross-Reactivity of Methyl 2,4-dihydroxy-6-propylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Primary Activity

Methyl 2,4-dihydroxy-6-propylbenzoate (MDHPB) is a fascinating natural product belonging to the orsellinic acid derivatives, a class of polyketides known for their diverse biological activities.[1] Found in organisms such as the lichen Lobaria scrobiculata, these compounds are noted for their antibacterial, antioxidant, and anti-inflammatory properties.[2][3] MDHPB itself is documented as a key chemical intermediate, notably in the synthesis of cannabimimetic compounds like Cannabidivarin (CBDV).[4][5] This synthetic linkage immediately raises a critical question for any researcher: beyond its expected bioactivity, what is its potential for cross-reactivity with other biological targets?

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to provide a strategic framework for assessing the selectivity of MDHPB. As a Senior Application Scientist, my goal is not just to provide protocols, but to illuminate the rationale behind them, enabling you to build a robust, self-validating dataset that clearly defines the compound's specificity profile. We will explore its anticipated antimicrobial effects, investigate its likely cross-reactivity with cannabinoid receptors, and address the inherent challenges of assay interference common to phenolic compounds.

Part 1: Establishing the Primary Biological Signature

The orsellinic acid scaffold is a well-established pharmacophore for antimicrobial activity. A close structural analog, methyl 2,4-dihydroxy-6-n-pentylbenzoate (the C5-alkyl chain version of MDHPB's C3-alkyl chain), has demonstrated potent antifungal activity against Cladosporium sphaerospermum and weak antibacterial activity.[3][6][7] Therefore, the logical starting point for characterizing MDHPB is to confirm and quantify its antimicrobial effects.

Core Hypothesis & Experimental Rationale

Our primary hypothesis is that MDHPB possesses antifungal and potentially antibacterial properties. The initial experiments are designed not only to confirm this but to establish a baseline potency (e.g., Minimum Inhibitory Concentration, MIC) against which all subsequent cross-reactivity data can be compared. A high selectivity index (ratio of off-target activity to on-target activity) is the hallmark of a promising therapeutic candidate.

Workflow for Primary Activity Assessment

cluster_0 Phase 1: Antimicrobial Profiling A Stock Solution Preparation (DMSO @ 10 mM) B Disk Diffusion Assay (Qualitative Screen) A->B Impregnate disks C Broth Microdilution Assay (Quantitative MIC Determination) B->C Inform concentration range D TLC-Bioautography (Activity Confirmation & Purity Check) C->D Confirm active component

Caption: Workflow for confirming the primary antimicrobial activity of MDHPB.

Experimental Protocol 1: Disk Diffusion for Antibacterial Screening

This method provides a rapid, qualitative assessment of antibacterial activity.

  • Inoculum Preparation: Select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) from a pure overnight culture. Suspend in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[3][8][9]

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum. Remove excess fluid by pressing against the inside of the tube. Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate to ensure a confluent lawn of growth. Allow the plate to dry for 3-5 minutes.[8][9]

  • Disk Application: Using sterile forceps, place a 6 mm paper disk impregnated with a known amount of MDHPB (e.g., 20 µL of a 1 mg/mL solution) onto the agar surface. Gently press the disk to ensure full contact.[3][8]

  • Controls: Include a positive control disk (e.g., a commercial antibiotic like ampicillin) and a negative control disk (impregnated with the solvent, DMSO).

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.

  • Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters. A larger zone indicates greater sensitivity to the compound.

Experimental Protocol 2: TLC-Bioautography for Antifungal Screening

This technique is invaluable for natural products, as it physically separates the active compound from other components in an extract, confirming that the observed activity is due to your compound of interest and not a contaminant.

  • TLC Plate Preparation: On a silica gel TLC plate, spot a small amount (1-5 µL) of your MDHPB stock solution. Also, spot any relevant controls.[10][11]

  • Chromatogram Development: Place the TLC plate in a developing chamber with an appropriate solvent system (e.g., hexane:ethyl acetate) and allow the solvent to migrate up the plate, separating the components.[11]

  • Solvent Evaporation: Remove the plate and allow it to dry completely in a sterile environment (e.g., a laminar flow hood) to remove all traces of the organic solvent, which is often toxic to the test organism.

  • Application of Fungal Culture: Prepare a molten, seeded agar overlay (e.g., Sabouraud Dextrose Agar mixed with a suspension of Candida albicans or Cladosporium sphaerospermum). Pour this overlay evenly across the surface of the developed TLC plate.[12][13]

  • Incubation: Incubate the plate in a humidified chamber at an appropriate temperature (e.g., 37°C for C. albicans) for 24-48 hours.

  • Visualization: Spray the plate with a solution of a tetrazolium salt, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Living fungi will reduce the salt to a colored formazan (purple/blue), while zones of inhibition where the antifungal compound is present will appear as clear or white spots against the colored background.[10][14]

Part 2: Investigating Cross-Reactivity with Cannabinoid Receptors

The use of MDHPB as a precursor for cannabinoid synthesis is a significant structural alert, suggesting a high probability of interaction with the endocannabinoid system. The primary targets here are the Cannabinoid Type 1 (CB1) and Type 2 (CB2) receptors, both of which are G protein-coupled receptors (GPCRs).[15] Assessing binding affinity is the gold standard for quantifying this potential off-target interaction.

Core Hypothesis & Experimental Rationale

Our hypothesis is that MDHPB, due to its structural similarity to cannabinoid precursors, will bind to CB1 and/or CB2 receptors. A competitive radioligand binding assay is the classic, robust method to determine the binding affinity (Ki) of an unlabeled compound (our "competitor," MDHPB) by measuring its ability to displace a high-affinity radiolabeled ligand from the receptor.

Workflow for Receptor Binding Assessment

cluster_1 Phase 2: Off-Target Profiling (Cannabinoid Receptors) E Source Receptor Membranes (e.g., HEK293 cells expressing hCB1/hCB2) F Competitive Radioligand Binding Assay E->F G Data Analysis (IC50 -> Ki calculation) F->G Generate competition curve H Functional Assay (Optional) (e.g., cAMP or GTPγS) G->H Confirm agonist/antagonist activity

Caption: Workflow for assessing off-target binding to cannabinoid receptors.

Experimental Protocol 3: Competitive Radioligand Binding Assay for CB1/CB2

This protocol outlines a standard procedure to determine the binding affinity (Ki) of MDHPB.

  • Materials:

    • Membrane preparations from cells stably expressing human CB1 or CB2 receptors.

    • Radioligand: [³H]CP-55,940 (a high-affinity CB1/CB2 agonist).

    • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.[5]

    • Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.[5]

    • Non-specific binding control: A high concentration of a known CB receptor agonist (e.g., WIN 55,212-2).

    • MDHPB and other comparators (e.g., Δ⁹-THC, CBD) dissolved in DMSO.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add binding buffer, radioligand (at its Kd concentration), and vehicle (DMSO).

    • Non-Specific Binding (NSB): Add binding buffer, radioligand, and a saturating concentration of the non-labeled control agonist.

    • Competition: Add binding buffer, radioligand, and serial dilutions of MDHPB (e.g., from 1 nM to 100 µM).

  • Reaction: To all wells, add the receptor membrane preparation to initiate the binding reaction. Incubate for 60-90 minutes at 30°C.

  • Termination & Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C), washing immediately with ice-cold wash buffer to separate bound from free radioligand.

  • Quantification: Allow filters to dry, then add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of MDHPB.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of MDHPB that displaces 50% of the radioligand).

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Part 3: The Challenge of Assay Interference

A critical, often overlooked, aspect of cross-reactivity for phenolic compounds is non-specific assay interference. The dihydroxy-benzene (resorcinol) core of MDHPB is redox-active, meaning it can act as a reducing agent. This property can cause false positives or negatives in common biological assays that rely on redox-based detection methods.

  • Peroxidase-Based Assays: Assays using horseradish peroxidase (HRP) are susceptible to interference. Phenolic compounds can directly reduce the oxidized intermediates in the HRP catalytic cycle, leading to an underestimation of the true signal (e.g., in an ELISA or a hydrogen peroxide quantification assay).[2]

  • Tetrazolium Salt Assays (MTT, XTT): These assays, commonly used to measure cell viability, rely on cellular dehydrogenases to reduce a tetrazolium salt to a colored formazan product. Strong reducing compounds can reduce the salt abiotically (without an enzyme), leading to a false-positive signal that suggests higher cell viability than is real.[10]

  • Folin-Ciocalteu (F-C) Reagent: While used to quantify total phenolics, this assay is famously non-specific. Any reducing substance, including ascorbic acid, some sugars, and proteins, can react with the F-C reagent, leading to an overestimation of phenolic content.[7]

Trustworthiness through Self-Validation: When using such assays, it is imperative to run a cell-free control . Incubate MDHPB with the assay reagents (e.g., MTT in media without cells) to see if the compound itself causes a color change. A positive result in this control invalidates the assay for this specific compound and necessitates the use of an orthogonal method (e.g., a non-redox-based viability assay like CellTiter-Glo®).

Comparative Data Summary

Compound / ActivityPrimary Target(s)Potency (MIC / Ki)Potential Off-Target(s)Off-Target Potency (Ki)Data Source Type
This compound (MDHPB) Anticipated: Fungal/Bacterial cell integrity/enzymesTo Be DeterminedCB1 / CB2 ReceptorsTo Be DeterminedExperimental Goal
Methyl 2,4-dihydroxy-6-pentylbenzoate Cladosporium sphaerospermum2.5 µg (Min. amount for activity)Not ReportedNot ReportedAnalog Data[3][6][7]
Acresorcinol A (Chlorinated orsellinic aldehyde) Cryptococcus gattii8 µg/mL (MIC)Not ReportedNot ReportedAnalog Data[4]
Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) CB1 / CB2 ReceptorsKi = 25.1 nM (hCB1) / 35.2 nM (hCB2)Multiple-Comparator
Cannabidiol (CBD) Multiple (TRPV1, GPR55)Low affinity for CB1/CB2CB1 / CB2 ReceptorsKi > 2000 nMComparator
Cannabidivarin (CBDV) (Product of MDHPB intermediate) Multiple (TRPV channels)Low affinity for CB1/CB2CB1 / CB2 ReceptorsKi = 14711 nM (hCB1) / 574 nM (hCB2)Comparator[15]

Conclusion and Forward Look

This compound stands at an interesting crossroads of predictable activity and plausible cross-reactivity. Its orsellinic acid core strongly suggests a primary role as an antimicrobial agent, a hypothesis that must be rigorously tested and quantified. However, its utility as a synthetic precursor to cannabinoids provides a compelling rationale for investigating off-target effects at CB1 and CB2 receptors. Such interactions could represent either undesirable side effects or an opportunity for novel polypharmacology.

Finally, the phenolic nature of MDHPB mandates a cautious and intelligent approach to assay selection. Researchers must remain vigilant for non-specific interference, employing cell-free controls and orthogonal validation methods to ensure the integrity of their data. By following the structured, hypothesis-driven approach outlined in this guide, researchers can build a comprehensive and trustworthy profile of MDHPB, clearly delineating its therapeutic potential and its liabilities.

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of Methyl 2,4-dihydroxy-6-propylbenzoate Synthesis Routes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. Methyl 2,4-dihydroxy-6-propylbenzoate, a crucial precursor for the synthesis of various cannabinoids and other pharmacologically active molecules, is a prime example. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, offering experimental data and field-proven insights to inform your research and development decisions.

Introduction: The Significance of Efficient this compound Synthesis

This compound, also known as methyl olivetolate, is a resorcinol derivative that serves as a fundamental building block in the synthesis of numerous natural products and their analogs. Its efficient production is a critical bottleneck in the development of novel therapeutics. This guide will dissect and benchmark three primary approaches to its synthesis:

  • Classical Chemical Synthesis: A traditional and widely documented route.

  • Modern Catalytic Oxidative Aromatization: A more recent and potentially more efficient chemical method.

  • Biosynthetic Routes: An emerging approach utilizing engineered microorganisms.

We will evaluate these routes based on key performance indicators, including yield, reaction complexity, scalability, and the cost-effectiveness of starting materials.

Comparative Analysis of Synthesis Routes

This section provides a high-level overview and comparison of the different synthetic strategies. The subsequent sections will delve into the detailed experimental protocols and mechanistic underpinnings of each approach.

Parameter Classical Chemical Synthesis Catalytic Oxidative Aromatization Biosynthetic Routes (E. coli & Y. lipolytica)
Overall Yield Moderate to Good (Variable)High (up to 65% isolated yield)[1]Low (product titers in mg/L range)[2][3][4]
Number of Steps Typically 2-3 main steps2 main steps[1]1-step fermentation from simple sugars
Reaction Conditions Requires strong base and elevated temperaturesMild, catalytic conditions[1]Physiological conditions (fermentation)
Scalability Established for large-scale productionPotentially scalableRequires significant optimization for industrial scale
Starting Material Cost ModeratePotentially higher initial investment in starting materialsLow (glucose, simple salts)
Purification Requires chromatographic purificationMay require chromatographyRequires extensive downstream processing
Environmental Impact Use of stoichiometric reagents and solventsMore atom-economical, catalytic process"Green" approach with biological waste

Route 1: Classical Chemical Synthesis

The classical approach to synthesizing this compound typically involves a Michael addition of a malonic ester to an α,β-unsaturated ketone, followed by an intramolecular Claisen condensation and subsequent aromatization.

Mechanistic Rationale

The reaction proceeds through a well-established sequence. First, a strong base deprotonates dimethyl malonate, forming a nucleophilic enolate. This enolate then undergoes a conjugate addition (Michael addition) to (E)-3-hepten-2-one. The resulting intermediate, upon treatment with a base, undergoes an intramolecular Claisen condensation to form a cyclic β-keto ester. Finally, aromatization, often facilitated by an oxidizing agent or through tautomerization and dehydration, yields the desired resorcinol structure.

Experimental Workflow

Classical Synthesis A Dimethyl Malonate + (E)-3-Hepten-2-one B Michael Addition (Base, e.g., NaOMe) A->B C Intramolecular Claisen Condensation B->C D Aromatization C->D E This compound D->E

Caption: Classical synthesis workflow.

Detailed Experimental Protocol

A representative protocol for the classical synthesis is as follows:

  • Michael Addition and Cyclization:

    • To a solution of sodium methoxide in methanol, dimethyl malonate is added at 0 °C.

    • (E)-3-Hepten-2-one is then added dropwise, and the reaction mixture is refluxed for several hours.

  • Aromatization:

    • The reaction mixture is cooled, and a solution of bromine in dimethylformamide is added.

    • The mixture is heated to facilitate aromatization.

  • Work-up and Purification:

    • The reaction is quenched with a reducing agent (e.g., sodium thiosulfate) and extracted with an organic solvent.

    • The crude product is purified by silica gel column chromatography to yield this compound.

Route 2: Catalytic Oxidative Aromatization

A more modern and efficient approach involves the catalytic oxidative aromatization of a cyclic 1,3-diketone. This method offers high yields and milder reaction conditions.[1]

Mechanistic Rationale

This two-step synthesis first involves the formation of a cyclic diketo ester from dimethyl malonate and an appropriate α,β-unsaturated ester. This diketo ester is then subjected to an oxidative aromatization using a catalytic amount of iodine in DMSO. The iodine acts as a catalyst to facilitate the oxidation of the diketone to the aromatic resorcinol derivative. This method is highly atom-economical as it avoids the use of stoichiometric heavy metal oxidants.[1]

Experimental Workflow

Catalytic_Aromatization A Dimethyl Malonate + (E)-3-Nonen-2-one B Diketone Formation (Base, e.g., NaOMe) A->B C Cyclic Diketo Ester B->C D Oxidative Aromatization (cat. I2, DMSO) C->D E This compound D->E

Caption: Catalytic oxidative aromatization workflow.

Detailed Experimental Protocol

The protocol for this highly efficient synthesis is as follows:[5]

  • Synthesis of the Cyclic Diketo Ester:

    • To a solution of dimethyl malonate in methanol, sodium methoxide is added.

    • (E)-3-nonen-2-one is added, and the mixture is refluxed.

    • The solvent is removed, and the resulting diketo ester is used in the next step.

  • Oxidative Aromatization:

    • The crude diketo ester is dissolved in DMSO.

    • A catalytic amount of iodine is added, and the solution is heated.

    • The reaction is monitored until completion.

  • Work-up and Purification:

    • The reaction mixture is diluted with an organic solvent and washed with sodium thiosulfate solution to remove excess iodine.

    • The organic layer is washed, dried, and concentrated. The product can often be isolated in high purity without chromatography.[1]

Route 3: Biosynthetic Approaches

The biosynthesis of olivetolic acid, the precursor to this compound, in engineered microorganisms represents a promising "green" alternative to chemical synthesis.

Mechanistic Rationale

This approach leverages the metabolic pathways of microorganisms like Escherichia coli and Yarrowia lipolytica. Genes encoding olivetolic acid synthase (OAS) and olivetolic acid cyclase (OAC) from Cannabis sativa are introduced into the host organism.[6][7] The engineered microbe then utilizes simple carbon sources like glucose to produce hexanoyl-CoA and malonyl-CoA, which are the starter and extender units for olivetolic acid synthesis. Further metabolic engineering strategies are often employed to increase the precursor supply and enhance the final product titer.

Experimental Workflow

Biosynthesis A Glucose B Engineered Microbe (E. coli or Y. lipolytica) A->B C Fermentation B->C D Olivetolic Acid C->D E Esterification D->E F This compound E->F

Caption: Biosynthetic workflow.

Detailed Fermentation Protocol Outline

A general protocol for the microbial production of olivetolic acid is as follows:

  • Strain Preparation:

    • An engineered strain of E. coli or Y. lipolytica harboring the necessary genes is cultured in a suitable seed medium.

  • Fermentation:

    • The seed culture is used to inoculate a larger fermentation vessel containing a defined production medium, typically composed of glucose, nitrogen sources, and essential minerals.[6][7]

    • The fermentation is carried out under controlled conditions of temperature, pH, and aeration.

  • Induction (if applicable):

    • Gene expression may be induced at a specific point during the fermentation by the addition of an inducing agent (e.g., IPTG for E. coli).

  • Downstream Processing:

    • After fermentation, the cells are harvested, and the olivetolic acid is extracted from the culture broth and/or cell lysate.

    • Purification is typically achieved through a series of extraction and chromatographic steps.

  • Esterification:

    • The purified olivetolic acid is then esterified with methanol in the presence of an acid catalyst to yield this compound.

Conclusion and Future Outlook

This guide has provided a comprehensive comparison of the primary synthetic routes to this compound.

  • The classical chemical synthesis remains a viable, albeit sometimes lower-yielding, option with a well-understood mechanism.

  • The catalytic oxidative aromatization stands out as a highly efficient and atom-economical method, offering significant advantages in terms of yield and reaction conditions.[1]

  • Biosynthetic routes present an exciting and environmentally friendly alternative. While currently limited by lower titers, ongoing advancements in synthetic biology and metabolic engineering are likely to improve their economic viability in the future. Some estimations project the cost of cannabinoids produced via fermentation to be significantly lower than through chemical synthesis.

The choice of synthesis route will ultimately depend on the specific requirements of the research or development project, including the desired scale, purity requirements, and available resources. For laboratory-scale synthesis where high efficiency is a priority, the catalytic oxidative aromatization method is a compelling choice. For large-scale, sustainable production, biosynthetic routes hold immense future promise.

References

A Spectroscopic Investigation of Methyl 2,4-dihydroxy-6-propylbenzoate: A Comparative Guide to Synthetic vs. Natural Origins

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unequivocal identification and purity assessment of a chemical entity are paramount. Methyl 2,4-dihydroxy-6-propylbenzoate, a compound with notable biological activities and a key intermediate in pharmaceutical synthesis, can be obtained from both natural sources and through chemical synthesis.[1][2] This guide provides an in-depth spectroscopic comparison of this compound derived from these two distinct origins, offering insights into their expected spectral characteristics and the subtle yet crucial differences that may arise.

The natural variant of this compound is found in lichens, particularly Lobaria scrobiculata.[3] Synthetic routes, on the other hand, typically involve the esterification of 2,4-dihydroxy-6-propylbenzoic acid.[4] While the molecular structure of the target compound is identical regardless of its origin, the spectroscopic fingerprint can reveal variations stemming from isotopic distribution and, more significantly, the presence of minor impurities associated with the isolation or synthetic process. This guide will delve into the expected ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data for both synthetic and natural this compound.

The Structural Foundation: this compound

Before delving into the spectroscopic comparison, it is essential to visualize the molecular structure that gives rise to the spectral data.

Caption: Chemical structure of this compound.

Spectroscopic Comparison: Natural vs. Synthetic

The following sections detail the expected spectroscopic data for this compound from both natural and synthetic sources. The data for the natural product is inferred from known characteristics of similar lichen-derived metabolites, while the data for the synthetic product is based on predictable outcomes of common synthetic routes and potential impurities.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Table 1: Expected ¹H NMR Chemical Shifts (δ) for this compound

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Notes
Ar-H (Position 3)6.2 - 6.4d
Ar-H (Position 5)6.2 - 6.4d
-OCH₃~3.9s
Ar-OH (Position 2)9.5 - 11.0s (broad)Chemical shift can vary with concentration and solvent.
Ar-OH (Position 4)5.0 - 6.0s (broad)Chemical shift can vary with concentration and solvent.
-CH₂- (propyl, α)2.8 - 3.0t
-CH₂- (propyl, β)1.5 - 1.7sextet
-CH₃ (propyl, γ)0.9 - 1.0t

Natural Product: The ¹H NMR spectrum of naturally derived this compound is expected to be very clean, showing sharp signals corresponding to the protons of the molecule. The integration of the signals should correspond to the number of protons in each environment.

Synthetic Product: The spectrum of the synthetic material should largely mirror that of the natural product. However, the presence of impurities can introduce additional signals. Potential impurities from an esterification reaction could include:

  • Unreacted 2,4-dihydroxy-6-propylbenzoic acid: This would result in the absence of the methyl ester singlet at ~3.9 ppm and a broader carboxylic acid proton signal typically above 10 ppm.

  • Residual Methanol: A singlet around 3.49 ppm (in CDCl₃).

  • Side-products: Depending on the synthetic route, other related compounds could be present in trace amounts, leading to small, unidentifiable peaks.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides information about the carbon skeleton of a molecule.

Table 2: Expected ¹³C NMR Chemical Shifts (δ) for this compound

Carbon Assignment Expected Chemical Shift (ppm)
C=O (ester)170 - 175
C-2 (Ar, C-OH)160 - 165
C-4 (Ar, C-OH)160 - 165
C-6 (Ar, C-propyl)140 - 145
C-1 (Ar, C-COOCH₃)105 - 110
C-3 (Ar, CH)100 - 105
C-5 (Ar, CH)110 - 115
-OCH₃50 - 55
-CH₂- (propyl, α)35 - 40
-CH₂- (propyl, β)20 - 25
-CH₃ (propyl, γ)10 - 15

Natural Product: The ¹³C NMR spectrum of the natural product should display the expected number of signals corresponding to the unique carbon atoms in the molecule.

Synthetic Product: The spectrum of the synthetic product is expected to be identical to the natural product in terms of the chemical shifts of the main compound. However, impurities will introduce additional, typically weaker, signals. For instance, unreacted starting material would show a carbonyl signal for the carboxylic acid at a slightly different chemical shift than the ester carbonyl.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Expected IR Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹) Intensity
O-H stretch (phenolic)3200 - 3600Strong, broad
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 2960Medium
C=O stretch (ester)1650 - 1700Strong
C=C stretch (aromatic)1580 - 1620 and 1450 - 1500Medium to strong
C-O stretch (ester and phenol)1200 - 1300Strong

Natural vs. Synthetic: The IR spectra of both natural and synthetic this compound are expected to be virtually identical, as they possess the same functional groups.[5][6] Minor differences in the broadness or exact position of the O-H stretch may be observed due to variations in intermolecular hydrogen bonding influenced by the sample matrix or trace impurities. The presence of unreacted carboxylic acid in the synthetic sample would be indicated by a very broad O-H stretch that can extend from 2500 to 3300 cm⁻¹ and a carbonyl stretch at a slightly lower wavenumber than the ester.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z
[M]⁺210.09
[M+H]⁺211.10
[M+Na]⁺233.08

Natural Product: The mass spectrum of the natural product should show a clear molecular ion peak at m/z 210, corresponding to its molecular weight. The isotopic pattern of the molecular ion cluster will reflect the natural abundance of carbon and oxygen isotopes.

Synthetic Product: The mass spectrum of the synthetic product will also show the molecular ion peak at m/z 210. The key difference may lie in the presence of peaks corresponding to impurities. The fragmentation pattern, which involves the cleavage of the molecule into smaller, charged fragments, should be identical for both natural and synthetic samples.[8][9] Common fragmentation patterns for methyl benzoates include the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.

Sample Preparation
  • Natural Product: Isolate this compound from Lobaria scrobiculata using established extraction and chromatographic techniques. Ensure the final product is of high purity.

  • Synthetic Product: Synthesize this compound via the esterification of 2,4-dihydroxy-6-propylbenzoic acid with methanol in the presence of an acid catalyst.[4] Purify the product using column chromatography.

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation Natural Natural Product Isolation NMR ¹H & ¹³C NMR Natural->NMR IR FT-IR Natural->IR MS Mass Spectrometry Natural->MS Synthetic Synthetic Product Purification Synthetic->NMR Synthetic->IR Synthetic->MS Compare Comparative Analysis NMR->Compare IR->Compare MS->Compare Impurity Impurity Profiling Compare->Impurity

Caption: Workflow for the spectroscopic comparison of natural and synthetic samples.

1. NMR Spectroscopy

  • Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak.

2. Infrared (IR) Spectroscopy

  • For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the sample directly on the ATR crystal.

  • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Perform a background scan before acquiring the sample spectrum.

3. Mass Spectrometry (MS)

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

  • Use a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) to observe the molecular ion.

  • Acquire the mass spectrum over an appropriate m/z range.

Conclusion: A Tale of Two Origins

References

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of Methyl 2,4-dihydroxy-6-propylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 2,4-dihydroxy-6-propylbenzoate (CAS No. 55382-52-0). As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the critical information needed for safe and effective laboratory operations. The following protocols and recommendations are grounded in established safety standards and are designed to be a self-validating system for the responsible handling of this aromatic polyketide.

Understanding the Compound: this compound

This compound is an aromatic polyketide.[1][2][3] While specific toxicological data for this compound is limited, its classification under the Globally Harmonized System (GHS) indicates potential hazards that necessitate careful handling.[4] Understanding the inherent risks is the first step in implementing effective safety protocols.

Table 1: Chemical and Hazard Identification

PropertyValueSource
Chemical Name This compound[5]
Synonyms Methyl divarate, 2,4-DIHYDROXY-6-PROPYL-BENZOIC ACID METHYL ESTER[4][5]
CAS Number 55382-52-0[5]
Molecular Formula C11H14O4[4][5]
Molecular Weight 210.23 g/mol [4][5]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[4][5]
GHS Pictograms Warning[4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount when handling this compound to mitigate the risks of skin, eye, and respiratory irritation.[4][5] The following PPE is mandatory for all procedures involving this compound.

Essential PPE Ensemble
  • Eye and Face Protection : Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[6] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Skin Protection :

    • Gloves : Wear chemically impermeable gloves, such as nitrile gloves, tested according to EN 374.[5][7] Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed promptly and disposed of properly.

    • Lab Coat : A clean, buttoned lab coat is required to protect against skin contact.

  • Respiratory Protection : For procedures that may generate dust or aerosols, a NIOSH/MSHA approved air-purifying dust or mist respirator or a European Standard EN 149 respirator is necessary.[6] Work should ideally be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[5][6]

PPE Donning and Doffing Protocol

Proper donning and doffing of PPE are critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat

  • Respiratory Protection (if required)

  • Eye and Face Protection

  • Gloves

Doffing Sequence (to minimize contamination):

  • Gloves (using a glove-to-glove and then skin-to-skin technique)

  • Lab Coat (turn inside out as it is removed)

  • Eye and Face Protection

  • Respiratory Protection

Operational Plan: From Receipt to Experimentation

A systematic approach to handling this compound ensures safety at every stage.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[5][6]

  • The storage area should be locked or otherwise accessible only to authorized personnel.

Weighing and Aliquoting
  • All weighing and aliquoting of solid this compound should be performed in a chemical fume hood or a ventilated balance enclosure to control dust.

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.

Solution Preparation and Use
  • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • If heating is required, use a controlled heating source such as a heating mantle or water bath. Avoid open flames.[8]

  • All work with solutions should be conducted within a chemical fume hood.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is crucial.

Table 2: First Aid Measures

Exposure RouteFirst Aid ProcedureSource
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5][6]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[5][6]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Accidental Release Measures
  • Small Spills : For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[6]

  • Large Spills : Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material and collect it into a sealed container for disposal.[9]

  • Ensure the spill area is well-ventilated.

Disposal Plan: Responsible Waste Management

All waste containing this compound must be handled as hazardous waste.

  • Solid Waste : Collect all solid waste, including contaminated gloves, weighing paper, and other disposable materials, in a clearly labeled, sealed container.

  • Liquid Waste : Collect all liquid waste in a labeled, sealed, and chemically compatible container.

  • Disposal : Dispose of all waste through an approved hazardous waste disposal facility, in accordance with all local, state, and federal regulations.[5][6] Do not dispose of down the drain.

Workflow and Decision Making

The following diagram illustrates the key decision points and workflow for safely handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A Review SDS and Safety Protocols B Assess Risks of Planned Procedure A->B Understand Hazards C Select Appropriate PPE B->C Mitigate Risks D Don PPE Correctly C->D Ensure Protection E Handle Chemical in Ventilated Area D->E Enter Work Area F Execute Experiment E->F Proceed with Caution G Segregate and Label Waste F->G After Experiment H Doff PPE Correctly F->H Leaving Work Area J Dispose of Waste via EHS Protocols G->J Follow Regulations I Decontaminate Work Area H->I Prevent Contamination

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,4-dihydroxy-6-propylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2,4-dihydroxy-6-propylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.